Tnpcc
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Testosterone Congeners - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
130464-79-8 |
|---|---|
Molecular Formula |
C31H48O3 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14R,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-pentylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C31H48O3/c1-4-5-6-7-21-8-10-22(11-9-21)29(33)34-28-15-14-26-25-13-12-23-20-24(32)16-18-30(23,2)27(25)17-19-31(26,28)3/h20-22,25-28H,4-19H2,1-3H3/t21?,22?,25-,26+,27-,28-,30-,31-/m0/s1 |
InChI Key |
YEJKQRVAFMEOKN-QPUCLBINSA-N |
SMILES |
CCCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Isomeric SMILES |
CCCCCC1CCC(CC1)C(=O)O[C@H]2CC[C@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Synonyms |
testosterone-4-n-pentylcyclohexyl carboxylate testosterone-4-n-pentylcyclohexyl carboxylate, (17beta)-isomer TNPCC |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of Tenascin-C in Tissue Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenascin-C (TNC) is a large, hexameric extracellular matrix (ECM) glycoprotein that plays a pivotal, yet complex, role in the dynamic processes of tissue remodeling.[1][2] Unlike structural ECM components, TNC is expressed at low levels in most healthy adult tissues but is transiently and robustly upregulated in response to injury, inflammation, and tumorigenesis.[1][2][3] Its expression is tightly regulated spatially and temporally, appearing at sites of active cell proliferation, migration, and tissue reorganization.[4][5] This dynamic expression pattern underscores its function as a key modulator of the cellular microenvironment during tissue repair and pathology. This technical guide provides an in-depth exploration of the functions of Tenascin-C in tissue remodeling, detailing its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its roles.
Core Functions of Tenascin-C in Tissue Remodeling
Tenascin-C's influence on tissue remodeling is multifaceted, impacting a range of cellular behaviors critical for both constructive and pathological tissue alterations.
Modulation of Cell Adhesion and Migration
A primary function of Tenascin-C is its ability to modulate cell adhesion, often acting as an anti-adhesive or "de-adhesive" substrate.[4] This property is crucial in creating a permissive environment for cell migration, a fundamental process in wound healing and tissue regeneration. TNC can interfere with the strong adhesive interactions between cells and other ECM proteins like fibronectin.[4] This "de-adhesive" effect is thought to facilitate the detachment of cells from the matrix, a necessary step for migration.
Studies have shown that TNC promotes the migration of various cell types, including fibroblasts, endothelial cells, and immune cells, to the site of injury.[6] In wound healing, for instance, the upregulation of TNC in the wound bed is associated with the influx of fibroblasts and inflammatory cells.[5]
Regulation of Cell Proliferation
Tenascin-C can directly and indirectly influence cell proliferation. In some contexts, TNC has been shown to promote the proliferation of fibroblasts and endothelial cells, which is essential for the formation of granulation tissue during wound healing.[6] Conversely, in other settings, it can have anti-proliferative effects. This context-dependent role is likely influenced by the specific TNC isoform present, the cell type, and the surrounding molecular landscape.
Inflammation and Immune Response
Tenascin-C is a significant player in the inflammatory response. It can act as a damage-associated molecular pattern (DAMP), signaling tissue injury to the innate immune system. TNC can directly interact with Toll-like receptor 4 (TLR4) on immune cells, such as macrophages, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[5] This creates a positive feedback loop where inflammation stimulates TNC expression, which in turn amplifies the inflammatory response.[5] This pro-inflammatory role is crucial for clearing debris and pathogens but can contribute to chronic inflammation and fibrosis if not properly resolved.
Fibrosis and Extracellular Matrix Deposition
In the later stages of tissue repair, Tenascin-C is implicated in fibrosis, the excessive deposition of ECM. TNC expression is often elevated in fibrotic tissues, and it can promote the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for collagen production.[7] TNC can also influence the organization of the collagen matrix. While transient TNC expression is a normal part of wound healing, its persistent expression is associated with pathological scarring and chronic fibrotic diseases.[8]
Quantitative Data on Tenascin-C in Tissue Remodeling
The following tables summarize quantitative data from various studies, illustrating the dynamic changes in Tenascin-C levels and its impact on cellular processes during tissue remodeling.
| Condition/Model | Sample Type | Analyte | Quantitative Finding | Reference |
| Human Wound Healing | ||||
| Post-operative Gastrointestinal Surgery | Wound Fluid | Tenascin-C | Increased from day 5 to day 7 post-op | [9] |
| Inflammatory Diseases | ||||
| Rheumatoid Arthritis | Serum | Tenascin-C | >33 ng/mL in >80% of patients vs. healthy controls | [10] |
| Rheumatoid Arthritis | Synovial Fluid | Tenascin-C | Significantly elevated vs. healthy controls | [11][12] |
| Inflammatory Bowel Disease (UC) | Serum | Tenascin-C | Median 74.1 ng/mL (range 42.6–102.1 ng/mL) | [13] |
| Inflammatory Bowel Disease (CD) | Serum | Tenascin-C | Median 59.2 ng/mL (range 44.0–80.9 ng/mL) | [13] |
| Ankylosing Spondylitis (active disease) | Serum | Tenascin-C | 35.2 ng/mL vs. 6 ng/mL in inactive disease | [14] |
| Axial Spondyloarthritis | Serum | Tenascin-C | 535.3 ng/mL vs. 432.1 ng/mL in healthy controls | [15] |
| Cardiac Remodeling | ||||
| Myocardial Infarction (Human) | Serum | Tenascin-C | Peaks on day 5 post-MI | [16] |
| Cancer | ||||
| Breast Cancer (MDA-MB-231 cells) | Cell Culture | Cell Proliferation | 32-45% decrease with 100 nM ATN-RNA (TNC knockdown) | [17] |
| Breast Cancer (MDA-MB-231 cells) | Cell Culture | Cell Migration | Delayed by 22.45 ± 2.7 h with 10 nM ATN-RNA | [17] |
| Fibrosis | ||||
| TGF-β treated fibroblasts | Cell Culture | Tenascin-C mRNA | 42-fold increase | [18] |
| Experimental Model | Key Finding | Quantitative Effect | Reference |
| Tenascin-C Knockout (TNC-KO) Mice | |||
| Oligodendrocyte Precursor Cells | Proliferation | Reduced proliferation rate | [19] |
| Oligodendrocyte Precursor Cells | Migration | Increased migration rate | [19] |
| Lung Injury Model | Fibrosis | Attenuated fibrosis | [7] |
| Lung Injury Model | Smad-3 mRNA | 3-fold downregulation in TNC-null cells | [7] |
| Tenascin-C Treatment in vitro | |||
| Breast Cancer Cells | MMP-9 Expression | Strong, dose-dependent upregulation | [20] |
| Chondrosarcoma Cells | MMP-1 mRNA | 200% increase with large splice variant | [21] |
| Foreskin Fibroblasts | COL1A1/COL1A2 mRNA | Significantly upregulated | [22] |
| Astrocytes | Proliferation & Migration | Enhanced | [6] |
| Vocal Fold Fibroblasts | Migration & Differentiation | Significantly stimulated | [23] |
Key Signaling Pathways Involving Tenascin-C
Tenascin-C exerts its diverse functions by engaging with a variety of cell surface receptors and modulating multiple intracellular signaling pathways.
Toll-like Receptor 4 (TLR4) Signaling
Tenascin-C can act as an endogenous ligand for TLR4, a key receptor of the innate immune system.[5] This interaction triggers a pro-inflammatory signaling cascade.
Integrin and Focal Adhesion Kinase (FAK) Signaling
Tenascin-C interacts with several integrins, including αvβ3 and α9β1, which are critical for cell-matrix adhesion and signaling. This interaction can modulate the activity of Focal Adhesion Kinase (FAK), a key regulator of cell migration, proliferation, and survival.
RhoA Signaling
The small GTPase RhoA is a central regulator of the actin cytoskeleton and cell contractility. Tenascin-C has been shown to suppress RhoA activation, leading to a loss of stress fibers and a more migratory phenotype.
Transforming Growth Factor-β (TGF-β) Signaling
Tenascin-C and TGF-β signaling are intricately linked in the context of fibrosis. TGF-β is a potent inducer of Tenascin-C expression. In turn, Tenascin-C can modulate cellular responses to TGF-β, creating a feedback loop that promotes fibrosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of Tenascin-C's function. Below are outlines for key experimental procedures.
Murine Excisional Wound Healing Model
This model is widely used to study the role of Tenascin-C in cutaneous wound repair.
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane). Shave the dorsal surface and clean with an antiseptic solution.
-
Wound Creation: Create one or two full-thickness excisional wounds on the dorsum using a sterile biopsy punch (typically 4-6 mm in diameter).[24][25] A splint can be applied around the wound to prevent contraction and mimic human wound healing more closely.[26][27]
-
Post-operative Care: House mice individually to prevent wound disruption. Provide analgesics as required.
-
Tissue Harvesting and Analysis: At desired time points (e.g., days 3, 7, 14 post-wounding), euthanize the mice and harvest the wound tissue.[25] The tissue can then be processed for histology (H&E, Masson's trichrome staining), immunohistochemistry for Tenascin-C and other markers, or molecular analysis (qPCR, Western blot).
Immunohistochemistry (IHC) for Tenascin-C in Paraffin-Embedded Tissue
This protocol allows for the visualization of Tenascin-C protein expression and localization within tissue sections.
-
Deparaffinization and Rehydration: Dewax slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking serum (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific for Tenascin-C overnight at 4°C. The optimal antibody dilution should be determined empirically.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualization: Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of antigen localization.
-
Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei. Dehydrate, clear, and mount the slides with a permanent mounting medium.
Western Blot Analysis of Tenascin-C
This technique is used to detect and quantify the levels of Tenascin-C protein in tissue or cell lysates.
-
Protein Extraction: Homogenize tissue samples or lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[28]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody against Tenascin-C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands can be quantified using densitometry software.
Conclusion
Tenascin-C is a critical and dynamic modulator of tissue remodeling. Its ability to influence cell adhesion, migration, proliferation, and inflammation through various signaling pathways places it at the nexus of tissue repair and pathology. For researchers and drug development professionals, a thorough understanding of Tenascin-C's functions and the methodologies to study it are paramount. Targeting Tenascin-C or its downstream signaling pathways may offer novel therapeutic strategies for a range of conditions characterized by aberrant tissue remodeling, including chronic inflammation, fibrosis, and cancer. Further research into the context-dependent roles of different Tenascin-C isoforms will undoubtedly unveil more precise targets for therapeutic intervention.
References
- 1. Tenascin-C in Heart Diseases—The Role of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenascin-C in cardiac disease: a sophisticated controller of inflammation, repair, and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Tenascin-C: A Key Regulator in Angiogenesis during Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tenascin-C regulates proliferation and migration of cultured astrocytes in a scratch wound assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Tenascin-C drives persistence of organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased postoperative concentrations of tenascin-C in wound fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Raised circulating tenascin-C in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tenascin-C levels in synovial fluid are elevated after injury to the human and canine joint and correlate with markers of inflammation and matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tenascin-C in Osteoarthritis and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tenascin-C Is Increased in Inflammatory Bowel Disease and Is Associated with response to Infliximab Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of High Serum Tenascin C Levels as Potential Biomarker of Persistent Inflammation in Patients with Ankylosing Spondylitis Despite Treatment with cs-DMARDS or Anti-TNF Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomed.cas.cz [biomed.cas.cz]
- 16. Tenascin-C in Tissue Repair after Myocardial Infarction in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Down-regulation of tenascin-C inhibits breast cancer cells development by cell growth, migration, and adhesion impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.biologists.com [journals.biologists.com]
- 20. Tenascin-C upregulates matrix metalloproteinase-9 in breast cancer cells: direct and synergistic effects with transforming growth factor beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular mechanism of tenascin-C action on matrix metalloproteinase-1 invasive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Expression of tenascin-C in a rat vocal fold injury model and its regulation of fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 25. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for the Splinted, Human-like Excisional Wound Model in Mice [bio-protocol.org]
- 27. m.youtube.com [m.youtube.com]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
Tenascin-C: A Technical Guide to Protein Structure and Domains
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tenascin-C (TNC) is a large, hexameric, multimodular glycoprotein of the extracellular matrix (ECM). Its expression is tightly regulated, predominantly occurring during embryonic development, tissue repair, and in pathological conditions such as chronic inflammation and cancer, while being sparse in most healthy adult tissues.[1][2] The complex structure of Tenascin-C, characterized by multiple distinct domains and numerous isoforms generated through alternative splicing, allows it to interact with a wide array of molecules, including cell surface receptors, other ECM components, and soluble factors.[1][3] This guide provides an in-depth examination of the Tenascin-C protein structure, the functions of its specific domains, quantitative interaction data, and key experimental methodologies used in its study.
Molecular Architecture of Tenascin-C
Tenascin-C is an oligomeric glycoprotein with a characteristic six-armed structure, often referred to as a "hexabrachion".[1][4] This complex is formed by six individual polypeptide subunits, each with a molecular weight ranging from 180 to over 300 kDa, depending on the extent of alternative splicing.[5] The assembly into the hexameric structure is crucial for its function. Each subunit, or arm, is composed of four distinct, sequentially arranged domains.[4][6]
The Hexabrachion Assembly
The formation of the hexamer occurs in a two-step process. First, three Tenascin-C monomers associate to form a trimer, stabilized by N-terminal heptad repeats that form a coiled-coil structure.[1] Subsequently, two of these trimers join via disulfide bridges located near the N-terminus, completing the hexabrachion structure.[4]
Domain Structure of a Tenascin-C Monomer
Each Tenascin-C polypeptide chain is a mosaic of four distinct domain types arranged linearly from the N-terminus to the C-terminus.[3][6][7]
Tenascin Assembly (TA) Domain
Located at the N-terminus, the TA domain is responsible for the oligomerization of Tenascin-C monomers.[6][8] It contains heptad repeats that form an alpha-helical coiled-coil structure, facilitating the initial trimerization of subunits. Inter-chain disulfide bonds within this domain then link two trimers to form the final hexameric molecule.[3][9]
Epidermal Growth Factor (EGF)-like Repeats
Following the TA domain is a series of 14.5 tandem EGF-like repeats.[3][6] These domains are known to interact with cell surface receptors, notably the EGF receptor (EGFR).[9][10] This interaction can act as a low-affinity ligand engagement, capable of inducing downstream signaling through pathways like mitogen-activated protein kinase (MAPK), thereby influencing cell proliferation.[3][9][10] Some studies have also suggested a pro-apoptotic role for the EGF-like domain in smooth muscle cells.[11]
Fibronectin Type III (FNIII)-like Repeats
The central part of the Tenascin-C arm consists of a variable number of fibronectin type III (FNIII)-like repeats. This region is a major source of Tenascin-C's functional diversity due to extensive alternative splicing of the primary RNA transcript.[1][5] In humans, this domain can be divided into two sections:
-
Constitutively Expressed Repeats: Eight FNIII repeats (numbered 1-8) are always present in all Tenascin-C variants.[3][12]
-
Alternatively Spliced Repeats: Up to nine additional FNIII repeats (designated A1-A4, B, C, D, AD1, and AD2) can be included or excluded between the constitutive repeats 5 and 6.[3][12][13] This can theoretically generate hundreds of different isoforms.[1]
These FNIII domains serve as binding sites for numerous partners, including integrins, other ECM proteins like fibronectin, and various growth factors such as Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Transforming Growth Factor-β (TGF-β).[3][9][14] The specific combination of spliced domains dictates the binding properties and ultimate function of the Tenascin-C isoform.[13] For instance, the larger splice variants are often associated with tumor progression and angiogenesis.[13]
Fibrinogen-like Globe (FBG) Domain
The C-terminus of each arm is capped by a globular fibrinogen-like globe (FBG) domain.[4] This domain is critical for mediating interactions with key cell surface receptors. It has been identified as an endogenous activator of Toll-like receptor 4 (TLR4), a key component of the innate immune system.[3][15][16] This interaction triggers pro-inflammatory signaling pathways. The FBG domain also binds to integrins and proteoglycans like neurocan and phosphacan, playing a significant role in cell adhesion, migration, and tissue inflammation.[9][17]
Quantitative Data and Binding Interactions
The multifunctional nature of Tenascin-C arises from the ability of its domains to bind a wide variety of ligands. The affinities of these interactions can vary significantly.
| Domain | Binding Partner(s) | Reported Dissociation Constant (Kd) / Affinity | Reference(s) |
| FBG Domain | Phosphacan | ~12 nM | [17] |
| FBG Domain | Toll-like receptor 4 (TLR4) | High Affinity (Specific Kd not stated) | [15] |
| FNIII Repeat 5 | PDGF-BB, TGF-β1, NT-3, FGF-2 | Nanomolar range | [14][18] |
| FNIII Repeats 1-3 | Soluble Fibronectin (70-kDa fragment) | Specific, saturable binding (Kd not quantified) | [19] |
| EGF-like Repeats | EGF Receptor (EGFR) | Low Affinity (Specific Kd not stated) | [3][9] |
Signaling Pathways
Tenascin-C can initiate intracellular signaling cascades through its various domains. A prominent example is the activation of inflammatory pathways via the FBG domain's interaction with TLR4.
FBG-TLR4 Inflammatory Signaling
The binding of the FBG domain to TLR4 on immune cells (like macrophages) or fibroblasts initiates a signaling cascade that is crucial in chronic inflammation and fibrosis.[15][16][20] This pathway typically leads to the activation of the transcription factor NF-κB, resulting in the production and secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
Key Experimental Protocols
The study of Tenascin-C's structure and function relies on a variety of established molecular and cellular biology techniques.
Purification of Recombinant Tenascin-C or its Domains
Principle: To study the function of Tenascin-C or its individual domains, they are often expressed as recombinant proteins in host systems (e.g., mammalian cells or E. coli) and purified using affinity chromatography.
Methodology:
-
Cloning and Expression: The cDNA sequence for full-length Tenascin-C or a specific domain (e.g., FBG, FNIII repeats) is cloned into an expression vector. The vector often includes a sequence for an affinity tag (e.g., His-tag, Strep-tag).
-
Transfection/Transformation: The vector is introduced into a suitable host cell line (e.g., HEK293 cells for mammalian expression).
-
Protein Production: The cells are cultured under conditions that induce protein expression. The recombinant protein is then harvested from the cell lysate or the culture supernatant.
-
Affinity Chromatography: The crude protein extract is passed over a chromatography column containing a resin that specifically binds the affinity tag (e.g., a nickel column for His-tagged proteins).[21]
-
Washing and Elution: The column is washed to remove non-specifically bound proteins. The target protein is then eluted by changing the buffer conditions (e.g., adding imidazole for His-tagged proteins).
-
Dialysis and Quality Control: The purified protein is dialyzed against a suitable buffer (e.g., PBS) to remove the elution agent.[21] Purity and identity are confirmed using SDS-PAGE and Western blotting.[21]
Enzyme-Linked Immunosorbent Assay (ELISA) for Tenascin-C Quantification
Principle: A sandwich ELISA is commonly used to measure the concentration of Tenascin-C in biological samples like serum, plasma, or cell culture supernatant.[22]
Methodology:
-
Plate Coating: A 96-well microplate is pre-coated with a monoclonal capture antibody specific for Tenascin-C.
-
Sample and Standard Incubation: Standards with known Tenascin-C concentrations and unknown samples are added to the wells. Tenascin-C present in the samples binds to the capture antibody. The plate is incubated (e.g., 60-90 minutes at 37°C).[23][24]
-
Detection Antibody: The plate is washed to remove unbound substances. A biotinylated polyclonal detection antibody, also specific for Tenascin-C, is added to each well. This antibody binds to a different epitope on the captured Tenascin-C. The plate is incubated again.[25]
-
Enzyme Conjugate: After another wash step, an enzyme conjugate (e.g., Avidin-Biotin-Peroxidase Complex or Streptavidin-HRP) is added, which binds to the biotin on the detection antibody.[25]
-
Substrate Addition: Following a final wash to remove unbound enzyme conjugate, a chromogenic substrate (e.g., TMB) is added. The enzyme catalyzes a color change.[25]
-
Reaction Stoppage and Reading: A stop solution is added to terminate the reaction, causing a color change (e.g., from blue to yellow). The optical density (absorbance) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[25]
-
Calculation: The concentration of Tenascin-C in the samples is determined by comparing their absorbance values to the standard curve.
Cell Adhesion Assay
Principle: This assay measures the ability of cells to attach to a substrate coated with Tenascin-C or its fragments, often in comparison to other ECM proteins like fibronectin.[26][27]
Methodology:
-
Plate Coating: Wells of a multi-well cell culture plate are coated with a defined concentration of purified Tenascin-C (e.g., 0.1-2.5 µg/cm²) or other ECM proteins overnight at 4°C or for 1 hour at 37°C.[26][27][28]
-
Blocking: Any remaining non-coated surfaces in the wells are blocked with an inert protein like Bovine Serum Albumin (BSA) to prevent non-specific cell attachment.[27]
-
Cell Seeding: Cells are harvested, resuspended in appropriate media (often serum-free or low-serum), and a known number of cells is added to each well.
-
Incubation: The plate is incubated for a defined period (e.g., 45 minutes to 24 hours) at 37°C to allow cells to adhere.[26]
-
Washing: Non-adherent cells are removed by gently washing the wells with PBS.[26]
-
Quantification: The number of adherent cells is quantified. This can be done by:
-
Staining: Fixing the cells (e.g., with glutaraldehyde), staining them with a dye like crystal violet, lysing the cells, and measuring the absorbance of the released dye.[26]
-
Microscopy: Directly counting the adherent cells in several fields of view for each well.
-
This guide provides a foundational understanding of the complex and multifunctional Tenascin-C protein. Its modular structure and the diversity generated by alternative splicing enable it to play critical roles in development, tissue homeostasis, and a range of pathologies, making it a subject of intense research and a potential target for therapeutic intervention.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. How to detect and purify tenascin-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenascin-C: Form versus function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenascin-C: From Discovery to Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenascin C - Wikipedia [en.wikipedia.org]
- 6. Tenascin-C fibronectin D domain is involved in the fine-tuning of glial response to CNS injury in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Epidermal growth factor (EGF)-like repeats of human tenascin-C as ligands for EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Involvement of Large Tenascin-C Splice Variants in Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tenascin C Promiscuously Binds Growth Factors via Its Fifth Fibronectin Type III-Like Domain | PLOS One [journals.plos.org]
- 15. Mapping tenascin-C interaction with toll-like receptor 4 reveals a new subset of endogenous inflammatory triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thesgc.org [thesgc.org]
- 17. The fibrinogen-like globe of tenascin-C mediates its interactions with neurocan and phosphacan/protein-tyrosine phosphatase-zeta/beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tenascin C Promiscuously Binds Growth Factors via Its Fifth Fibronectin Type III-Like Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Novel and Distinct Binding Sites within Tenascin-C for Soluble and Fibrillar Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Human Tenascin C ELISA Kit (EH446RB) - Invitrogen [thermofisher.com]
- 23. content.abcam.com [content.abcam.com]
- 24. takarabio.com [takarabio.com]
- 25. elkbiotech.com [elkbiotech.com]
- 26. Tenascin-C Enhances Pancreatic Cancer Cell Growth and Motility and Affects Cell Adhesion through Activation of the Integrin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. oncotarget.com [oncotarget.com]
The Discovery and Prolific Research of Tenascin-C: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenascin-C (TNC), a large hexameric extracellular matrix (ECM) glycoprotein, has journeyed from a serendipitously discovered molecule of multiple identities to a focal point in diverse fields of biomedical research, including developmental biology, cancer progression, and tissue regeneration. Initially identified independently by several laboratories in the early 1980s and given various names such as myotendinous antigen, glial/mesenchymal extracellular matrix (GMEM) protein, and cytotactin, it was later unified under the name Tenascin. This guide provides a comprehensive technical overview of the discovery and history of Tenascin-C research, detailing its molecular characteristics, the experimental methodologies that have been pivotal to its study, and its complex roles in cellular signaling. Particular emphasis is placed on its interactions with key cell surface receptors and the downstream pathways that mediate its multifaceted functions.
A Historical Perspective: The Convergent Discovery of Tenascin-C
The story of Tenascin-C's discovery is a prime example of convergent science, with multiple research groups independently identifying the same protein in different biological contexts.
-
Myotendinous Antigen: In the early 1980s, researchers studying the formation of synapses at the neuromuscular junction identified a novel antigen localized to the myotendinous junctions of developing avian muscle.
-
Glial Mesenchymal Extracellular Matrix (GMEM) Protein: Simultaneously, a high molecular weight glycoprotein was isolated from cultured glioma cells and was noted for its expression at the interface between glial cells and the mesenchyme in the developing brain.[1]
-
Cytotactin: Another line of investigation focusing on neuron-glia interactions in the developing nervous system led to the discovery of a protein termed cytotactin, which was shown to be involved in cell-cell adhesion.[2]
-
J1 220/200 and Hexabrachion: Further characterization of ECM proteins in the nervous system led to the identification of J1 220/200. Electron microscopy revealed its unique six-armed structure, leading to the descriptive name "hexabrachion".
It was through biochemical and immunological cross-reactivity studies that these separately named proteins were confirmed to be the same molecule, which was eventually named Tenascin-C. This early research highlighted its prominent but transient expression during embryonic development, wound healing, and in the stroma of tumors, hinting at its dynamic role in tissue remodeling.[1]
Molecular Architecture and Isoform Diversity
Tenascin-C is encoded by a single gene, but its functional diversity is greatly expanded through alternative splicing of its mRNA. The protein is a hexamer, with each subunit consisting of four distinct domains:
-
N-terminal assembly domain: Contains cysteine residues that mediate the oligomerization of six subunits into the characteristic hexabrachion structure.
-
Epidermal Growth Factor (EGF)-like repeats: A series of 14.5 tandem repeats that have been shown to interact with the Epidermal Growth Factor Receptor (EGFR).[3]
-
Fibronectin type III (FNIII)-like repeats: A variable number of repeats. In humans, there are eight constant FNIII repeats and nine additional repeats that can be included or excluded through alternative splicing.[4] This variable region is a major source of Tenascin-C's functional diversity.
-
C-terminal fibrinogen-like globe (FBG): This domain is involved in interactions with other ECM components and with cell surface receptors like Toll-like receptor 4 (TLR4).
The alternative splicing of the FNIII repeats can theoretically generate hundreds of different isoforms.[4] The "large" isoforms, containing additional FNIII domains, are frequently associated with pathological conditions like cancer and chronic inflammation, whereas the "small" isoform is more common in normal adult tissues.[5][6]
Key Experimental Protocols in Tenascin-C Research
The study of Tenascin-C has been underpinned by a variety of experimental techniques. Below are outlines of some of the core methodologies.
Purification of Tenascin-C
Early methods for purifying Tenascin-C often involved multi-step biochemical procedures from conditioned cell culture media or tissue extracts.
A. Purification from Conditioned Media of Cell Lines (e.g., SK-MEL-28 human melanoma cells) [7]
-
Initial Chromatography: Conditioned medium is passed sequentially through a gelatin-Sepharose affinity column to remove fibronectin, followed by a hydroxyapatite chromatography column.
-
Elution: Tenascin-C binds to the hydroxyapatite column and is eluted using a sodium phosphate gradient (e.g., 5-300 mM).
-
Precipitation: The eluate is subjected to sequential precipitation with polyethylene glycol (PEG) at 6% and 12.8% to further purify and concentrate the Tenascin-C.
B. Purification of Recombinant Tenascin-C [8]
-
Transfection: A mammalian cell line (e.g., COS-1) is transfected with an expression vector containing the cDNA for a specific Tenascin-C isoform, often with an affinity tag (e.g., His-tag).
-
Culture and Collection: The transfected cells are cultured in serum-free medium, and the conditioned medium containing the secreted recombinant Tenascin-C is collected.
-
Affinity Chromatography: The conditioned medium is passed over an affinity chromatography column (e.g., Ni2+-NTA for His-tagged proteins) that specifically binds the tagged protein.
-
Elution and Dialysis: The purified recombinant Tenascin-C is eluted from the column and then dialyzed against a suitable buffer (e.g., PBS).
Analysis of Tenascin-C Isoforms
A. Western Blotting
-
Sample Preparation: Protein extracts from tissues or cells are prepared in a suitable lysis buffer.
-
SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to the large size of Tenascin-C isoforms, low percentage acrylamide gels are often used.
-
Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for Tenascin-C, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.
B. Reverse Transcription-PCR (RT-PCR) for Isoform Profiling [9]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues or cells and reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The variable region of the Tenascin-C cDNA is amplified by PCR using primers that flank the alternatively spliced exons.
-
Gel Electrophoresis and Analysis: The PCR products are separated by agarose gel electrophoresis. The resulting band patterns correspond to the different Tenascin-C isoforms expressed in the sample. Individual bands can be excised and sequenced to identify the specific exons present.
Functional Assays
A. Cell Adhesion Assay [10][11][12]
-
Coating: Microtiter plates are coated with Tenascin-C, another ECM protein (e.g., fibronectin), or a mixture of both. Non-specific binding sites are blocked with bovine serum albumin (BSA).
-
Cell Seeding: A single-cell suspension is added to the coated wells and incubated for a defined period (e.g., 1-3 hours).
-
Washing and Staining: Non-adherent cells are removed by gentle washing. The remaining adherent cells are fixed and stained with a dye such as crystal violet.
-
Quantification: The stained cells are lysed, and the absorbance of the lysate is measured to quantify the number of adherent cells.
B. Cell Migration/Invasion Assay (Boyden Chamber Assay) [12][13]
-
Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The underside of the membrane can be coated with a chemoattractant. For invasion assays, the top of the membrane is coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Cells are seeded into the upper chamber in serum-free medium. The lower chamber contains medium with a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated for a period of time (e.g., 24-48 hours) to allow cells to migrate through the pores of the membrane.
-
Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope.
Quantitative Data in Tenascin-C Research
The following tables summarize key quantitative data from various studies on Tenascin-C.
Table 1: Tenascin-C Expression in Cancer
| Cancer Type | Tissue | Method | Finding | Reference |
| Non-small cell lung cancer (NSCLC) | Tumor vs. adjacent normal | Quantitative real-time PCR | 8-fold increase in the large isoform in cancer cells. | [6] |
| NSCLC with recurrence | Tumor | Western blot | 18-fold increase in the large isoform compared to non-recurrent NSCLC. | [6] |
| Various cancers | Tumor | Meta-analysis of 18 studies | Elevated TNC expression associated with a pooled hazard ratio of 1.73 for poor overall survival. | [14] |
| Various cancers | Tumor | Meta-analysis | Elevated TNC expression significantly associated with lymph node metastasis (odds ratio = 2.42). | [14] |
| NSCLC | Serum | ELISA | Serum TNC is significantly elevated in NSCLC patients compared to healthy controls. | [15] |
Table 2: Experimental Concentrations of Tenascin-C in Functional Assays
| Assay | Cell Type | TNC Concentration | Effect | Reference |
| Adhesion Assay | Pancreatic cancer cells | 1 µg/cm² (coating) | Modulates cell adhesion. | [12] |
| Migration Assay (Wound Healing) | Pancreatic cancer cells | 0.2, 1, 5 µg/ml (soluble) | Increased cell migration. | [12] |
| Migration Assay (Wound Healing) | Pancreatic cancer cells | 0.1, 0.5, 2.5 µg/cm² (coating) | Increased cell migration. | [12] |
| Adhesion Assay | Pancreatic cancer cells | 0.1, 0.5, 1 µg/cm² (coating) | Increased cell adhesion. | [11] |
| Migration Assay (Boyden Chamber) | Osteosarcoma cells | 1 µg/cm² (coating) | Promoted migration. | [13] |
Tenascin-C in Cellular Signaling
Tenascin-C exerts its diverse effects by engaging with a variety of cell surface receptors and modulating their downstream signaling pathways.
Integrin Signaling
Tenascin-C interacts with several integrins, including α9β1 and αVβ3, primarily through its FNIII domains.[16] This interaction can have profound effects on cell migration and proliferation.
-
Tenascin-C - Integrin α9β1 - YAP Pathway: In osteosarcoma, Tenascin-C binding to integrin α9β1 has been shown to promote cancer cell migration and metastasis.[17] This signaling cascade leads to the disruption of actin stress fibers and subsequent inhibition of the transcriptional co-activator YAP (Yes-associated protein). The inhibition of YAP and its target genes is a key mechanism by which Tenascin-C promotes an invasive phenotype.[17]
Caption: Tenascin-C/Integrin α9β1 signaling pathway leading to YAP inhibition.
EGFR Signaling
The EGF-like repeats of Tenascin-C can directly bind to and activate the Epidermal Growth Factor Receptor (EGFR), leading to mitogenic signaling.[3][18]
-
Tenascin-C - EGFR - MAP Kinase Pathway: The binding of Tenascin-C's EGF-like repeats to EGFR can induce receptor autophosphorylation and activate the downstream MAP kinase (ERK) pathway.[3] This provides a mechanism for an insoluble matrix protein to directly stimulate cell proliferation pathways typically activated by soluble growth factors. Because Tenascin-C is tethered to the matrix, it can provide persistent signaling that is not attenuated by ligand internalization and degradation.[18]
Caption: Tenascin-C-mediated activation of the EGFR/MAPK signaling pathway.
Toll-like Receptor 4 (TLR4) Signaling
Tenascin-C is recognized as an endogenous ligand for Toll-like receptor 4 (TLR4), positioning it as a key player in the regulation of innate immunity and inflammation.
-
Tenascin-C - TLR4 - NF-κB Pathway: The fibrinogen-like globe domain of Tenascin-C can activate TLR4, leading to the recruitment of adaptor proteins like MyD88 and the subsequent activation of the NF-κB signaling pathway.[19][20] This results in the transcription of pro-inflammatory cytokines and can contribute to the persistence of inflammatory responses in chronic diseases and the tumor microenvironment.[19][21]
Caption: Tenascin-C activation of the pro-inflammatory TLR4/NF-κB pathway.
Conclusion and Future Directions
From its multifaceted discovery to its characterization as a key regulator of cell behavior, Tenascin-C has emerged as a protein of significant interest in both basic and translational research. Its context-dependent functions, driven by isoform expression and interactions with a diverse array of cellular receptors, make it a challenging yet compelling molecule to study. The detailed understanding of its signaling pathways is paving the way for the development of novel therapeutic strategies. Targeting Tenascin-C or its downstream effectors holds promise for the treatment of various pathologies, including cancer, chronic inflammation, and fibrotic diseases. Future research will likely focus on dissecting the specific functions of different Tenascin-C isoforms, further elucidating the crosstalk between its various signaling pathways, and translating this fundamental knowledge into clinical applications.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Frontiers | Tenascin-C: From Discovery to Structure-Function Relationships [frontiersin.org]
- 3. Epidermal growth factor (EGF)-like repeats of human tenascin-C as ligands for EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Extracellular matrix complexity in biomarker studies: a novel assay detecting total serum tenascin-C reveals different distribution to isoform-specific assays [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Tenascin-C, over expressed in lung cancer down regulates effector functions of tumor infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple procedure for tenascin purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. oncotarget.com [oncotarget.com]
- 12. Tenascin-C Enhances Pancreatic Cancer Cell Growth and Motility and Affects Cell Adhesion through Activation of the Integrin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tenascin-C promotes tumor cell migration and metastasis through integrin α9β1-mediated YAP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prognostic Role of Tenascin-C for Cancer Outcome: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tenascin-C serum levels and its prognostic power in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The evolution of tenascins and fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Tenascin turns on the EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tenascin C activates the toll‑like receptor 4/NF‑κB signaling pathway to promote the development of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Tenascin C activates the toll‑like receptor 4/NF‑κB signaling pathway to promote the development of polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenascin-C Gene (TNC) Expression Patterns in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenascin-C (TNC), an extracellular matrix (ECM) glycoprotein, is a key regulator of tissue remodeling in pathological and physiological processes. Encoded by the TNC gene on human chromosome 9q33, this large, hexameric protein is characterized by a restricted and tightly regulated expression pattern.[1] While minimally expressed in most healthy adult tissues, TNC is significantly upregulated during embryonic development, wound healing, inflammation, and tumorigenesis.[2][3] Its multifaceted role in cell adhesion, migration, proliferation, and signaling makes it a molecule of significant interest in various research fields and a potential target for therapeutic intervention. This guide provides a comprehensive overview of TNC expression patterns in humans, details experimental methodologies for its study, and visualizes its complex signaling interactions.
Data Presentation: Quantitative Expression of Tenascin-C
Quantitative data on Tenascin-C expression is crucial for understanding its physiological and pathological roles. The following tables summarize available quantitative data on TNC protein levels in human serum and provide a qualitative summary of its expression in various tissues based on immunohistochemical evidence.
Table 1: Quantitative Analysis of Serum Tenascin-C Levels in Cancer Patients vs. Healthy Controls
| Condition | Number of Subjects (n) | Mean Serum TNC Concentration (pg/mL) | Standard Deviation (SD) | p-value | Reference |
| Healthy Controls | 40 | 97.93 | ± 36.64 | - | [4] |
| Untreated Breast Cancer Patients | 40 | 314.37 | ± 201.02 | < 0.000 | [4] |
| Treated Breast Cancer Patients | 40 | 204.97 | ± 52.59 | 0.001 | [4] |
| Condition | Number of Subjects (n) | Median Serum TNC Concentration (ng/mL) | Reference |
| Healthy Controls | 64 | Not specified, but significantly lower than patients | [5] |
| Pancreatic Cancer Patients (Stage 0-IV) | 140 | 64.0 | [5] |
Table 2: Qualitative Summary of Tenascin-C Protein Expression in Healthy Human Tissues
This table is based on immunohistochemistry data from the Human Protein Atlas.[6][7] Expression levels are categorized as High, Medium, Low, or Not detected.
| Tissue | Expression Level | Localization |
| Adipose Tissue | Low | Extracellular matrix |
| Adrenal Gland | Low | Extracellular matrix |
| Bone Marrow | Medium | Extracellular matrix, weak cytoplasmic in hematopoietic cells |
| Brain (Cerebral Cortex) | Low | Extracellular matrix, neuropil |
| Breast | Low | Extracellular matrix of stroma |
| Colon | Low | Extracellular matrix of lamina propria |
| Heart Muscle | Low | Extracellular matrix |
| Kidney | Low | Extracellular matrix of glomeruli and interstitium |
| Liver | Low | Extracellular matrix of portal tracts |
| Lung | Low | Extracellular matrix of alveolar septa and bronchial walls |
| Lymph Node | Medium | Extracellular matrix of interfollicular regions |
| Ovary | Low | Extracellular matrix of stroma |
| Pancreas | Low | Extracellular matrix of interlobular septa |
| Placenta | High | Extracellular matrix of villous stroma and decidua |
| Skin | Low | Extracellular matrix of papillary dermis |
| Spleen | Medium | Extracellular matrix of red pulp |
| Stomach | Low | Extracellular matrix of lamina propria |
| Testis | Low | Extracellular matrix of interstitial tissue |
| Thyroid Gland | Low | Extracellular matrix of interfollicular stroma |
| Uterus | Medium | Extracellular matrix of myometrium and endometrium (cyclical) |
TNC in Pathophysiology
Tenascin-C expression is markedly induced in a variety of pathological conditions, playing a significant role in disease progression.
-
Cancer: Numerous studies have reported the overexpression of TNC in the stroma of various solid tumors, including breast, lung, colorectal, and squamous cell carcinoma of the head and neck.[2][8] This elevated expression is often correlated with tumor progression, invasion, metastasis, and poor prognosis.[8] TNC contributes to a pro-tumorigenic microenvironment by promoting angiogenesis, inflammation, and cell migration.[8]
-
Fibrosis: In fibrotic diseases, TNC is highly expressed in areas of tissue remodeling and scarring. It is implicated in the pathogenesis of fibrosis in organs such as the lungs, kidneys, and liver. TNC can be induced by pro-fibrotic factors like TGF-β and, in turn, can promote fibroblast proliferation and collagen deposition.
-
Inflammation and Wound Healing: TNC expression is transiently upregulated during the inflammatory and proliferative phases of wound healing. It plays a crucial role in modulating the inflammatory response and facilitating cell migration and matrix organization.[2]
Signaling Pathways Involving Tenascin-C
Tenascin-C exerts its diverse cellular effects by interacting with various cell surface receptors and modulating key signaling pathways.
TGF-β Signaling Pathway
Tenascin-C is a known downstream target of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of fibrosis and tissue remodeling. TGF-β induces TNC expression, and TNC, in turn, can modulate cellular responses to TGF-β, creating a feedback loop that can amplify fibrotic processes.
Caption: TGF-β signaling pathway leading to Tenascin-C expression.
Integrin/FAK/MAPK Signaling Pathway
Tenascin-C interacts with several integrins, which are transmembrane receptors that mediate cell-matrix adhesion. This interaction can trigger intracellular signaling cascades, including the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate cell proliferation, migration, and survival.
Caption: TNC-mediated Integrin/FAK/MAPK signaling cascade.
Toll-like Receptor 4 (TLR4) Signaling Pathway
Tenascin-C can act as an endogenous ligand for Toll-like receptor 4 (TLR4), a key component of the innate immune system. This interaction triggers pro-inflammatory signaling pathways, primarily through the activation of NF-κB, leading to the production of inflammatory cytokines.
Caption: TNC activation of the TLR4/NF-κB inflammatory pathway.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The epidermal growth factor (EGF)-like repeats of Tenascin-C can directly bind to and activate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream signaling pathways such as the MAPK/ERK pathway, which promotes cell proliferation and survival.
Caption: TNC-mediated activation of the EGFR signaling pathway.
Experimental Protocols
Detailed and validated protocols are essential for the accurate assessment of Tenascin-C expression. The following sections provide methodologies for key experiments.
Immunohistochemistry (IHC) for Tenascin-C in Paraffin-Embedded Human Tissue
This protocol is adapted for the detection of Tenascin-C in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.
Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
10 mM Sodium Citrate buffer (pH 6.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Solution (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit polyclonal anti-Tenascin C antibody (e.g., Abcam ab108930) or Mouse monoclonal anti-Tenascin C antibody [4C8MS] (e.g., Novus Biologicals NB110-68136).
-
Biotinylated Secondary Antibody (anti-rabbit or anti-mouse)
-
Streptavidin-HRP reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Hydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), 70% (1 change for 3 minutes).
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Bring slides to a boil in 10 mM sodium citrate buffer (pH 6.0).
-
Maintain at a sub-boiling temperature for 10-20 minutes.
-
Cool slides on the benchtop for 30 minutes.
-
-
Staining:
-
Wash sections in deionized water three times for 5 minutes each.
-
Wash sections in wash buffer for 5 minutes.
-
Block endogenous peroxidase activity by incubating in 3% H2O2 in methanol for 15 minutes.
-
Wash in wash buffer three times for 5 minutes each.
-
Block non-specific binding with 100-400 µl of blocking solution for 1 hour at room temperature.
-
Remove blocking solution and add diluted primary antibody (e.g., Rabbit anti-TNC ab108930 at 1:250 dilution or Mouse anti-TNC NB110-68136 at 1:100 dilution) and incubate overnight at 4°C.
-
Remove antibody solution and wash sections in wash buffer three times for 5 minutes each.
-
Add 100-400 µl of diluted biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Remove secondary antibody solution and wash sections three times with wash buffer for 5 minutes each.
-
Add 100-400 µl of Streptavidin-HRP reagent to each section and incubate for 30 minutes at room temperature.
-
Wash sections three times in wash buffer for 5 minutes each.
-
Add 100-400 µl of DAB substrate to each section and monitor staining development under a microscope.
-
Immerse slides in deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain sections in hematoxylin.
-
Wash sections in deionized water two times for 5 minutes each.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for Tenascin-C
This protocol describes the detection of Tenascin-C in human cell lysates.
Reagents and Materials:
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (6% or 4-12% gradient)
-
Running Buffer (Tris-Glycine-SDS)
-
Transfer Buffer (Tris-Glycine-Methanol)
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibody: Rabbit polyclonal anti-Tenascin C antibody (e.g., Abcam ab108930) at a 1:1000 dilution or Mouse monoclonal anti-Tenascin C antibody [EB2] (e.g., Abcam ab88280) at a 1/1000 dilution.
-
HRP-conjugated Secondary Antibody (anti-rabbit or anti-mouse)
-
ECL (Enhanced Chemiluminescence) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 90 minutes.
-
Confirm transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the bands using a chemiluminescence imaging system. Tenascin-C is expected to appear as a high molecular weight band (or multiple bands due to splicing) around 180-300 kDa.[1]
-
Quantitative Real-Time PCR (qPCR) for TNC Gene Expression
This protocol outlines the quantification of human TNC mRNA levels.
Reagents and Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
Validated qPCR primers for human TNC:
-
Forward Primer: 5'-ATGTCCTCCTGACAGCCGAGAA-3'
-
Reverse Primer: 5'-AGTCACGGTGAGGTTTTCCAGC-3'
-
-
Validated qPCR primers for a reference gene (e.g., GAPDH):
-
Forward Primer: 5'-TGACTTCAACAGCGACACCCA-3'
-
Reverse Primer: 5'-CACCCTGTTGCTGTAGCCAAA-3'
-
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a total volume of 20 µl:
-
10 µl 2x SYBR Green qPCR Master Mix
-
1 µl Forward Primer (10 µM)
-
1 µl Reverse Primer (10 µM)
-
2 µl cDNA template (diluted 1:10)
-
6 µl Nuclease-free water
-
-
Run samples in triplicate for both the TNC and the reference gene.
-
-
qPCR Cycling Conditions:
-
A typical qPCR program includes:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis:
-
Calculate the relative expression of TNC using the 2-ΔΔCt method, normalizing the Ct values of TNC to the Ct values of the reference gene.
-
Conclusion
The expression of Tenascin-C is a dynamic and highly regulated process, with significant implications for human health and disease. Its restricted expression in healthy adult tissues and marked upregulation in pathology make it an attractive biomarker and therapeutic target. The methodologies and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the complex biology of Tenascin-C and its role in various human conditions. Further research into the quantitative expression patterns and the intricate regulatory networks of TNC will undoubtedly pave the way for novel diagnostic and therapeutic strategies.
References
- 1. Advances in tenascin-C biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenascin-C: Form versus function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Tenascins: Exploitable as Cancer Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The serum tenascin C level is a marker of metabolic disorder-related inflammation affecting pancreatic cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue expression of TNC - Summary - The Human Protein Atlas [v22.proteinatlas.org]
- 6. TNC protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Frontiers | Revisiting the Tenascins: Exploitable as Cancer Targets? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Tenascin-C Isoforms: A Technical Guide to Structure, Function, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenascin-C (TNC) is a large, hexameric, multimodular glycoprotein of the extracellular matrix (ECM).[1][2] Unlike structural ECM proteins, TNC is a matricellular protein that modulates cell-matrix interactions and is dynamically expressed.[3][4] While sparsely detected in most healthy adult tissues, its expression is dramatically upregulated during embryonic development, wound healing, chronic inflammation, fibrosis, and tumorigenesis.[5][6][7]
The functional diversity of TNC is largely attributed to the alternative splicing of its pre-mRNA, which can generate a vast number of distinct protein isoforms.[1][8] These isoforms exhibit different biological activities, making the TNC family a complex and crucial regulator of cellular behavior in both physiological and pathological states. This guide provides an in-depth overview of TNC isoforms, their specific functions, the signaling pathways they modulate, and their emerging role as therapeutic targets and biomarkers.
Tenascin-C Structure and Isoform Generation
Each TNC subunit, or monomer, is characterized by four distinct domains arranged linearly:
-
Tenascin Assembly (TA) Domain: An N-terminal region with heptad repeats that mediates the trimerization of subunits, which then dimerize to form the characteristic six-armed hexabrachion structure.[1][8]
-
Epidermal Growth Factor-like (EGF-L) Repeats: A series of 14.5 EGF-like repeats that can interact with cell surface receptors like the Epidermal Growth Factor Receptor (EGFR).[1][9]
-
Fibronectin Type III-like (FNIII) Repeats: A string of FNIII domains. In humans, there are eight constitutive FNIII repeats (1-8) and nine additional repeats (A1, A2, A3, A4, B, AD2, AD1, C, and D) located between the 5th and 6th constitutive repeats. These nine repeats are subject to alternative splicing, potentially giving rise to 511 different mRNA variants.[1][8]
-
Fibrinogen-like Globe (FBG): A C-terminal globular domain that can interact with various cell receptors, including Toll-like receptor 4 (TLR4), and is involved in inflammatory signaling.[1][10]
Alternative splicing of the FNIII repeats is the primary source of TNC's functional complexity. This process allows for the generation of "small" or "fully truncated" isoforms, which lack any of the optional FNIII domains, and various "large" isoforms, which include one or more of these domains.[10][11] The expression profile of these isoforms is highly context-dependent, with large isoforms being predominantly associated with active tissue remodeling and disease states.[12][13]
Specific Functions of Tenascin-C Isoforms
The inclusion of different FNIII domains confers distinct functional properties to the TNC molecule, influencing cell adhesion, migration, proliferation, and signaling.
Role in Cancer
Large TNC isoforms are strongly overexpressed in the stroma of many tumors and are linked to aggressive tumor behavior and poor prognosis.[5][12][14]
-
Migration and Invasion: Large TNC isoforms promote tumor cell migration and invasion.[12][14] A specific variant containing exons 14 (which codes for FNIII-B), AD1, and 16 significantly enhances the invasive potential of breast cancer cells.[15][16] In chondrosarcoma, the large 320 kDa isoform was shown to induce a 3-fold increase in collagenase activity and invasion by upregulating Matrix Metalloproteinase-1 (MMP-1).[12]
-
Proliferation and Survival: Domains within the large isoforms can engage growth factor receptors, such as the EGFR, to promote cell proliferation.[1][9] TNC can also protect melanoma cells from apoptosis and chemotherapy, potentially by maintaining a stem cell-like population.[9]
-
Angiogenesis: TNC is often found associated with endothelial cells in tumors and can induce endothelial cell sprouting, a key process in angiogenesis.[14]
Role in Inflammation and Fibrosis
TNC is a key player in inflammatory and fibrotic processes, often acting as an endogenous danger signal.
-
Pro-inflammatory Signaling: The FBG domain of TNC activates TLR4, triggering the synthesis of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α in fibroblasts and macrophages.[7][10] This mechanism contributes to the persistence of inflammation in conditions like arthritis.[10]
-
Fibrosis: In fibrotic diseases affecting the liver, lung, and heart, large TNC isoforms are highly expressed.[6][7][10] TNC can augment fibrotic responses by promoting the recruitment of hepatic stellate cells and upregulating TGF-β expression.[10] In systemic sclerosis, elevated serum levels of the TNC FNIII-C isoform are associated with a higher prevalence of pulmonary fibrosis.[10][17] Conversely, some studies suggest that specific alternatively spliced FNIII repeats may have anti-inflammatory effects by suppressing T-cell activation.[3]
Signaling Pathways Modulated by Tenascin-C Isoforms
TNC isoforms orchestrate cellular responses by engaging a variety of cell surface receptors and modulating key signaling cascades.
Integrin-Mediated Signaling
TNC interacts with multiple integrins, including αvβ3 and α9β1, through sites in both its constitutive and alternatively spliced FNIII repeats.[1][2][18] This interaction can trigger several downstream events:
-
Focal Adhesion Kinase (FAK) and Src Activation: Binding to integrins can lead to the phosphorylation of FAK and Src, promoting cell migration and epithelial-mesenchymal transition (EMT)-like changes.[15][16]
-
YAP Inhibition: The interaction of TNC with integrin α9β1 can impair the formation of actin stress fibers, leading to the inhibition of the transcriptional co-activator YAP. This pathway is essential for TNC-promoted cancer cell migration and metastasis.[18]
Toll-like Receptor 4 (TLR4) Signaling
TNC acts as a damage-associated molecular pattern (DAMP) by activating TLR4 via its C-terminal FBG domain. This is a critical pathway in inflammation and fibrosis.
-
Cytokine Production: TLR4 activation triggers NF-κB-dependent signaling, leading to the production of pro-inflammatory cytokines and chemokines (e.g., IL-1β, IL-6, CXCL2) and MMPs.[10] This signaling loop sustains chronic inflammation in diseases like rheumatoid arthritis and promotes fibrosis in various organs.[7][10]
Quantitative Data Summary
The following tables summarize key quantitative findings related to TNC isoform expression and function.
Table 1: Expression Levels of Large TNC Isoforms in Disease
| Tissue/Disease | Isoform Marker/Size | Expression Level | Reference |
|---|---|---|---|
| Invasive Breast Carcinoma | ~8 kb mRNA | >60% of total TNC mRNA (vs. <15% in healthy) | [12] |
| Lung Adenocarcinoma | Variant with 7 FNIII repeats | 27% of total TNC | [12] |
| Lung Squamous Cell Carcinoma | Variant with 7 FNIII repeats | 24% of total TNC | [12] |
| Lung Large Cell Carcinoma | Variant with 7 FNIII repeats | 54% of total TNC | [12] |
| Systemic Sclerosis (Serum) | FNIII-C domain | Significantly higher than healthy controls |[10] |
Table 2: Functional Quantitative Data of TNC Isoforms
| Assay | TNC Isoform/Domain | Quantitative Effect | Model System | Reference |
|---|---|---|---|---|
| Tumor Targeting | SIP(F16) Antibody to Domain A1 | 4.5% injected dose/gram at 24h | U87 Glioblastoma Xenograft | [5][19][20] |
| Cell Invasion | Large 320 kDa Isoform | 3-fold increase in invasion | Chondrosarcoma Cells | [12] |
| Binding Affinity (Kd) | TNCIII1-5 to TGF-β1 | 2.1 ± 0.2 nM | Surface Plasmon Resonance | [21] |
| Binding Affinity (Kd) | TNCIII1-5 to PDGF-BB | 3.5 ± 0.6 nM | Surface Plasmon Resonance | [21] |
| Binding Affinity (Kd) | TNCIII1-5 to FGF-2 | 1.1 ± 0.3 nM | Surface Plasmon Resonance |[21] |
Key Experimental Protocols
Studying TNC isoforms requires specialized methodologies to distinguish between the highly similar variants.
Generation and Validation of Isoform-Specific Antibodies
Protocol: Production of human recombinant antibodies using antibody phage technology.
-
Library Screening: A large synthetic human antibody library (e.g., ETH-2 Gold) is panned against a recombinant protein of the target TNC domain (e.g., domain A1 or D).[19][20][22]
-
Selection: Phages displaying antibodies with affinity for the target domain are selectively enriched through multiple rounds of binding and elution.
-
Cloning and Expression: The variable-region genes from positive phage clones are cloned into expression vectors to produce soluble antibody fragments (e.g., scFv or SIP format).[19][20]
-
Affinity Maturation: To improve binding properties for in vivo use, antibody affinity can be enhanced using methodologies like in vitro CDR1 affinity maturation.[22]
-
Validation: Antibody specificity is validated using siRNA-mediated knockdown of the target TNC isoform in cell lines, followed by analysis via immunocytochemistry (ICC) and immunohistochemistry (IHC). A loss of signal upon knockdown confirms specificity.[23]
Quantification of TNC Isoform mRNA Expression
Protocol: Standard curve-based quantitative real-time PCR (qPCR).
-
RNA Extraction & cDNA Synthesis: Total RNA is extracted from cells or tissues of interest, and cDNA is synthesized using reverse transcriptase.
-
Primer Design: Primers are designed to be specific for each of the nine alternatively spliced FNIII exons (A1-D) and for a constitutively expressed region (e.g., FNIII 7-8) for normalization.
-
Standard Curve Generation: A standard curve is generated using serial dilutions of a known quantity of plasmid DNA containing the target sequence for absolute quantification.
-
qPCR Reaction: The qPCR is performed with a SYBR Green or probe-based master mix.
-
Data Analysis: The abundance of mRNA for each alternatively spliced domain is calculated based on the standard curve and normalized to the expression of the constitutive domains. This allows for the determination of the relative expression profile of different isoforms.[24]
In Vitro Cell Invasion Assay
Protocol: Boyden chamber assay.
-
Chamber Preparation: The upper wells of a Boyden chamber are coated with an ECM component like Matrigel to simulate a basement membrane.
-
Cell Seeding: Tumor cells (e.g., breast cancer cells) are seeded into the upper chamber in serum-free media.
-
Stimulus Addition: The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum). Recombinant TNC isoforms or conditioned media from cells expressing specific isoforms can be added to the upper or lower chamber to test their effect on invasion.
-
Incubation: The chamber is incubated for a period (e.g., 24-48 hours) to allow cells to invade through the Matrigel and migrate through the porous membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The fold-increase in invasion relative to a control condition is then calculated.[12]
Role in Drug Development and as a Biomarker
The restricted expression of large TNC isoforms in diseased tissues makes them attractive targets for drug development and valuable as disease biomarkers.
-
Therapeutic Targeting: The selective expression of domains like A1 and D on tumor neovasculature and in the tumor stroma makes them ideal targets for antibody-drug conjugates (ADCs) or antibody-cytokine fusions.[19][22] The F16 antibody, specific to the A1 domain, has shown excellent tumor-targeting performance in preclinical models.[5][19][20] Targeting TNC has been shown to enhance the sensitivity of cancer cells to inhibitors of the EGFR pathway.[25][26]
-
Biomarkers: Circulating levels of specific TNC isoforms can serve as biomarkers for disease activity and prognosis.[6] For example, serum TNC is a potential biomarker for predicting the severity of coronary atherosclerosis and for monitoring disease activity in myocarditis.[27][28] An established nomogram model based on TNC expression can help predict survival in esophageal squamous cell carcinoma.[25][26]
Conclusion
Tenascin-C is not a single entity but a family of closely related isoforms with distinct and often opposing functions. The alternative splicing of the FNIII repeats generates a sophisticated molecular toolkit that cells use to direct complex processes like tissue remodeling, inflammation, and cancer progression. Large TNC isoforms, often absent in healthy adult tissue, emerge as key drivers of pathology, promoting cell invasion, angiogenesis, and chronic inflammation through pathways involving integrins and TLR4. Understanding the specific functions of each isoform is critical for harnessing the diagnostic and therapeutic potential of Tenascin-C. The development of isoform-specific tools, particularly monoclonal antibodies, is paving the way for novel targeted therapies and more precise biomarkers for a range of human diseases.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Tenascin C - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Roles of Tenascins in Cardiovascular, Inflammatory, and Heritable Connective Tissue Diseases [frontiersin.org]
- 4. Frontiers | Tenascin-C: From Discovery to Structure-Function Relationships [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Deciphering the Tenascin-C Nexus: A Comprehensive Review of Its Involvement in Chronic Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Tenascin-C in fibrosis in multiple organs: translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different susceptibility of small and large human tenascin-C isoforms to degradation by matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tenascin-C: Form versus function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression of tenascin-C and its isoforms in the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Revisiting the Tenascins: Exploitable as Cancer Targets? [frontiersin.org]
- 15. The role of tenascin-C in tumor microenvironments and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The role of tenascin-C in tumor microenvironments and its potential as a therapeutic target [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Tumor-targeting properties of novel antibodies specific to the large isoform of tenascin-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Generation and Validation of Antibodies Targeting AD1 Containing Isoform of Alternatively Spliced TNC [pubs.sciepub.com]
- 24. researchgate.net [researchgate.net]
- 25. Tenascin-C as a potential biomarker and therapeutic target for esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Tenascin-C as a potential biomarker and therapeutic target for esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. takarabio.com [takarabio.com]
- 28. Tenascin C: A Potential Biomarker for Predicting the Severity of Coronary Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Tenascin-C in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenascin-C (TNC) is a large, hexameric extracellular matrix (ECM) glycoprotein that plays a pivotal role in tissue remodeling during embryogenesis, wound healing, inflammation, and tumorigenesis.[1][2][3] Unlike structural ECM proteins, TNC functions as a matricellular protein, modulating cell-matrix interactions and directly activating intracellular signaling cascades. Its expression is tightly regulated in adult tissues but is significantly upregulated in the tumor microenvironment and sites of inflammation.[2][4] TNC's multifaceted role in cell signaling is dictated by its complex modular structure, which allows it to interact with a wide array of cell surface receptors, including integrins, Toll-like receptor 4 (TLR4), and Epidermal Growth Factor Receptor (EGFR).[2][5][6] These interactions trigger a cascade of downstream pathways, such as the Focal Adhesion Kinase (FAK), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways, ultimately influencing cell adhesion, migration, proliferation, survival, and inflammation.[5][7][8] This guide provides an in-depth technical overview of the molecular mechanisms by which Tenascin-C governs these critical cellular processes.
Tenascin-C Structure and Functional Domains
Tenascin-C is a multimodular protein composed of six arms, forming a hexabrachion structure. Each arm consists of four distinct domains:
-
N-terminal Assembly Domain: Facilitates the oligomerization of monomers into trimers and disulfide-linked hexamers.[6]
-
EGF-like (EGF-L) Repeats: A series of tandem repeats that can interact with the Epidermal Growth Factor Receptor (EGFR).[6][9]
-
Fibronectin Type III-like (FNIII) Repeats: The most variable region, subject to alternative splicing, which generates different TNC isoforms.[2][4][10] These domains contain binding sites for several integrins and can modulate cell adhesion.[6][11]
-
C-terminal Fibrinogen-like Globe (FBG): This globular domain is crucial for interactions with Toll-like receptor 4 (TLR4) and certain integrins.[6][12][13]
The specific combination of alternatively spliced FNIII domains dictates the function of the TNC isoform, allowing for context-dependent and cell-type-specific signaling outcomes.[10]
Core Signaling Pathways Activated by Tenascin-C
Tenascin-C does not act through a single receptor but rather engages multiple receptors to orchestrate complex cellular responses.
Integrin-Mediated Signaling
Integrins are primary receptors for Tenascin-C, mediating its effects on cell adhesion, migration, and proliferation.[1][2] TNC interacts with several integrins, including α2β1, α9β1, αvβ3, and αvβ6, often through specific motifs within its FNIII repeats.[14][15][16]
-
FAK/Src Pathway: Upon integrin binding, TNC induces the clustering of integrins, leading to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).[8][17] Activated FAK serves as a scaffold for Src family kinases, leading to the formation of a FAK-Src signaling complex. This complex phosphorylates numerous downstream targets, including paxillin and p130Cas, to regulate focal adhesion dynamics and cytoskeletal reorganization, which are critical for cell migration.[8][18] TNC has been shown to promote microvascular cell migration and phosphorylation of FAK.[19] In some contexts, TNC can also suppress RhoA activation, leading to a reduction in actin stress fibers and focal adhesions, which paradoxically promotes a more migratory, amoeboid phenotype.[8][20]
-
PI3K/Akt Pathway: The TNC-integrin axis can also activate the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, a critical regulator of cell survival and proliferation.[5][21] This pathway is often engaged in cancer, where TNC expression is linked to resistance to apoptosis.[21]
-
MAPK/ERK Pathway: TNC binding to integrins can trigger the Ras-Raf-MEK-ERK (MAPK) cascade, a central pathway that controls gene expression related to proliferation and differentiation.[5][20] For instance, in pancreatic cancer cells, TNC activates the ERK/NF-κB pathway to induce resistance to apoptosis.[7]
Toll-like Receptor 4 (TLR4) Signaling
Tenascin-C is recognized as an endogenous danger-associated molecular pattern (DAMP) that can activate the innate immune system through Toll-like receptor 4 (TLR4).[5][13][22] This interaction is primarily mediated by the fibrinogen-like globe (FBG) domain of TNC.[12][13]
-
NF-κB Pathway: Activation of TLR4 by TNC triggers a signaling cascade, often involving MyD88, that culminates in the activation of the transcription factor NF-κB.[5][23] This leads to the transcription of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines, and even TNC itself, creating a self-sustaining inflammatory loop.[5][20] This pathway is a key driver of chronic inflammation and fibrosis in diseases like arthritis and systemic sclerosis.[12][13] In pancreatic cancer, the ERK/NF-κB pathway activation by TNC contributes to chemoresistance.[7]
Growth Factor Receptor Signaling
Tenascin-C can directly and indirectly modulate signaling through growth factor receptors.
-
EGFR Signaling: The EGF-like repeats of TNC can act as low-affinity ligands for the Epidermal Growth Factor Receptor (EGFR), inducing its autophosphorylation and activating downstream pathways like the MAPK/ERK cascade.[6][9] This interaction promotes cell proliferation.[4]
-
Modulation of Other Growth Factors: TNC can bind directly to various growth factors, including members of the TGF-β, PDGF, and FGF families, often via its FNIII domains.[6][24] This interaction can sequester growth factors in the ECM, creating localized signaling hubs and modulating their bioavailability and activity. For instance, TNC can enhance PDGF signaling by promoting cross-talk between the PDGFR-β and integrin αvβ3.[18]
Quantitative Data on Tenascin-C Interactions
The following table summarizes key quantitative data related to Tenascin-C's molecular interactions. Data of this nature is critical for kinetic modeling and drug development targeting these pathways.
| Interacting Partner | TNC Domain | Binding Affinity (Kd) | Cell Type / Context | Key Outcome | Reference |
| Phosphacan/PTP-ζ/β | Fibrinogen-like Globe | ~12 nM | Nervous Tissue | Mediates neural ECM interactions | [25] |
| Integrin α9β1 | 3rd FNIII Domain (IDG motif) | Not specified | Osteosarcoma | Promotes migration, inhibits YAP | [26] |
| Integrin αvβ3 | 3rd FNIII Domain (RGD motif) | Not specified | Endothelial Cells, Glioma | Promotes migration and adhesion | [15] |
| Integrin α2β1 | Not fully specified | Not specified | Endothelial Cells, Glioma | Promotes migration | [15] |
| TGF-β1 | FNIII Domains (TN3-5) | High Affinity | General | Sequesters TGF-β in the matrix | [24][27] |
| PDGF-BB | FNIII Domain 5 | High Affinity | General | Modulates PDGF bioavailability | [24] |
| FGF-2 | FNIII Domain 5 | High Affinity | General | Modulates FGF bioavailability | [24] |
Key Experimental Protocols
Investigating the function of Tenascin-C involves a variety of in vitro and in vivo assays. Below are methodologies for two key experiments.
Cell Migration Assay (Boyden Chamber / Transwell Assay)
This assay is used to quantify the effect of TNC on cell migration and invasion.
Objective: To measure the chemotactic or haptotactic migration of cells in response to soluble or substrate-bound Tenascin-C.
Methodology:
-
Chamber Preparation: Use Transwell inserts with a porous membrane (typically 8.0 µm pore size). For invasion assays, coat the upper surface of the membrane with a basement membrane extract (e.g., Matrigel). For haptotaxis, coat the underside of the membrane with Tenascin-C (e.g., 10 µg/mL) or a control protein like Fibronectin.
-
Cell Preparation: Culture cells to sub-confluency. Starve the cells in a serum-free medium for 12-24 hours to reduce background migration.
-
Assay Setup: Resuspend starved cells in a serum-free medium and seed them into the upper chamber of the Transwell insert (e.g., 5 x 10^4 cells per well).
-
Chemoattractant: Add a chemoattractant (e.g., serum-containing medium or a specific growth factor) to the lower chamber. If testing soluble TNC, it can be added to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migratory speed (e.g., 6-48 hours).
-
Analysis:
-
Remove the inserts and carefully wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the cells that have migrated to the underside of the membrane with methanol or paraformaldehyde.
-
Stain the fixed cells with a dye such as Crystal Violet or DAPI.
-
Image multiple fields of view for each membrane using a microscope and count the number of migrated cells.
-
Quantify the results and compare the migration towards TNC versus control conditions.
-
Western Blotting for Signaling Pathway Activation
This technique is used to detect changes in the phosphorylation state (activation) of key signaling proteins like FAK, ERK, and Akt in response to TNC stimulation.
Objective: To quantify the levels of total and phosphorylated signaling proteins in cell lysates.
Methodology:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Starve cells in a serum-free medium for 12-24 hours. Treat cells with Tenascin-C (e.g., 5-20 µg/mL) or a control protein for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-FAK Tyr397) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-FAK) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Densitometry: Quantify the band intensities using image analysis software. Calculate the ratio of the phosphorylated protein to the total protein.
Conclusion and Implications for Drug Development
Tenascin-C is a master regulator of the cellular microenvironment, driving key pathological processes through a complex network of signaling pathways. Its ability to simultaneously engage integrins, TLR4, and growth factor receptors makes it a central node in the progression of cancer and chronic inflammatory diseases.[2][5][27] The upregulation of TNC in these conditions, coupled with its restricted expression in healthy adult tissues, makes it an attractive target for therapeutic intervention. Strategies could involve developing biologics or small molecules that block the interaction of specific TNC domains (like the FBG domain) with their receptors (like TLR4), thereby disrupting the pro-tumorigenic or pro-inflammatory signaling cascades it initiates.[12][28] A thorough understanding of the context-dependent signaling mechanisms of TNC is essential for the design of effective and targeted therapies.
References
- 1. Tenascin-C regulates proliferation and migration of cultured astrocytes in a scratch wound assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Connective tissues: signalling by tenascins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting the Tenascins: Exploitable as Cancer Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the Tenascin-C Nexus: A Comprehensive Review of Its Involvement in Chronic Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Tenascin-C induces resistance to apoptosis in pancreatic cancer cell through activation of ERK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Epidermal growth factor (EGF)-like repeats of human tenascin-C as ligands for EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Substrate-bound and soluble domains of tenascin-C regulate differentiation, proliferation and migration of neural stem and progenitor cells [frontiersin.org]
- 11. The evolution of tenascins and fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Tenascin-C-Toll-like Receptor 4 signalling with Adhiron-derived small molecules - a viable strategy for reducing fibrosis in Systemic Sclerosis | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 13. thesgc.org [thesgc.org]
- 14. researchgate.net [researchgate.net]
- 15. Tenascin-C and integrins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tenascin-C promotes acute kidney injury to chronic kidney disease progression by impairing tubular integrity via αvβ6 integrin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tenascin-C in the early lung cancer tumor microenvironment promotes progression through integrin αvβ1 and FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tenascin-C and mechanotransduction in the development and diseases of cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Tenascins and the Importance of Adhesion Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Silencing of Tenascin-C Inhibited Inflammation and Apoptosis Via PI3K/Akt/NF-κB Signaling Pathway in Subarachnoid Hemorrhage Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Tenascin C activates the toll‑like receptor 4/NF‑κB signaling pathway to promote the development of polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Tenascin C promiscuously binds growth factors via its fifth fibronectin type III-like domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The fibrinogen-like globe of tenascin-C mediates its interactions with neurocan and phosphacan/protein-tyrosine phosphatase-zeta/beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Advances on the roles of tenascin-C in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
A Technical Guide to the Role of Tenascin-C in the Tumor Microenvironment
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Tenascin-C (TNC) is a large, hexameric glycoprotein of the extracellular matrix (ECM) that is minimally expressed in most healthy adult tissues but becomes significantly upregulated in the tumor microenvironment (TME) of various cancers.[1][2] Its re-expression is intricately linked with tumor progression, metastasis, and resistance to therapy.[3][4] TNC's multifaceted role is attributed to its complex, multimodular structure which allows it to interact with a wide array of cell surface receptors, other ECM components, and soluble factors.[3][5] This guide provides an in-depth review of Tenascin-C's pivotal functions within the TME, focusing on its influence on the mechanical, immune, and metabolic landscapes of tumors. We will detail the key signaling pathways TNC modulates, present quantitative data on its expression and prognostic value, outline key experimental protocols for its study, and discuss its potential as a therapeutic target in oncology.
Introduction to Tenascin-C: Structure and Function
The human Tenascin-C gene is located on chromosome 9 and is subject to extensive alternative splicing of its fibronectin type III (FNIII) repeats, leading to various isoforms.[6][7] A TNC monomer consists of four distinct domains: an N-terminal assembly domain, a series of epidermal growth factor (EGF)-like repeats, a variable number of FNIII repeats, and a C-terminal fibrinogen-like globe (FBG).[8][9] These domains interact with multiple receptors and matrix molecules, including integrins, Toll-like receptor 4 (TLR4), and fibronectin, allowing TNC to regulate diverse cellular processes such as adhesion, migration, proliferation, and immune responses.[3][5] While the smaller isoforms are present in some normal tissues, the large isoforms, containing additional FNIII domains, are predominantly expressed in the stroma of most solid tumors.[1][10]
Tenascin-C's Multifaceted Role in the Tumor Microenvironment
TNC is a critical architect and regulator of the TME, influencing tumor progression through its dynamic interplay with various environmental components.[10][11][12] It is a key player in remodeling the ECM, modulating immune responses, promoting angiogenesis, and altering tumor cell metabolism.[11][12]
The Mechanical Microenvironment
TNC actively contributes to the physical properties of the TME, which in turn drive malignant behaviors.
-
ECM Remodeling and Stiffness: TNC expression is positively correlated with increased ECM stiffness in tumors like Glioblastoma Multiforme (GBM).[10] By interacting with other ECM proteins like fibronectin and collagen, TNC helps organize the matrix into tracks that facilitate tumor cell invasion.[10][11][13] This increased stiffness can promote the epithelial-mesenchymal transition (EMT), a key process in metastasis.[10][11]
-
Cell Adhesion and Migration: TNC is considered an adhesion-modulatory molecule.[6][14] Its presence can inhibit the strong, stable adhesion of cells to fibronectin, promoting a state of intermediate adhesion that is optimal for cell migration.[6][15] This anti-adhesive property facilitates the detachment of cancer cells from the primary tumor mass, a critical first step in the metastatic cascade.[16]
-
Epithelial-Mesenchymal Transition (EMT): Several studies have confirmed that TNC plays a role in promoting EMT.[3][11] By interacting with integrin receptors, TNC can activate signaling pathways like the SRC/FAK pathway, which are crucial for inducing EMT-like changes in tumor cells.[10][11]
The Immune Microenvironment
TNC plays a significant role in creating an immunosuppressive TME, allowing cancer cells to evade immune surveillance.[5][10][11]
-
T-Cell Suppression: TNC has been shown to have direct immunosuppressive effects on T cells.[10][11] Through interaction with integrins such as α5β1 on the T-cell surface, TNC can inhibit T-cell activation, proliferation, and cytokine production, effectively arresting the anti-tumor immune response.[10][11][17]
-
Recruitment of Immunosuppressive Cells: TNC promotes the recruitment of immunosuppressive cell types into the TME.[12][18] This further dampens the ability of the immune system to effectively target and eliminate cancer cells.
-
Inflammation and TLR4 Signaling: TNC can function as a damage-associated molecular pattern (DAMP), engaging with Toll-like receptor 4 (TLR4) on immune cells.[5][19] This interaction can induce the production of proinflammatory cytokines, contributing to a state of chronic inflammation that is often pro-tumorigenic.[19]
Angiogenesis
The formation of new blood vessels is essential for tumor growth and metastasis, and TNC is a key promoter of this process.[6][20]
-
Endothelial Cell Behavior: TNC is often found associated with endothelial cells in various cancers.[6] It can induce an elongated morphology and increase the motility of endothelial cells, behaviors characteristic of angiogenesis.[6]
-
Pro-Angiogenic Signaling: In some contexts, TNC activates pathways like Akt/NF-κB and ERK, leading to increased expression of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor.[19]
-
Vessel Structure: TNC contributes to the angiogenic switch, leading to the formation of more, albeit often leaky, blood vessels within the tumor.[13][21]
The Metabolic Microenvironment
TNC also influences the metabolic landscape of the tumor, helping cancer cells adapt to challenging conditions like hypoxia.
-
Hypoxia Response: TNC and HIF (hypoxia-inducible factor) signaling pathways are linked in regulating the tumor's response to low oxygen.[10][11] Under hypoxic conditions, TNC-positive cells have been shown to transform into tumor-derived endothelial cells.[10][11]
-
Glucose Metabolism: TNC expression is correlated with increased glycolytic metabolism in tumor cells.[10][11] In prostate cancer cells, suppressing TNC expression leads to decreased glucose uptake and lactate production, along with reduced levels of key glycolytic enzymes.[10]
// Main Node TNC [label="Tenascin-C (TNC)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=hexagon, pos="5,4!"];
// Environments Mechanical [label="Mechanical Microenvironment", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2,6!"]; Immune [label="Immune Microenvironment", fillcolor="#FBBC05", fontcolor="#202124", pos="8,6!"]; Metabolic [label="Metabolic Microenvironment", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,2!"]; Angiogenesis [label="Angiogenesis", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="8,2!"];
// Sub-nodes Stiffness [label="↑ ECM Stiffness", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,7.5!"]; Migration [label="↑ Cell Migration / Invasion", fillcolor="#F1F3F4", fontcolor="#202124", pos="2,7.5!"]; EMT [label="↑ EMT", fillcolor="#F1F3F4", fontcolor="#202124", pos="4,7.5!"];
TCell [label="↓ T-Cell Activation", fillcolor="#F1F3F4", fontcolor="#202124", pos="6,7.5!"]; ImmuneEvasion [label="↑ Immune Evasion", fillcolor="#F1F3F4", fontcolor="#202124", pos="8,7.5!"]; Inflammation [label="↑ Pro-tumor Inflammation", fillcolor="#F1F3F4", fontcolor="#202124", pos="10,7.5!"];
Hypoxia [label="↑ Hypoxia Response", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0.5!"]; Glycolysis [label="↑ Glycolysis", fillcolor="#F1F3F4", fontcolor="#202124", pos="2,0.5!"];
Vessel [label="↑ Vessel Formation", fillcolor="#F1F3F4", fontcolor="#202124", pos="8,0.5!"];
// Edges TNC -> Mechanical [color="#4285F4", penwidth=2]; TNC -> Immune [color="#FBBC05", penwidth=2]; TNC -> Metabolic [color="#34A853", penwidth=2]; TNC -> Angiogenesis [color="#5F6368", penwidth=2];
Mechanical -> Stiffness [color="#4285F4"]; Mechanical -> Migration [color="#4285F4"]; Mechanical -> EMT [color="#4285F4"];
Immune -> TCell [color="#FBBC05"]; Immune -> ImmuneEvasion [color="#FBBC05"]; Immune -> Inflammation [color="#FBBC05"];
Metabolic -> Hypoxia [color="#34A853"]; Metabolic -> Glycolysis [color="#34A853"];
Angiogenesis -> Vessel [color="#5F6368"]; }
Key Signaling Pathways Involving Tenascin-C
TNC exerts its diverse functions by modulating several critical intracellular signaling pathways, often initiated through its binding to cell surface receptors.
Integrin-Mediated Signaling
Integrins are primary receptors for TNC, and their engagement triggers multiple downstream cascades.[1][15]
-
SRC/FAK Pathway: The interaction between TNC and integrins, particularly αv-containing integrins, can lead to the phosphorylation and activation of Focal Adhesion Kinase (FAK) and Src kinase.[10][11] This signaling axis is pivotal in promoting EMT, cell migration, and invasion.[10][11]
-
PI3K/AKT Pathway: TNC can activate the PI3K-AKT pathway, which is known to promote cell survival and proliferation.[10] For instance, TNC has been shown to inhibit the apoptosis of cancer-associated fibroblasts (CAFs) through this pathway.[10]
-
YAP/TAZ Inhibition: In osteosarcoma, TNC binding to integrin α9β1 has been shown to inhibit the nuclear translocation of YAP, a key transcriptional co-activator in the Hippo pathway.[21] This inhibition paradoxically promotes cancer cell migration.[21]
Wnt and Notch Signaling
TNC is a significant modulator of key developmental pathways that are often re-activated in cancer.
-
Wnt Signaling: TNC can enhance Wnt signaling by causing the downregulation of the Wnt inhibitor Dickkopf 1 (DKK1).[13][22] This leads to the stabilization of β-catenin and subsequent activation of Wnt target genes, promoting proliferation.[22]
-
Notch Signaling: In breast cancer models, TNC has been shown to increase Notch signaling, which is crucial for maintaining cancer stem cell populations and promoting metastasis.[13][16][21]
Other Key Pathways
-
JNK/c-Jun Pathway: In pancreatic cancer, TNC can trigger the JNK/c-Jun signaling pathway, which enhances the expression and activity of Matrix Metalloproteinase 9 (MMP9), an enzyme critical for ECM degradation and invasion.[10][11]
-
ERK Pathway: TNC interaction with integrin receptors can also activate the ERK signaling pathway, which is involved in cell proliferation and survival.[10][11][18]
// Edges TNC -> Integrin [label=" Binds", color="#4285F4", style=bold]; TNC -> TLR4 [label=" Binds (as DAMP)", color="#FBBC05", style=bold];
Integrin -> FAK [color="#34A853"]; Integrin -> SRC [color="#34A853"]; Integrin -> PI3K [color="#34A853"];
FAK -> Migration; SRC -> Migration;
PI3K -> AKT; AKT -> Proliferation;
TNC -> Wnt [style=dashed, label=" Modulates"]; Wnt -> Proliferation;
TLR4 -> MyD88 [color="#FBBC05"]; MyD88 -> NFkB [color="#FBBC05"]; NFkB -> Inflammation; NFkB -> Proliferation; }
Quantitative Analysis of Tenascin-C Expression
The expression of TNC is consistently elevated in various malignancies, and its levels often correlate with tumor grade, stage, and patient prognosis. High TNC expression is frequently associated with a poorer clinical outcome.[3][4]
| Cancer Type | TNC Expression Status | Correlation with Clinicopathological Features | Prognostic Significance | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | Highly expressed in over 80% of tumors; undetectable in normal lung tissue. Serum levels are significantly elevated in patients vs. healthy controls. | Associated with larger tumor size and lymph node metastasis. | Elevated serum TNC is associated with shortened overall survival. | [23][24] |
| Glioblastoma (GBM) | Strongly expressed, particularly in the perivascular and perinecrotic niche. | Positively correlated with ECM stiffness and tumor grade. | High expression correlates with worsened survival prognosis. | [10][13] |
| Breast Cancer | Overexpressed at the invasive front of tumors. | Correlated with aggressive tumor behavior and tamoxifen resistance. | Reduced metastasis-free survival in patients with high TNC expression. | [6][13] |
| Prostate Cancer | Upregulated in cancer lesions compared to normal tissue. | Associated with immunosuppression via T-cell inhibition. | Implicated in progression and immune evasion. | [10][17] |
| Colorectal Cancer | Highly expressed in tumor stroma. | Part of an "AngioMatrix" gene signature associated with angiogenesis. | High expression of the TNC-containing signature correlates with shorter survival. | [13][25] |
| Pancreatic Cancer | Expression is increased after radiation therapy. | Triggers JNK/c-Jun signaling to increase MMP9 expression. | Implicated in invasion and therapy resistance. | [10][11][26] |
Methodologies for Studying Tenascin-C
Investigating the role of TNC in the TME requires a combination of in vitro and in vivo experimental approaches.
Immunohistochemistry (IHC) for TNC Detection in Tissues
This protocol provides a method for detecting TNC protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[26][27]
Protocol Steps:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) to rehydrate the tissue sections. Wash with distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath. Allow slides to cool to room temperature.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity. Wash with Phosphate Buffered Saline (PBS).
-
Blocking: Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific to TNC, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides with PBS. Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Signal Amplification: Wash slides with PBS. Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30-60 minutes.
-
Detection: Wash slides with PBS. Apply a chromogen substrate solution, such as 3,3'-Diaminobenzidine (DAB), and monitor for color development.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene. Mount with a permanent mounting medium and coverslip.
-
Analysis: Examine slides under a microscope to assess the intensity and localization of TNC staining within the tumor and stromal compartments.
In Vivo Tumor Xenograft Model
This model is used to study the effect of TNC on tumor growth and metastasis in a living organism.[21][27]
Protocol Steps:
-
Cell Culture and Preparation: Culture human cancer cells of interest (e.g., with TNC knockdown or overexpression) under sterile conditions. Harvest cells during the logarithmic growth phase and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a desired concentration.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject the prepared cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (length × width²) / 2.
-
Metastasis Assessment (Optional): At the end of the study, harvest organs such as the lungs and liver to assess for the presence of metastases. This can be done through histological analysis or by measuring human-specific gene expression (e.g., GAPDH) via qPCR.[21]
-
Endpoint and Tissue Collection: At a predetermined endpoint (e.g., when tumors reach a specific size), euthanize the mice. Excise the primary tumors and other relevant organs for further analysis.
-
Tumor Analysis: The excised tumors can be weighed and processed for IHC, Western blotting, or gene expression analysis to study TNC levels and downstream markers of proliferation (Ki-67) or angiogenesis (CD31).[27]
Cell Migration/Invasion Assay (Transwell Assay)
This in vitro assay quantifies the migratory or invasive potential of cancer cells in response to TNC.
Protocol Steps:
-
Chamber Preparation: Use transwell inserts with a microporous polycarbonate membrane (typically 8 µm pores). For invasion assays, coat the top of the membrane with a layer of Matrigel or collagen to simulate the basement membrane.
-
Cell Preparation: Culture cancer cells and serum-starve them for several hours before the assay. Harvest the cells and resuspend them in a serum-free medium.
-
Assay Setup: Add a chemoattractant (e.g., medium with 10% FBS or purified TNC) to the lower chamber. Seed the prepared cells into the upper chamber of the transwell insert.
-
Incubation: Place the plate in a 37°C incubator for a period of 12-48 hours, allowing the cells to migrate through the pores towards the chemoattractant.
-
Quantification: After incubation, remove the non-migratory cells from the top surface of the membrane with a cotton swab. Fix the cells that have migrated to the bottom surface of the membrane with methanol and stain them with a dye such as crystal violet.
-
Analysis: Elute the stain and measure the absorbance with a plate reader, or count the number of stained cells in several microscopic fields. The results provide a quantitative measure of cell migration or invasion.
Tenascin-C as a Therapeutic Target
Given its high expression in tumors and low expression in healthy tissues, TNC is an attractive target for cancer diagnosis and therapy.[25][28]
-
Antibody-Drug Conjugates (ADCs): Antibodies that specifically target the tumor-associated isoforms of TNC can be used to deliver potent cytotoxic agents directly to the tumor site, minimizing damage to healthy tissues.[25]
-
Radiolabeled Antibodies: Radioimmunotherapy utilizes TNC-specific antibodies to deliver therapeutic doses of radiation to the tumor. Several such antibodies have been evaluated in preclinical and early-phase clinical trials.[25]
-
Modulating Immune Function: Strategies aimed at blocking the immunosuppressive functions of TNC could be combined with immune checkpoint inhibitors to enhance anti-tumor immunity.[3][5]
Conclusion
Tenascin-C is a master regulator of the tumor microenvironment, profoundly influencing cancer progression through its effects on ECM architecture, immune surveillance, angiogenesis, and cellular signaling.[10][12][14] Its restricted expression in healthy adults and high prevalence in tumors underscore its potential as a robust biomarker and a promising target for novel anti-cancer therapies. A deeper understanding of the specific TNC isoforms and their complex interaction networks within the TME will be crucial for developing effective, personalized cancer treatments.[12]
References
- 1. Tenascin-C and integrins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tenascin-C and mechanotransduction in the development and diseases of cardiovascular system [frontiersin.org]
- 3. Advances on the roles of tenascin-C in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Frontiers | Revisiting the Tenascins: Exploitable as Cancer Targets? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in tenascin-C biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tenascin-C: From Discovery to Structure-Function Relationships [frontiersin.org]
- 10. The role of tenascin-C in tumor microenvironments and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The role of tenascin-C in tumor microenvironments and its potential as a therapeutic target [frontiersin.org]
- 12. The role of tenascin-C in tumor microenvironments and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spatial organization of the tenascin-C microenvironment in experimental and human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tenascin-C induced signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Tenascin C in metastasis: A view from the invasive front - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Tenascin-C: A Key Regulator in Angiogenesis during Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tenascin-C promotes angiogenesis in fibrovascular membranes in eyes with proliferative diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Growth promoting signaling by tenascin-C [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Tenascin-C serum levels and its prognostic power in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tenascin-C: Exploitation and collateral damage in cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Proof of Concept Study for Increasing Tenascin-C-Targeted Drug Delivery to Tumors Previously Subjected to Therapy: X-Irradiation Increases Tumor Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Tenascin-C targeting strategies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenascin-C in Neurogenesis: A Technical Guide for Researchers
An In-depth Examination of the Extracellular Matrix Glycoprotein Tenascin-C and its Pivotal Role in the Development and Regulation of the Nervous System.
Introduction
Tenascin-C (TNC) is a large, hexameric extracellular matrix (ECM) glycoprotein that is prominently expressed in the central nervous system (CNS) during embryonic development, in adult neurogenic niches, and in pathological conditions involving tissue remodeling.[1][2] Its name, derived from the Latin tenere (to hold) and nasci (to be born), reflects its significant presence in fetal tissues.[3][4] TNC is a key component of the neural stem cell (NSC) niche, where it modulates fundamental processes of neurogenesis, including NSC proliferation, differentiation, migration, and axon guidance.[5][6] This technical guide provides a comprehensive overview of the multifaceted roles of Tenascin-C in neurogenesis, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it governs. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience.
Data Presentation: The Quantitative Impact of Tenascin-C on Neurogenesis
The following tables summarize key quantitative findings from studies investigating the effects of Tenascin-C on various aspects of neurogenesis.
| Parameter | Experimental Model | Condition | Quantitative Finding | Reference |
| Neural Stem Cell Proliferation | TNC Knockout Mice | Subventricular Zone (SVZ) | Reduced rates of proliferating cells. | [4] |
| Adult Neural Stem/Progenitor Cells (aNSPCs) from TNC-/- mice | Neurosphere Formation Assay (in response to EGF) | 9.32% ± 1.2% neurosphere-forming cells. | [7] | |
| aNSPCs from TNC+/+ (Wild-Type) mice | Neurosphere Formation Assay (in response to EGF) | 15.35% ± 1.2% neurosphere-forming cells. | [7] | |
| Neuronal Differentiation | Neurosphere-derived cells from TNC-deficient mice | In vitro differentiation | Higher number of NSCs differentiated into neurons or glia. | [4] |
| Primary mouse neural stem/progenitor cells (NSPCs) | Treatment with soluble TNC domain A124BCD | 43.4% increase in the neuron population. | [8] | |
| Neurite Outgrowth | Embryonic Hippocampal Neurons | Culture on purified TNC (25 µg/ml) | 30% increase in overall neurite length. | [9] |
| Embryonic Hippocampal Neurons | Culture on TNC fusion protein TNfnBD-Fc (50 µg/ml) | 30% increase in overall neurite length. | [9] | |
| PC12 Cells | Culture on Laminin | Average neurite length of 50.4375 µm. | [10][11] | |
| PC12 Cells | Culture on Tenascin-C | Average neurite length of 0 µm. | [10][11] | |
| PC12 Cells expressing α9 integrin | Culture on Tenascin-C | Extensive neurite outgrowth. | [11] | |
| Developing Cortical Neurons | Culture on TNC-coated plates (10 µg/mL) | Significant acceleration of neurite outgrowth. | [12] | |
| Neuronal Migration | TNC-/- Neuroblasts | In vitro migration assay | Significantly longer migration tracks. | [7] |
Signaling Pathways Modulated by Tenascin-C
Tenascin-C exerts its influence on neurogenesis by interacting with a variety of cell surface receptors and modulating multiple intracellular signaling pathways. These interactions are often context-dependent, varying with the specific TNC isoform, the cell type, and the surrounding microenvironment.
Integrin Signaling
TNC interacts with several integrin receptors, including αvβ3, α8β1, and α9β1, to regulate cell adhesion, migration, and proliferation.[9][13] The binding of TNC to integrins can activate downstream signaling cascades, including the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][14]
Growth Factor Receptor Signaling (EGF and FGF)
TNC can modulate the responsiveness of neural stem cells to growth factors such as Epidermal Growth Factor (EGF) and Fibroblast Growth Factor (FGF).[5][15] The EGF-like repeats of TNC can directly interact with the EGF receptor (EGFR), activating downstream pathways like PLC, Ras/MAPK, and PI3K/Akt.[4][16] TNC is also known to enhance FGF2 signaling in neural stem cells.[5]
Modulation of BMP Signaling
Tenascin-C can interfere with Bone Morphogenetic Protein (BMP) signaling.[5] BMPs are known to inhibit the acquisition of EGFR expression in neural stem cells. By modulating the cellular response to BMP4, TNC contributes to the timely expression of EGFR, thereby influencing the developmental progression of NSCs.[5]
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the role of Tenascin-C in neurogenesis.
Immunohistochemistry for Tenascin-C in Mouse Brain Tissue
This protocol is for the localization and visualization of Tenascin-C protein in mouse brain sections.[17][18]
a. Tissue Preparation:
-
Perfuse the mouse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 30-50 µm thick coronal or sagittal sections using a cryostat and store them free-floating in PBS.[17][18]
b. Staining Procedure:
-
Wash sections three times in PBS for 5 minutes each.
-
Permeabilize and block non-specific binding by incubating sections in a blocking buffer (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature.[17]
-
Incubate sections with a primary antibody against Tenascin-C (diluted in blocking buffer) overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 2 hours at room temperature in the dark.[18]
-
Wash sections three times in PBS for 10 minutes each in the dark.
-
Mount sections on glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and capture images using a fluorescence or confocal microscope.
Neurosphere Assay
The neurosphere assay is a standard in vitro method to assess the proliferation and multipotency of neural stem and progenitor cells.[7][19][20]
a. Cell Isolation and Culture:
-
Dissect the subventricular zone (SVZ) from the brains of adult or embryonic mice.[21]
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Plate the cells at a low density (e.g., 750-1000 cells/ml) in a serum-free neurosphere culture medium supplemented with EGF and/or FGF-2 in non-adherent culture flasks.[7]
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
After 7-14 days, proliferating neural stem cells will form floating spherical colonies called neurospheres.[21]
b. Quantification and Differentiation:
-
To quantify proliferation, count the number of neurospheres formed after a specific period.
-
To assess differentiation, collect the neurospheres, dissociate them into single cells, and plate them on an adherent substrate (e.g., poly-L-lysine or laminin-coated coverslips) in a medium lacking growth factors.
-
After several days, fix the cells and perform immunocytochemistry for markers of neurons (e.g., βIII-tubulin), astrocytes (e.g., GFAP), and oligodendrocytes (e.g., O4).
Boyden Chamber Assay for Neuronal Migration
The Boyden chamber assay is a widely used method to study cell migration in response to a chemoattractant.[22][23][24]
a. Assay Setup:
-
Use a Boyden chamber apparatus, which consists of a cell culture insert with a porous membrane (pore size appropriate for neuronal cells, e.g., 8 µm) that fits into a multi-well plate.
-
The bottom of the membrane can be coated with Tenascin-C or other ECM molecules to study their effect on migration.
-
Add a chemoattractant (e.g., a growth factor or conditioned medium) to the lower chamber of the wells.
-
Add a suspension of neuronal cells in a serum-free medium to the upper chamber (the insert).
b. Incubation and Quantification:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or DAPI).
-
Count the number of migrated cells in several microscopic fields to quantify migration.
Conclusion
Tenascin-C is a pleiotropic and indispensable regulator of neurogenesis. Its dynamic expression and multifaceted interactions within the neural stem cell niche orchestrate a fine-tuned control over NSC behavior. A thorough understanding of the molecular mechanisms by which Tenascin-C influences neurogenesis is crucial for developing novel therapeutic strategies for neurodevelopmental disorders and for promoting regeneration and repair in the injured or diseased CNS. The quantitative data, signaling pathway diagrams, and experimental protocols provided in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of this fascinating ECM glycoprotein.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in tenascin-C biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenascin-C Contains Domains That Independently Regulate Neurite Outgrowth and Neurite Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Extracellular Matrix Glycoprotein Tenascin C and Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Substrate-bound and soluble domains of tenascin-C regulate differentiation, proliferation and migration of neural stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The extracellular matrix molecule tenascin-C modulates cell cycle progression and motility of adult neural stem/progenitor cells from the subependymal zone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Substrate-bound and soluble domains of tenascin-C regulate differentiation, proliferation and migration of neural stem and progenitor cells [frontiersin.org]
- 9. Tenascin-C Promotes Neurite Outgrowth of Embryonic Hippocampal Neurons through the Alternatively Spliced Fibronectin Type III BD Domains via Activation of the Cell Adhesion Molecule F3/Contactin | Journal of Neuroscience [jneurosci.org]
- 10. jneurosci.org [jneurosci.org]
- 11. jneurosci.org [jneurosci.org]
- 12. Assembly of neuron- and radial glial-cell-derived extracellular matrix molecules promotes radial migration of developing cortical neurons | eLife [elifesciences.org]
- 13. Tenascin-C Promotes Neurite Outgrowth of Embryonic Hippocampal Neurons through the Alternatively Spliced Fibronectin Type III BD Domains via Activation of the Cell Adhesion Molecule F3/Contactin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The expression of tenascin-C in neural stem/progenitor cells is stimulated by the growth factors EGF and FGF-2, but not by TGFβ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epidermal growth factor (EGF)-like repeats of human tenascin-C as ligands for EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 18. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for culturing neurospheres from progenitor cells in the dentate gyrus of aged mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. miltenyibiotec.com [miltenyibiotec.com]
- 22. researchgate.net [researchgate.net]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Tenascin-C Immunohistochemistry in Paraffin-Embedded Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenascin-C (TNC) is a large, hexameric extracellular matrix glycoprotein that plays a pivotal role in tissue remodeling during embryogenesis, wound healing, and cancer progression.[1] Its expression is tightly regulated in adult tissues but is often re-expressed at high levels in the stroma of various tumors, where it influences cell adhesion, migration, proliferation, and signaling.[1][2] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of Tenascin-C within the tissue microenvironment, providing valuable insights into its role in both physiological and pathological processes. These application notes provide a detailed protocol for the successful immunohistochemical staining of Tenascin-C in formalin-fixed, paraffin-embedded (FFPE) tissues.
Signaling Pathways Involving Tenascin-C
Tenascin-C modulates several key signaling pathways implicated in cancer and other diseases. It can interact with cell surface receptors, including integrins and syndecans, to influence intracellular signaling cascades.[3]
One of the critical pathways influenced by Tenascin-C is the PI3K/Akt/mTOR pathway . By engaging with cell surface receptors, Tenascin-C can trigger the activation of PI3K, leading to the phosphorylation of Akt and subsequent activation of the mTOR signaling cascade, which is crucial for cell proliferation, survival, and metabolism.[4][5]
Tenascin-C has also been shown to regulate the Wnt signaling pathway . It can bind to Wnt ligands and potentiate Wnt signaling, a pathway fundamental for embryonic development and frequently dysregulated in cancer.[6][7]
Furthermore, Tenascin-C interacts with various integrins , such as αvβ3 and α9β1, to mediate cell adhesion, migration, and signaling.[2] This interaction can activate downstream signaling molecules like focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK), promoting cell motility and invasion.[8]
Below are diagrams illustrating the experimental workflow for Tenascin-C immunohistochemistry and its involvement in key signaling pathways.
Experimental Protocols
This section provides a detailed methodology for Tenascin-C immunohistochemistry on FFPE tissue sections.
I. Materials and Reagents
-
Primary Antibodies: See Table 1 for recommended antibodies and dilutions.
-
Antigen Retrieval Solutions: See Table 2 for common solutions.
-
Detection System: HRP-conjugated secondary antibody and DAB substrate kit.
-
Blocking Solution: 10% normal serum from the same species as the secondary antibody.
-
Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST).
-
Counterstain: Hematoxylin.
-
General Reagents: Xylene, graded alcohols (100%, 95%, 70%), deionized water.
II. Quantitative Data Summary
Table 1: Recommended Primary Antibodies for Tenascin-C IHC
| Antibody Clone | Host/Isotype | Recommended Dilution | Supplier Catalog No. |
| 4C8MS | Mouse / IgG1 | 1:50 | Thermo Fisher MA5-16086[9] |
| SPM319 | Mouse / IgG1 | 2-4 µg/ml | Novus Biologicals NBP2-48457[10] |
| E5J3B | Rabbit / IgG | 1:200 - 1:800 (IF) | Cell Signaling Technology #33352[1] |
| Polyclonal | Rabbit / IgG | 1:50 - 1:200 | Boster Bio A00936-1 |
| 67710-1-Ig | Mouse / IgG1 | 1:1000 | Proteintech 67710-1-Ig[8] |
Table 2: Antigen Retrieval Conditions
| Method | Buffer | pH | Heating Method | Incubation Time |
| HIER | Sodium Citrate | 6.0 | Microwave/Pressure Cooker | 10-20 minutes[11] |
| HIER | Tris-EDTA | 9.0 | Microwave/Pressure Cooker | 15-45 minutes |
| PIER | Trypsin (0.1%) | 7.8 | Water Bath (37°C) | 10-30 minutes[12][13] |
| PIER | Hyaluronidase | N/A | Water Bath (37°C) | 10 minutes[5] |
HIER: Heat-Induced Epitope Retrieval; PIER: Proteolytic-Induced Epitope Retrieval
III. Detailed Staining Protocol
-
Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes for 5-10 minutes each.[14] b. Immerse in 100% ethanol: 2 changes for 5 minutes each. c. Immerse in 95% ethanol: 1 change for 5 minutes. d. Immerse in 70% ethanol: 1 change for 5 minutes. e. Rinse in deionized water for 5 minutes.[15]
-
Antigen Retrieval:
-
For HIER: a. Place slides in a container with the chosen antigen retrieval buffer (see Table 2). b. Heat in a microwave or pressure cooker to a sub-boiling temperature for the recommended time.[15] c. Allow slides to cool to room temperature for at least 20-30 minutes.[10]
-
For PIER: a. Warm the enzyme solution to 37°C. b. Incubate the slides with the enzyme solution in a humidified chamber for the recommended time.[12] c. Rinse slides thoroughly with wash buffer.
-
-
Peroxidase Blocking: a. Incubate sections in 3% hydrogen peroxide in methanol for 15-30 minutes to quench endogenous peroxidase activity.[11][15] b. Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Blocking: a. Incubate sections with the blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary anti-Tenascin-C antibody to the optimal concentration in the blocking solution (see Table 1). b. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse slides with wash buffer (3 changes for 5 minutes each). b. Incubate sections with a biotinylated or HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[11]
-
Detection: a. Rinse slides with wash buffer (3 changes for 5 minutes each). b. If using a biotinylated secondary antibody, incubate with Streptavidin-HRP reagent for 30 minutes. c. Rinse slides with wash buffer (3 changes for 5 minutes each). d. Incubate sections with DAB substrate solution until the desired brown color develops (monitor under a microscope). e. Immerse slides in deionized water to stop the reaction.
-
Counterstaining: a. Counterstain with hematoxylin for 1-5 minutes.[5][15] b. "Blue" the sections in running tap water.
-
Dehydration and Mounting: a. Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol) and clear in xylene.[15] b. Mount coverslips using a permanent mounting medium.
IV. Data Analysis and Interpretation
Tenascin-C is typically observed in the extracellular matrix of the stromal compartment surrounding epithelial structures. The staining pattern can be fibrillar or diffuse. The intensity of the staining can be scored semi-quantitatively (e.g., 0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong). For more objective quantification, digital image analysis software such as ImageJ with an IHC profiler plugin can be used to measure the percentage of positive staining area and the staining intensity.[16]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Inactive primary antibody | Use a new antibody aliquot; verify antibody specificity. |
| Inadequate antigen retrieval | Optimize retrieval method, time, and temperature (see Table 2). | |
| Incorrect antibody dilution | Titrate the primary antibody concentration. | |
| High Background | Non-specific antibody binding | Increase blocking time; use serum from the host of the secondary antibody.[15] |
| Endogenous peroxidase activity | Ensure adequate quenching with hydrogen peroxide. | |
| Over-development of DAB | Reduce DAB incubation time. | |
| Excessive Staining | Primary antibody too concentrated | Further dilute the primary antibody.[15] |
| Over-fixation of tissue | Adjust fixation protocol. |
References
- 1. Tenascin-C: Form versus function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenascin-C and integrins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. Silencing of Tenascin-C Inhibited Inflammation and Apoptosis Via PI3K/Akt/NF-κB Signaling Pathway in Subarachnoid Hemorrhage Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Significant Genes and Pathways Associated with Tenascin-C in Cancer Progression by Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tenascin C - Wikipedia [en.wikipedia.org]
- 9. Targeting Wnt/tenascin C-mediated cross talk between pancreatic cancer cells and stellate cells via activation of the metastasis suppressor NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Extracellular matrix complexity in biomarker studies: a novel assay detecting total serum tenascin-C reveals different distribution to isoform-specific assays [frontiersin.org]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. IHC-P protocols | Abcam [abcam.com]
- 14. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 15. cdn.origene.com [cdn.origene.com]
- 16. Validation of immunoexpression of tenascin-C in oral precancerous and cancerous tissues using ImageJ analysis with novel immunohistochemistry profiler plugin: An immunohistochemical quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Tenascin-C Levels in Patient Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenascin-C (TNC) is a large, hexameric extracellular matrix glycoprotein that is typically expressed at low levels in most adult tissues. However, its expression is significantly upregulated during pathological processes such as inflammation, fibrosis, and cancer.[1][2] This dynamic expression profile has positioned Tenascin-C as a promising biomarker for various diseases, including autoimmune disorders, cardiovascular conditions, and malignancies.[1][3][4][5][6] Accurate and reproducible measurement of Tenascin-C levels in patient serum is therefore critical for its clinical validation and utility in diagnostics, prognostics, and as a pharmacodynamic marker in drug development.
These application notes provide a comprehensive overview and detailed protocols for the quantification of Tenascin-C in human serum, primarily focusing on the most common and validated method: the enzyme-linked immunosorbent assay (ELISA).
Principle of Measurement: Sandwich ELISA
The most widely used method for quantifying serum Tenascin-C is the sandwich ELISA.[7][8] This immunoassay utilizes a pair of antibodies that recognize different epitopes on the Tenascin-C protein.
The basic steps of a Tenascin-C sandwich ELISA are as follows:
-
Capture: A microplate is pre-coated with a monoclonal or polyclonal antibody specific to Tenascin-C.
-
Binding: The patient's serum sample is added to the wells, and any Tenascin-C present binds to the immobilized capture antibody.
-
Detection: A second, biotin-conjugated antibody that also recognizes Tenascin-C is added. This detection antibody binds to a different site on the captured Tenascin-C, forming a "sandwich".
-
Enzymatic Reaction: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin on the detection antibody.
-
Signal Generation: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Quantification: The reaction is stopped with an acid, and the intensity of the color is measured using a microplate reader at a specific wavelength (typically 450 nm). The concentration of Tenascin-C in the sample is proportional to the color intensity and is determined by comparison to a standard curve generated with known concentrations of recombinant Tenascin-C.[8][9]
Commercially Available Tenascin-C ELISA Kits
Several manufacturers offer ELISA kits for the quantification of human Tenascin-C in serum. The choice of kit may depend on factors such as required sensitivity, assay range, and sample volume. Below is a comparison of key performance characteristics of some commercially available kits.
| Feature | Invitrogen (EH446RB)[10] | Abcam (ab213831) | Sigma-Aldrich (RAB1751)[11] | Abcam (ab277081)[12] |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA (SimpleStep) |
| Sample Type | Serum, Plasma, Supernatant | Serum, Plasma, Urine, Cell culture supernatant | Serum, Plasma, Cell culture supernatant | Serum, Plasma (Heparin, EDTA, Citrate) |
| Sensitivity | 6.1 pg/mL | < 10 pg/mL | 6.1 pg/mL | 27.67 pg/mL |
| Assay Range | 6.1 - 1500 pg/mL | 93.7 - 6000 pg/mL | 6.14 - 1500 pg/mL | 312.5 - 20000 pg/mL |
| Intra-assay CV | <10% | Not specified | <10% | Not specified |
| Inter-assay CV | <12% | Not specified | <12% | Not specified |
| Assay Time | 4 hr 45 min | 3 hr 30 min | Not specified | 1 hr 30 min |
| Sample Volume | 50 µL | Not specified | Not specified | Not specified |
Experimental Protocols
Serum Sample Collection and Handling
Proper sample collection and handling are crucial for accurate and reproducible results.
-
Collection: Collect whole blood into a serum separator tube (SST).
-
Clotting: Allow the blood to clot at room temperature for at least 30 minutes to 2 hours.[9][13]
-
Centrifugation: Centrifuge the tubes at 1,000-2,000 x g for 10-20 minutes at room temperature or 4°C.[9][14]
-
Aliquoting: Carefully aspirate the serum supernatant and transfer it to clean, labeled cryovials. Avoid disturbing the buffy coat and red blood cells.
-
Storage: For short-term storage (up to 24-72 hours), samples can be kept at 2-8°C.[15] For long-term storage, aliquots should be frozen at -20°C or preferably -80°C.[9][16] Avoid repeated freeze-thaw cycles as this can degrade the analyte.[9][13][14][16]
General ELISA Protocol (Example)
This protocol is a generalized procedure based on common steps from various commercially available kits. Always refer to the specific manufacturer's instructions provided with your chosen ELISA kit.
Materials Required:
-
Tenascin-C ELISA kit (containing pre-coated microplate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Deionized or distilled water
-
Plate shaker (optional, but recommended for some kits)
-
Absorbent paper
Procedure:
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffer, standards, and other working solutions according to the kit's manual. The standards are typically reconstituted and then serially diluted to create a standard curve.
-
-
Sample Preparation:
-
Assay Procedure:
-
Add 100 µL of each standard, blank (sample diluent), and diluted sample to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate or triplicate.
-
Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 90 minutes at 37°C or 2 hours at room temperature).[9][13]
-
Aspirate the liquid from each well and wash the plate multiple times (typically 3-5 times) with 1X Wash Buffer. After the final wash, invert the plate and blot it on absorbent paper to remove any remaining buffer.[9]
-
Add 100 µL of the biotinylated detection antibody solution to each well.
-
Cover the plate and incubate as directed (e.g., 1 hour at 37°C).[16]
-
Repeat the wash step as described above.
-
Add 100 µL of the Streptavidin-HRP conjugate solution to each well.
-
Cover the plate and incubate as directed (e.g., 30-60 minutes at 37°C).[9][16]
-
Repeat the wash step as described above (often with an increased number of washes).
-
Add 90-100 µL of TMB substrate to each well.
-
Incubate the plate in the dark at room temperature or 37°C for 15-30 minutes, allowing the color to develop.[9]
-
Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis
-
Standard Curve:
-
Average the duplicate or triplicate readings for each standard, blank, and sample.
-
Subtract the average blank optical density (OD) from all other readings.
-
Plot the mean OD for each standard on the y-axis against the corresponding concentration on the x-axis.
-
Generate a standard curve using a four-parameter logistic (4-PL) curve fit, which is typically recommended for ELISAs.
-
-
Concentration Calculation:
-
Use the standard curve to interpolate the Tenascin-C concentration for each sample based on its OD value.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final Tenascin-C concentration in the original serum sample.
-
Visualized Workflows and Pathways
Caption: Workflow for Tenascin-C measurement by Sandwich ELISA.
Tenascin-C is known to be involved in key signaling pathways that regulate cellular processes. Its upregulation in pathological states can impact these pathways.
Caption: Tenascin-C's interaction with key signaling pathways.
Conclusion
The measurement of serum Tenascin-C levels by ELISA is a robust and validated method for researchers, scientists, and drug development professionals. Careful selection of a commercially available kit, strict adherence to sample collection and handling protocols, and precise execution of the assay are paramount for obtaining reliable and reproducible data. This information can provide valuable insights into disease pathogenesis and the response to therapeutic interventions.
References
- 1. Frontiers | Extracellular matrix complexity in biomarker studies: a novel assay detecting total serum tenascin-C reveals different distribution to isoform-specific assays [frontiersin.org]
- 2. Extracellular matrix complexity in biomarker studies: a novel assay detecting total serum tenascin-C reveals different distribution to isoform-specific assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum levels of tenascin-C in collagen diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Elevated Serum Tenascin-C Predicts Mortality in Critically Ill Patients With Multiple Organ Dysfunction [frontiersin.org]
- 5. Tenascin-C serum levels and its prognostic power in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Human Tenascin-C (TNC) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 8. Human Tenascin C ELISA Kit (A79754) [antibodies.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. Human Tenascin C ELISA Kit (EH446RB) - Invitrogen [thermofisher.com]
- 11. Human Tenascin C ELISA for serum, plasma and cell culture supernatants | Sigma-Aldrich [sigmaaldrich.com]
- 12. Human Tenascin C ELISA Kit, 90-min ELISA (ab277081) | Abcam [abcam.com]
- 13. content.abcam.com [content.abcam.com]
- 14. content.abcam.com [content.abcam.com]
- 15. idexxbioanalytics.com [idexxbioanalytics.com]
- 16. file.elabscience.com [file.elabscience.com]
Tenascin-C ELISA Kit: Application Notes and Protocols for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Tenascin-C (TNC) using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. Tenascin-C is an extracellular matrix glycoprotein involved in tissue remodeling during development, wound healing, and tumorigenesis. Its quantification in biological samples is crucial for research in oncology, inflammation, and tissue engineering.
Principle of the Assay
The Tenascin-C ELISA kit is a sandwich immunoassay designed for the quantitative measurement of TNC in various biological samples such as serum, plasma, and tissue homogenates.[1] The principle of the assay relies on the specific binding of Tenascin-C to a capture antibody pre-coated onto the wells of a microplate.[1] A biotin-conjugated detection antibody, also specific for Tenascin-C, is then added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate is added, and the resulting color development is proportional to the amount of Tenascin-C present in the sample. The reaction is stopped, and the optical density is measured at 450 nm. The concentration of Tenascin-C is then determined by interpolating from a standard curve generated with known concentrations of the protein.
Quantitative Data Presentation
The performance characteristics of commercially available Tenascin-C ELISA kits can vary. The following tables summarize key quantitative data to aid in the selection of an appropriate kit for your research needs.
Human Tenascin-C ELISA Kits
| Manufacturer/Kit | Detection Range | Sensitivity | Intra-Assay CV (%) | Inter-Assay CV (%) | Sample Types |
| Kit A | 0.31 - 20 ng/mL | 0.19 ng/mL | < 4.65% | < 5.45% | Serum, Plasma |
| Kit B | 21.875 - 1400 pg/mL | ≤ 8.462 pg/mL | Not specified | Not specified | Serum, Plasma (EDTA, Citrate, Heparin) |
| Cusabio | 200 ng/mL - 3.12 ng/mL | Not specified | < 8% | < 10% | Serum, Plasma, Tissue Homogenates |
| Novus Biologicals | 0.31 - 20 ng/mL | 0.19 ng/mL | < 4.65% | < 5.45% | Serum, Plasma |
Mouse Tenascin-C ELISA Kits
| Manufacturer/Kit | Detection Range | Sensitivity | Intra-Assay CV (%) | Inter-Assay CV (%) | Sample Types |
| Abcam (ab303745) | 21.875 - 1400 pg/mL | ≤ 8.462 pg/mL | Not specified | Not specified | Serum, Plasma (EDTA, Citrate, Heparin)[2] |
| Cusabio | 9.4 - 600 pg/mL | 2.34 pg/mL | < 8% | < 10% | Serum, Plasma, Tissue Homogenates[3] |
| Antibodies-online (ABIN6976268) | Not specified | Not specified | < 8% | < 10% | Not specified[4] |
Experimental Protocols
This section provides a detailed, generalized protocol for a Tenascin-C sandwich ELISA. Note: It is crucial to refer to the specific manual of the kit you are using, as incubation times, reagent concentrations, and washing steps may vary.
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Standard Dilutions: Prepare a serial dilution of the Tenascin-C standard as instructed in the kit manual to generate a standard curve.
-
Wash Buffer: Dilute the concentrated wash buffer to its working concentration with deionized or distilled water.
-
Detection Antibody: Prepare the biotinylated detection antibody solution according to the kit's instructions.
-
Streptavidin-HRP: Prepare the Streptavidin-HRP conjugate solution as per the manual.
Assay Procedure
-
Add Standards and Samples: Pipette 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate or decant the contents of the wells. Wash the wells 3-5 times with 1X Wash Buffer, ensuring complete removal of liquid after each wash.
-
Add Detection Antibody: Add 100 µL of the prepared biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as directed (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step as described in step 3.
-
Add Streptavidin-HRP: Add 100 µL of the prepared Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for the specified time (e.g., 45 minutes at room temperature).
-
Washing: Repeat the washing step as described in step 3.
-
Add Substrate: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for the recommended time (e.g., 15-30 minutes), or until a clear color gradient develops in the standards.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Immediately measure the optical density of each well at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate Concentrations: Determine the concentration of Tenascin-C in the samples by interpolating their mean absorbance values from the standard curve.
-
Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.
Signaling Pathways and Experimental Workflows
Tenascin-C ELISA Workflow
Caption: Generalized workflow for a Tenascin-C Sandwich ELISA.
Tenascin-C Signaling via Integrins and FAK
Tenascin-C interacts with various integrins on the cell surface, leading to the activation of Focal Adhesion Kinase (FAK).[5][6] This signaling cascade plays a crucial role in cell proliferation, migration, and invasion.[5][6]
Caption: Tenascin-C activates FAK via integrin binding.
Tenascin-C Signaling via TLR4 and NF-κB
Tenascin-C can also act as a damage-associated molecular pattern (DAMP) by binding to Toll-like receptor 4 (TLR4).[7] This interaction triggers the activation of the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.
Caption: Tenascin-C activates NF-κB via TLR4 signaling.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Mouse Tenascin C ELISA Kit, 90-min ELISA (ab303745) | Abcam [abcam.com]
- 3. cusabio.com [cusabio.com]
- 4. Mouse TNC ELISA Kit [ABIN6976268] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 5. Tenascin-C in the early lung cancer tumor microenvironment promotes progression through integrin αvβ1 and FAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tenascin-C Is a Major Component of the Fibrogenic Niche in Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the Tenascin-C Nexus: A Comprehensive Review of Its Involvement in Chronic Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Recombinant Tenascin-C in Cell Adhesion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenascin-C (TNC) is a large, hexameric extracellular matrix (ECM) glycoprotein that is highly expressed during embryonic development, wound healing, and in the tumor microenvironment. Its expression in adult tissues is typically restricted, but it is re-expressed under pathological conditions, playing a crucial role in tissue remodeling. TNC is known for its complex and often context-dependent effects on cell adhesion, migration, and proliferation. Unlike fibronectin, which generally promotes robust cell adhesion, Tenascin-C can have both adhesive and anti-adhesive properties, making it a key regulator of cell-matrix interactions. These application notes provide detailed protocols for employing recombinant Tenascin-C in cell adhesion assays to investigate its impact on cellular behavior.
Data Presentation
The effects of recombinant Tenascin-C on cell adhesion are often dose-dependent and cell-type specific. Below is a summary of quantitative data from various studies.
| Cell Type | Substrate | TNC Concentration | Observed Effect on Adhesion | Reference |
| NIH-3T3 Mouse Embryonic Fibroblasts | Fibronectin | 15 µg/mL | ~70-90% blockage of fibronectin-mediated adhesion | [1][2] |
| Pancreatic Cancer Cells (PANC-1) | Uncoated plastic | 1 µg/cm² | 7.0-fold increase in adhesion | [3] |
| Pancreatic Cancer Cells (SU.86.86) | Uncoated plastic | 1 µg/cm² | 4.6-fold increase in adhesion | [3] |
| Pancreatic Cancer Cells (PANC-1) | Fibronectin (2 µg/cm²) | 1 µg/cm² | 1.6-fold decrease in adhesion to fibronectin | [3] |
| Pancreatic Cancer Cells (SU.86.86) | Fibronectin (2 µg/cm²) | 1 µg/cm² | 1.2-fold decrease in adhesion to fibronectin | [3] |
| Human Glioma Cells | Tenascin-C | Not specified | No increase in contact area after 15 min at 37°C, unlike on fibronectin | [4] |
| Cell Type | Assay | TNC Concentration | Observed Effect on Migration/Proliferation | Reference |
| Pancreatic Cancer Cells (SU.86.86) | Wound Healing | 0.5 µg/cm² | 1.7-fold increase in migration | [3] |
| Pancreatic Cancer Cells (PANC-1) | Wound Healing | 0.1 µg/cm² | 1.1-fold increase in migration | [3] |
| Pancreatic Cancer Cells (Capan-1, AsPC-1, SU.86.86) | MTT Assay (soluble TNC) | 0.01–0.1 µg/mL | Up to 25% increase in viable cells | [3] |
| Smooth Muscle Cells | BrdU Incorporation | Not specified | Enhanced PDGF-BB-induced proliferation | [5] |
Experimental Protocols
Protocol 1: Direct Cell Adhesion to Recombinant Tenascin-C
This protocol details the steps to assess the direct adhesive properties of recombinant Tenascin-C for a specific cell type.
Materials:
-
Recombinant Human Tenascin-C (e.g., R&D Systems, Cat. No. 3358-TC-050[1][2]; Merck Millipore, Cat. No. CC065[6])
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS or serum-free DMEM. Heat-inactivated BSA can also be used.[3][7]
-
Cell culture medium appropriate for the cell line
-
Trypsin-EDTA
-
Soybean trypsin inhibitor (optional)
-
Crystal Violet Staining Solution (0.5% w/v in 20% methanol)[8]
-
Solubilization Buffer (e.g., 1% SDS in water)[7]
Procedure:
-
Plate Coating:
-
Dilute recombinant Tenascin-C to the desired concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 10 µg/mL) in sterile PBS.
-
Add 50-100 µL of the diluted Tenascin-C solution to each well of a 96-well plate.
-
Include wells with a positive control (e.g., fibronectin at 10 µg/mL) and a negative control (PBS or BSA-coated).
-
Incubate the plate at 37°C for 1-2 hours or overnight at 4°C.[3]
-
-
Blocking:
-
Cell Preparation and Seeding:
-
Harvest cells using Trypsin-EDTA. Neutralize trypsin with medium containing serum or a soybean trypsin inhibitor.
-
Wash the cells with serum-free medium and resuspend them in the same.
-
Count the cells and adjust the concentration to 1-5 x 10⁵ cells/mL.
-
Aspirate the Blocking Buffer from the coated plate and wash once with PBS.
-
Add 100 µL of the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO₂ incubator for 30-90 minutes. The optimal time should be determined empirically for each cell line.
-
-
Washing:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells. A multi-channel pipette can be used for this. Be careful not to disturb the adherent cells.
-
-
Quantification of Adherent Cells:
-
Fix the adherent cells with 100 µL of cold methanol or 4% paraformaldehyde for 10-15 minutes.[7]
-
Aspirate the fixative and allow the wells to air dry.
-
Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 10-20 minutes at room temperature.
-
Gently wash the wells with water until the background is clear.
-
Allow the plate to dry completely.
-
Add 100 µL of Solubilization Buffer to each well to dissolve the stain.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Protocol 2: Inhibition of Fibronectin-Mediated Adhesion by Tenascin-C
This protocol is designed to investigate the anti-adhesive or modulatory effects of Tenascin-C on cell adhesion to a known adhesive substrate like fibronectin.
Materials:
-
Same as Protocol 1, with the addition of Fibronectin.
Procedure:
-
Plate Coating:
-
Method A (Co-coating): Prepare solutions containing a constant concentration of fibronectin (e.g., 2 µg/cm²) and varying concentrations of recombinant Tenascin-C. Coat the wells as described in Protocol 1.
-
Method B (Sequential Coating): First, coat the wells with fibronectin. After incubation and washing, add solutions of varying concentrations of Tenascin-C and incubate again.
-
-
Blocking, Cell Preparation, Seeding, Incubation, Washing, and Quantification:
-
Follow steps 2-6 as outlined in Protocol 1.
-
-
Data Analysis:
-
Compare the adhesion of cells on the mixed substrate to the adhesion on fibronectin alone. A decrease in adhesion indicates an inhibitory or modulatory effect of Tenascin-C.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for a typical cell adhesion assay using recombinant Tenascin-C.
Signaling Pathway Diagram
Caption: Tenascin-C modulates integrin-mediated signaling pathways in cell adhesion.
References
- 1. rndsystems.com [rndsystems.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Tenascin-C Enhances Pancreatic Cancer Cell Growth and Motility and Affects Cell Adhesion through Activation of the Integrin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell adhesion to fibronectin and tenascin: quantitative measurements of initial binding and subsequent strengthening response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenascin-C enhances crosstalk signaling of integrin αvβ3/PDGFR-β complex by SRC recruitment promoting PDGF-induced proliferation and migration in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 8. researchgate.net [researchgate.net]
Tenascin-C Knockdown Using siRNA: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – December 7, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the experimental design for Tenascin-C (TNC) knockdown using small interfering RNA (siRNA). This document provides detailed application notes, experimental protocols, and data presentation guidelines to facilitate the investigation of Tenascin-C's role in various biological processes, including cancer progression and fibrosis.
Tenascin-C, an extracellular matrix glycoprotein, is frequently overexpressed in the tumor microenvironment and fibrotic tissues.[1][2] Its involvement in cell adhesion, migration, and signaling makes it a compelling target for therapeutic intervention.[1][3] These application notes offer a structured approach to designing and executing experiments aimed at understanding the functional consequences of TNC suppression.
Core Concepts and Applications
The knockdown of Tenascin-C via siRNA is a powerful technique to elucidate its function in a controlled in vitro setting. By specifically silencing the TNC gene, researchers can observe the resulting phenotypic changes in cells, such as alterations in proliferation, migration, invasion, and underlying signaling pathways. This approach is critical for validating TNC as a potential drug target and for screening therapeutic candidates that may mimic the effects of its suppression.
Summary of Quantitative Data from TNC Knockdown Experiments
The following tables summarize quantitative data from published studies that have successfully employed siRNA to knockdown Tenascin-C and evaluate its functional consequences.
Table 1: Effect of Tenascin-C siRNA Knockdown on Cell Proliferation
| Cell Line | Assay | Knockdown Efficiency | Result | Reference |
| Nasopharyngeal Carcinoma (5-8F and 6-10B) | CCK-8 Assay | Not specified | Significant decrease in proliferation in TNC knockdown cells compared to control.[1] | [1] |
| Glioma (U251 and A172) | CCK-8 Assay | >70% | Significant inhibition of cell growth in TNC knockdown groups.[4] | [4] |
| Breast Cancer (MDA-MB-231) | pHH3 Mitotic Marker | >80% (mRNA) | Significant decrease in proliferation in total TNC and high MW TNC isoform knockdown.[5] | [5] |
Table 2: Effect of Tenascin-C siRNA Knockdown on Cell Migration
| Cell Line | Assay | Knockdown Efficiency | Result | Reference |
| Breast Cancer (MDA-MB-231) | Transwell Migration | Up to 55% (mRNA) | Significant impairment of cell migration; 10nM ATN-RNA delayed migration by 22.45 ± 2.7 h.[6] | [6] |
| Nasopharyngeal Carcinoma (5-8F and 6-10B) | Wound Healing & Transwell | Not specified | Significant inhibition of migration in TNC knockdown cells.[1] | [1] |
| Glioma (U251 and A172) | Wound Healing & Transwell | >70% | Significant reduction in cell migration upon TNC knockdown.[4] | [4] |
Table 3: Effect of Tenascin-C siRNA Knockdown on Cell Invasion
| Cell Line | Assay | Knockdown Efficiency | Result | Reference |
| Nasopharyngeal Carcinoma (5-8F and 6-10B) | Transwell Invasion | Not specified | Significant decrease in the number of invasive cells in TNC knockdown group.[1] | [1] |
| Glioma (U251 and A172) | Transwell Invasion | >70% | Attenuated cellular invasiveness in TNC knockdown groups.[4] | [4] |
| Breast Cancer (MDA-MB-231) | 2D Invasion Assay | >80% (mRNA) | Significant decrease in cell invasion with total TNC and high MW TNC isoform knockdown.[5] | [5] |
Experimental Workflow and Methodologies
A logical workflow is essential for a successful Tenascin-C knockdown experiment. The following diagram outlines the key steps, from initial cell culture to functional analysis.
Experimental workflow for Tenascin-C siRNA knockdown.
Detailed Experimental Protocols
1. Cell Culture and siRNA Transfection
This protocol is a general guideline and should be optimized for the specific cell line used.
-
Materials:
-
Cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Tenascin-C specific siRNA and a non-targeting (scrambled) control siRNA.
-
Example TNC siRNA (targeting exon 24): Sense: 5'-CGCGAGAACUUCUACCAAAtt-3', Antisense: 5'-UUUGGUAGAAGUUCUCGCGtc-3'[7]
-
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
-
Procedure:
-
One day before transfection, seed cells in a 6-well plate to reach 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute the siRNA (e.g., final concentration of 10-100 nM) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 24-72 hours before proceeding to validation and functional assays.
-
2. Quantitative Real-Time PCR (qRT-PCR) for TNC mRNA Knockdown Validation
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
TNC specific primers and housekeeping gene primers (e.g., GAPDH, β-actin).
-
Example Human TNC Primers: Forward: 5'-ATGTCCTCCTGACAGCCGAGAA-3', Reverse: 5'-AGTCACGGTGAGGTTTTCCAGC-3'[8]
-
-
qPCR instrument
-
-
Procedure:
-
Harvest cells 24-48 hours post-transfection and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and primers.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of TNC mRNA, normalized to the housekeeping gene.
-
3. Western Blot for TNC Protein Knockdown Validation
-
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Tenascin-C (e.g., Mouse Monoclonal [EB2], Abcam, ab88280, 1:1000 dilution)
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Harvest cells 48-72 hours post-transfection and lyse in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-TNC antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
4. Cell Proliferation Assay (CCK-8)
-
Materials:
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed transfected cells in a 96-well plate.
-
At desired time points (e.g., 24, 48, 72 hours), add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
5. Cell Migration Assay (Wound Healing)
-
Materials:
-
6-well plates
-
Sterile 200 µl pipette tip
-
Microscope with a camera
-
-
Procedure:
-
Grow transfected cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium and capture images of the scratch at 0 hours and subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
6. Cell Invasion Assay (Transwell)
-
Materials:
-
Transwell inserts with 8 µm pores
-
Matrigel
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet stain
-
-
Procedure:
-
Coat the top of the Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Resuspend transfected cells in serum-free medium and add them to the upper chamber.
-
Add medium with a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the insert with crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
Tenascin-C Signaling Pathways
Tenascin-C exerts its effects by interacting with various cell surface receptors and modulating multiple downstream signaling pathways. Understanding these pathways is crucial for interpreting the results of knockdown experiments.
Simplified overview of Tenascin-C signaling pathways.
Conclusion
This comprehensive guide provides researchers with the necessary tools and protocols to effectively design and execute Tenascin-C knockdown experiments using siRNA. By following these detailed methodologies and utilizing the provided quantitative data as a benchmark, scientists can further unravel the complex roles of Tenascin-C in health and disease, paving the way for novel therapeutic strategies.
References
- 1. Tenascin-C promotes epithelial-to-mesenchymal transition and the mTOR signaling pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Tenascin-C in Hypertrophic Scar Formation: Insights from Cell and Animal Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenascin-C predicts poor outcomes for patients with colorectal cancer and drives cancer stemness via Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tenascin-C (TNC) Promotes Breast Cancer Cell Invasion and Proliferation: Functional Effects of TNC Knockdown in Highly Invasive Breast Cancer Cell Lines [pubs.sciepub.com]
- 6. Down-regulation of tenascin-C inhibits breast cancer cells development by cell growth, migration, and adhesion impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Tenascin-C (TNC) Knockdown on Global Genes Expression [pubs.sciepub.com]
- 8. origene.com [origene.com]
Application of Tenascin-C as a Biomarker for Glioma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenascin-C (TNC) is an extracellular matrix glycoprotein that is highly expressed during embryogenesis and tissue remodeling but is found in low to undetectable levels in most healthy adult tissues.[1][2] However, its expression is significantly upregulated in various pathological conditions, including cancer. In the context of neuro-oncology, Tenascin-C has emerged as a compelling biomarker for glioma, the most common and aggressive type of primary brain tumor.[2][3] Its expression correlates with glioma grade, patient prognosis, and tumor progression, making it a valuable tool for diagnosis, risk stratification, and as a potential therapeutic target.[1][2][3][4]
These application notes provide a comprehensive overview of the role of Tenascin-C in glioma and detailed protocols for its detection and analysis.
Biological Roles of Tenascin-C in Glioma
Tenascin-C plays a multifaceted role in glioma biology, contributing to tumor progression through various mechanisms:
-
Tumor Cell Proliferation and Invasion: TNC promotes glioma cell migration and invasion by interacting with integrin receptors and modulating the extracellular matrix.[3][5][6] It has been shown to enhance glioma invasiveness by inducing changes in the surrounding brain parenchyma.[3]
-
Angiogenesis: TNC is associated with tumor blood vessels and is believed to play a role in glioma neovascularization.[7] It can regulate the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[2][8]
-
Cancer Stem Cells (CSCs): TNC is a potential marker for glioma cancer stem cells.[4] Studies have shown a high overlap between TNC and the CSC marker CD133 in glioblastoma (GBM) tissues.[4]
-
Immunomodulation: TNC can influence the tumor immune microenvironment.[1][9] It can act as an endogenous activator of toll-like receptor 4 (TLR4) and promote inflammatory responses.[1] In diffuse low-grade gliomas, higher TNC levels are associated with an immunosuppressive microenvironment.[9]
-
Signaling Pathways: TNC is involved in several key signaling pathways that drive gliomagenesis, including the NOTCH and NF-κB pathways.[3][10]
Tenascin-C as a Diagnostic and Prognostic Biomarker
The expression of Tenascin-C is strongly correlated with the grade of glioma.[3][4]
-
Diagnostic Value: TNC is highly expressed in high-grade gliomas (WHO grade III and IV) but has very low to undetectable expression in low-grade gliomas (WHO grade I and II) and normal brain tissue.[4] This differential expression makes it a potential diagnostic marker to distinguish between different glioma grades.
-
Prognostic Value: High TNC expression is associated with a poorer prognosis and shorter survival times for glioma patients.[2][3] TNC levels in cerebrospinal fluid (CSF) and serum have also been shown to correlate with tumor grade and patient outcomes, suggesting its potential as a liquid biopsy biomarker.[2][3][9][11]
Quantitative Data Summary
The following table summarizes the correlation between Tenascin-C expression and glioma grade from various studies.
| WHO Grade | TNC Expression Level | Source |
| Grade I Astrocytoma | Undetectable | [4] |
| Grade II Astrocytoma | Very low expression; undetectable in 33% of samples, weak levels (<16%) in 47% of samples. | [4][12] |
| Grade III Astrocytoma | High expression level; average expression of about 34% of cells. | [4][12] |
| Glioblastoma (GBM) | High expression level; average expression of about 45% of cells. | [4][12] |
| Normal Brain Tissue | Undetectable | [4] |
Tenascin-C as a Therapeutic Target
The restricted expression of Tenascin-C in gliomas compared to normal brain tissue makes it an attractive target for therapeutic intervention.[13][14]
-
Antibody-Drug Conjugates (ADCs): TNC antibodies can be used to deliver cytotoxic agents specifically to glioma cells, minimizing off-target toxicity.[1]
-
Chimeric Antigen Receptor (CAR) T-cell Therapy: CAR T-cells engineered to target specific splice variants of TNC have shown potent antitumor activity in preclinical models of glioblastoma, extending survival.[13][14][15] Targeting a tumor-restricted splice variant, the FNIII-D domain, has demonstrated a positive preclinical safety profile.[13]
Experimental Protocols
Immunohistochemistry (IHC) for Tenascin-C in Glioma Tissue
This protocol outlines the steps for detecting Tenascin-C protein in formalin-fixed, paraffin-embedded (FFPE) glioma tissue sections.
Materials:
-
FFPE glioma tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against Tenascin-C
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with phosphate-buffered saline (PBS).
-
Incubate with a blocking solution (e.g., 3% hydrogen peroxide in methanol to block endogenous peroxidase, followed by a protein block like normal goat serum) for 10-15 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-Tenascin-C antibody at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with the ABC reagent for 30 minutes.
-
Wash with PBS.
-
-
Chromogen Development:
-
Incubate with DAB solution until the desired brown color intensity is reached.
-
Wash with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation: Positive staining for Tenascin-C will appear as brown deposits, primarily in the extracellular matrix and around blood vessels. The intensity and distribution of staining should be evaluated.
Enzyme-Linked Immunosorbent Assay (ELISA) for Tenascin-C in Serum or CSF
This protocol provides a method for quantifying Tenascin-C levels in patient serum or cerebrospinal fluid.
Materials:
-
ELISA plate pre-coated with a capture antibody against Tenascin-C
-
Patient serum or CSF samples
-
Tenascin-C standards
-
Detection antibody against Tenascin-C (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer
-
Microplate reader
Procedure:
-
Sample and Standard Preparation:
-
Prepare a standard curve using the provided Tenascin-C standards.
-
Dilute patient samples as needed.
-
-
Assay Procedure:
-
Add standards and samples to the wells of the pre-coated plate.
-
Incubate for the recommended time and temperature.
-
Wash the wells with wash buffer.
-
Add the biotinylated detection antibody to each well.
-
Incubate as recommended.
-
Wash the wells.
-
Add the Streptavidin-HRP conjugate to each well.
-
Incubate as recommended.
-
Wash the wells.
-
Add the TMB substrate solution and incubate in the dark until color develops.
-
Add the stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of Tenascin-C in the patient samples.
-
Western Blotting for Tenascin-C in Glioma Tissue Lysates
This protocol describes the detection of Tenascin-C protein in protein lysates from glioma tissue.
Materials:
-
Glioma tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Tenascin-C
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize glioma tissue in RIPA buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Tenascin-C antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Frontiers | Matricellular protein tenascin C: Implications in glioma progression, gliomagenesis, and treatment [frontiersin.org]
- 3. Matricellular protein tenascin C: Implications in glioma progression, gliomagenesis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Role of tenascins in the ECM of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenascin-C is expressed by human glioma in vivo and shows a strong association with tumor blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pleiotropic Role of Tenascin-C in Central Nervous System Diseases: From Basic to Clinical Applications [frontiersin.org]
- 9. Frontiers | Tenascin-C can Serve as an Indicator for the Immunosuppressive Microenvironment of Diffuse Low-Grade Gliomas [frontiersin.org]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Extracellular Vesicles Carrying Tenascin-C are Clinical Biomarkers and Improve Tumor-Derived DNA Analysis in Glioblastoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tenascin-C: A Novel Candidate Marker for Cancer Stem Cells in Glioblastoma Identified by Tissue Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the Extracellular Matrix With Tenascin-C-Specific CAR T Cells Extends Survival in Preclinical Models of Glioblastoma [astct.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Targeting tenascin-C enhances survival in glioblastoma studies | BioWorld [bioworld.com]
Animal Models for Studying Tenascin-C in Wound Healing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenascin-C (TNC) is an extracellular matrix glycoprotein that is expressed at high levels during embryonic development and in pathological conditions such as wound healing and cancer. In healthy adult tissues, its expression is typically low. During wound repair, TNC is transiently expressed in the dermis, particularly at the wound edges and in the granulation tissue, suggesting a crucial role in the healing process.[1][2] Animal models are indispensable tools for elucidating the multifaceted functions of TNC in tissue repair and for evaluating potential therapeutic strategies targeting this protein. These application notes provide an overview of common animal models and detailed protocols for studying the role of Tenascin-C in wound healing.
Animal Models
Several animal models are utilized to investigate the role of Tenascin-C in wound healing, each with its own advantages and limitations. The most common models include murine full-thickness excisional wounds and the rabbit ear hypertrophic scar model.
Murine Full-Thickness Excisional Wound Model
This is the most widely used model to study cutaneous wound healing. It allows for the investigation of all phases of wound repair: inflammation, proliferation, and remodeling.[3] Genetically modified mice, particularly Tenascin-C knockout (TNC-KO) mice, are invaluable in dissecting the specific functions of TNC.
Key Features:
-
Reproducibility: The model is highly reproducible, allowing for consistent wound creation and analysis.[4]
-
Genetic Manipulation: The availability of TNC-KO mice allows for direct comparison with wild-type (WT) counterparts to understand the consequences of TNC absence.
-
Cost-Effective: Mice are relatively inexpensive to house and maintain compared to larger animals.
Phenotypes Observed in TNC-KO Mice: Studies on TNC-KO mice have yielded somewhat conflicting results regarding skin wound healing. Some studies report morphologically normal healing, while others have observed subtle defects.[5] A common finding is a reduction in fibronectin deposition in the wounds of TNC-deficient mice.[3]
Rabbit Ear Hypertrophic Scar Model
This model is particularly useful for studying fibrotic skin disorders, such as hypertrophic scars, where Tenascin-C is often highly expressed.[6] The rabbit ear is prone to excessive scarring, mimicking the human condition more closely than rodent models.[7][8]
Key Features:
-
Clinical Relevance: Produces scars with clinical and histological similarities to human hypertrophic scars.[7]
-
Evaluation of Anti-fibrotic Therapies: Ideal for testing the efficacy of therapeutic agents aimed at reducing scarring.
Data Presentation
The following tables summarize quantitative data from studies investigating the role of Tenascin-C in wound healing.
| Animal Model | Experimental Group | Key Finding | Quantitative Data | Reference |
| Rabbit Ear | TNC Knockdown (shTNC) | Reduced Collagen Deposition | Significant decrease in Type I and Type III collagen expression (p<0.001) | [6] |
| Human Skin (Septic Patients) | Septic Patients vs. Healthy Controls | Altered TNC expression in migrating epithelium | Absent TNC staining in 75% of septic patients' basal layer of migrating wound epithelium vs. mild staining in 80% of healthy controls (p=0.03) | [9] |
| In Vitro Model | Experimental Condition | Key Finding | Quantitative Data | Reference |
| Human Skin Fibroblasts (HFF-1) | TNC Knockdown | Inhibition of extracellular matrix synthesis | Significant inhibition of total collagen production (p<0.01) | [6] |
| FAK-null Fibroblasts | TNC Treatment | Reduced matrix contraction | 52% reduction in matrix contraction compared to wild-type fibroblasts | [10] |
Experimental Protocols
Protocol 1: Murine Full-Thickness Excisional Wound Healing Assay
This protocol describes the creation and analysis of full-thickness excisional wounds in mice.[5][11][12]
Materials:
-
8-12 week old mice (TNC-KO and WT littermates)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Electric razor and razor blades
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Sterile surgical instruments (scissors, forceps)
-
Biopsy punch (e.g., 4-6 mm diameter)
-
Digital caliper
-
Tissue processing reagents (formalin, paraffin)
-
Microtome
-
Staining reagents (Hematoxylin and Eosin, Masson's Trichrome)
-
Antibodies for immunohistochemistry (e.g., anti-Tenascin-C, anti-Ki-67)
Procedure:
-
Anesthesia and Hair Removal: Anesthetize the mouse. Shave the dorsal skin and disinfect the area.[11]
-
Wound Creation: Create two symmetrical, full-thickness excisional wounds on the dorsum by lifting the skin and punching through the folded skin with a biopsy punch.[12] This method ensures the wound extends through the panniculus carnosus.
-
Wound Closure Monitoring: Photograph the wounds daily with a digital camera including a ruler for scale. Measure the wound area using a digital caliper or image analysis software.
-
Tissue Harvesting and Processing: At predetermined time points (e.g., days 3, 7, 14 post-wounding), euthanize the mice and harvest the entire wound, including a margin of surrounding healthy skin. Fix the tissue in 10% neutral buffered formalin and embed in paraffin.
-
Histological Analysis:
-
Section the paraffin-embedded tissue (5-7 µm sections).
-
Perform Hematoxylin and Eosin (H&E) staining to assess overall wound morphology, re-epithelialization, and granulation tissue formation.
-
Perform Masson's Trichrome staining to visualize and quantify collagen deposition.
-
-
Immunohistochemistry for Tenascin-C:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against Tenascin-C.
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP).
-
Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Protocol 2: Rabbit Ear Hypertrophic Scar Model
This protocol is adapted from models used to study dermal fibrosis.[6][13][14]
Materials:
-
New Zealand White rabbits
-
Anesthetic
-
Surgical instruments
-
Biopsy punch (e.g., 7 mm diameter)
-
Suturing material
-
Digital camera and caliper
-
Tissue processing and histology reagents as in Protocol 1.
Procedure:
-
Anesthesia and Site Preparation: Anesthetize the rabbit and shave the ventral aspect of the ear. Disinfect the surgical site.
-
Wound Creation: Create full-thickness circular wounds on the ventral side of the ear using a biopsy punch, ensuring the wound penetrates to the cartilage but does not disrupt it.
-
Wound Monitoring and Treatment (if applicable): Monitor and photograph the wounds regularly. This model is suitable for testing topical treatments.
-
Tissue Harvesting and Analysis: After a set period (e.g., 28-35 days), euthanize the rabbit and harvest the scar tissue. Process the tissue for histological and immunohistochemical analysis as described in Protocol 1. Scar elevation index (SEI) can be calculated from H&E stained cross-sections to quantify scar hypertrophy.
Protocol 3: Western Blot for Tenascin-C in Wound Tissue
This protocol allows for the quantification of Tenascin-C protein levels in wound lysates.
Materials:
-
Wound tissue harvested as described above
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Bradford assay or BCA assay for protein quantification
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Tenascin-C
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize wound tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary anti-Tenascin-C antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Wash and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Normalize Tenascin-C band intensity to a loading control (e.g., GAPDH).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Tenascin-C signaling pathways in wound healing.
Caption: Experimental workflow for murine wound healing model.
Caption: Logical relationships of Tenascin-C interactions.
References
- 1. rupress.org [rupress.org]
- 2. scispace.com [scispace.com]
- 3. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reproducible strategy for excisional skin-wound-healing studies in mice | Springer Nature Experiments [experiments.springernature.com]
- 5. Video: Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 6. The Role of Tenascin-C in Hypertrophic Scar Formation: Insights from Cell and Animal Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypertrophic Scarring in the Rabbit Ear: A Practical Model for Studying Dermal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypertrophic scar model in the rabbit ear: a reproducible model for studying scar tissue behavior with new observations on silicone gel sheeting for scar reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tenascin-C Modulates Matrix Contraction via Focal Adhesion Kinase– and Rho-mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 12. Skin Wound Healing Model - Excisional Wounding and Assessment of Lesion Area [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. skinban.co [skinban.co]
Application Notes and Protocols for Tenascin-C Promoter Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenascin-C (TNC) is a large, hexameric extracellular matrix glycoprotein that is highly expressed during embryonic development, wound healing, and in pathological conditions such as chronic inflammation and cancer.[1][2] Its expression is tightly regulated and often restricted in healthy adult tissues.[2] Upregulation of Tenascin-C is associated with tissue remodeling, cell adhesion, migration, and proliferation.[3][4] The study of the regulatory mechanisms of Tenascin-C gene (TNC) expression is crucial for understanding its role in both physiological and pathological processes.
The promoter of the TNC gene contains a TATA box and is regulated by a variety of stimuli, including growth factors, cytokines, and mechanical stress.[5][6] Several key signaling pathways have been identified to modulate TNC promoter activity, including Transforming Growth Factor-beta (TGF-β), Platelet-Derived Growth Factor (PDGF) via the PI3K/AKT pathway, and the Wnt signaling pathway.[1][7] Consequently, a promoter activity assay is an essential tool to investigate the transcriptional regulation of Tenascin-C.
This document provides a detailed protocol for a dual-luciferase reporter assay to measure the activity of the Tenascin-C promoter in response to various stimuli. This assay is a robust and sensitive method for quantifying promoter activity and is widely used in cell-based studies.[8]
Key Signaling Pathways Regulating Tenascin-C Promoter
Several intracellular signaling pathways converge on the Tenascin-C promoter to regulate its transcription. Understanding these pathways is critical for designing experiments and interpreting results from promoter activity assays.
-
TGF-β Signaling: TGF-β can activate the TNC promoter through SMAD2 and SMAD3 transcription factors.[1]
-
PDGF Signaling: PDGF regulates TNC expression via the phosphoinositide 3-kinase (PI3K)–AKT signaling pathway, which leads to the binding of transcription factors such as Specificity Protein 1 (SP1), ETS1, and ETS2 to the promoter.[1]
-
Wnt Signaling: Tenascin-C expression can be enhanced by the Wnt signaling pathway through the stabilization of β-catenin.[7]
-
Mechanical Stress: TNC expression is also known to be regulated by mechanical stress, a process that can involve the transcription coactivator MKL1.[3][5]
-
Notch Signaling: The Notch signaling pathway can also induce TNC expression.[1]
Experimental Protocols
Principle of the Dual-Luciferase Reporter Assay
The dual-luciferase reporter assay system provides a sensitive and quantitative method to study gene expression.[9] The activity of the Tenascin-C promoter is determined by cloning the promoter sequence upstream of a firefly luciferase reporter gene. When this construct is transfected into cells, the level of firefly luciferase expression, and thus the amount of light produced upon addition of its substrate, is proportional to the promoter's activity. A second reporter, Renilla luciferase, driven by a constitutive promoter, is co-transfected as an internal control to normalize for variations in transfection efficiency and cell viability.[10]
Materials and Reagents
-
Cell Line: A suitable mammalian cell line (e.g., fibroblasts, glioblastoma cells, or other cells known to express Tenascin-C).
-
Tenascin-C Promoter-Reporter Construct: A plasmid containing the human or mouse Tenascin-C promoter region cloned upstream of the firefly luciferase gene (pGL3-TNC-Luc).
-
Internal Control Plasmid: A plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., pRL-TK).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine® LTX or a similar lipid-based transfection reagent.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Dual-Luciferase® Reporter Assay System: (e.g., from Promega or a similar supplier) containing:
-
Luciferase Assay Reagent II (LAR II) for firefly luciferase.
-
Stop & Glo® Reagent for Renilla luciferase.
-
Passive Lysis Buffer (1X).
-
-
Stimuli: Recombinant human TGF-β1, PDGF, Wnt3a, or other compounds to be tested.
-
Equipment:
-
CO2 incubator (37°C, 5% CO2).
-
Luminometer or a microplate reader with luminescence detection capabilities.
-
96-well white, clear-bottom tissue culture plates.
-
Standard cell culture equipment.
-
Experimental Workflow
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. How to detect and purify tenascin-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Connective tissues: signalling by tenascins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenascin-C promotes epithelial-to-mesenchymal transition and the mTOR signaling pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional regulation of tenascin genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenascin-C: Form versus function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth promoting signaling by tenascin-C [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 9. assaygenie.com [assaygenie.com]
- 10. m.youtube.com [m.youtube.com]
Visualizing Tenascin-C in the Extracellular Matrix: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the visualization of Tenascin-C (TNC), a key extracellular matrix (ECM) glycoprotein involved in tissue remodeling, inflammation, and cancer.[1][2][3] Understanding the spatial distribution and expression levels of TNC is crucial for elucidating its roles in pathological processes and for the development of targeted therapeutics.
Introduction to Tenascin-C
Tenascin-C is a large, hexameric glycoprotein that is highly expressed during embryonic development and in adults during processes of tissue repair and tumorigenesis.[1][3] Its expression is tightly regulated and often restricted to specific niches within the ECM.[4] TNC's modular structure allows it to interact with a variety of cell surface receptors and other ECM components, thereby modulating cell adhesion, migration, and signaling.[5][6]
Visualization Techniques: A Comparative Overview
Several techniques can be employed to visualize Tenascin-C in the extracellular matrix. The choice of method depends on the research question, the required resolution, and the available equipment.
| Technique | Principle | Resolution | Throughput | Key Advantages | Key Limitations |
| Immunohistochemistry (IHC) | Enzyme-conjugated antibodies detect TNC in tissue sections, producing a colored precipitate. | Micrometer scale | High | Widely accessible, provides anatomical context. | Limited resolution, semi-quantitative. |
| Immunofluorescence (IF) | Fluorophore-conjugated antibodies detect TNC, allowing for visualization with a fluorescence microscope. | Sub-micrometer scale | High | High sensitivity, allows for multiplexing with other markers.[7] | Photobleaching, potential for non-specific staining. |
| Transmission Electron Microscopy (TEM) with Immunogold Labeling | Gold-particle-conjugated antibodies provide high-resolution localization of TNC at the ultrastructural level.[8] | Nanometer scale | Low | Precise localization within the ECM and near cell surfaces.[8] | Complex sample preparation, limited field of view. |
| Second Harmonic Generation (SHG) Microscopy | An intrinsic imaging technique that can visualize fibrillar collagen, often co-distributed with TNC, without the need for labels.[9][10] | Sub-micrometer scale | Moderate | Label-free, allows for imaging of live tissues.[10] | Primarily detects fibrillar structures, not specific to TNC. |
| MALDI Mass Spectrometry Imaging (MALDI-MSI) | A label-free technique that detects the spatial distribution of peptides from TNC and other ECM proteins in tissue sections.[10] | 10-100 micrometers | Low | Can simultaneously map multiple proteins without antibodies.[10] | Lower resolution than microscopy-based techniques. |
Experimental Protocols
Protocol 1: Immunohistochemical (IHC) Staining of Tenascin-C in Paraffin-Embedded Tissues
This protocol provides a general guideline for the detection of Tenascin-C in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Tenascin-C antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Chromogenic Detection:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunofluorescent (IF) Staining of Tenascin-C in Frozen Tissues
This protocol is suitable for visualizing Tenascin-C in fresh-frozen tissue sections.
Materials:
-
Cryosections on charged slides
-
Fixative (e.g., cold 4% paraformaldehyde or acetone)
-
PBS
-
Blocking buffer (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS)
-
Primary antibody against Tenascin-C
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Fix cryosections with cold 4% paraformaldehyde for 15 minutes or with cold acetone for 10 minutes at -20°C.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Permeabilization and Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Tenascin-C antibody in blocking buffer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with the fluorophore-conjugated secondary antibody (protected from light) for 1-2 hours at room temperature.
-
-
Counterstaining and Mounting:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with DAPI solution for 5 minutes to stain nuclei.
-
Rinse with PBS (2 changes, 5 minutes each).
-
Mount with antifade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence or confocal microscope with appropriate filters.
-
Protocol 3: Transmission Electron Microscopy (TEM) with Immunogold Labeling of Tenascin-C
This advanced technique provides high-resolution localization of Tenascin-C.
Materials:
-
Tissue samples
-
Fixatives (e.g., paraformaldehyde, glutaraldehyde)
-
Embedding resin (e.g., Epon)
-
Primary antibody against Tenascin-C
-
Gold-conjugated secondary antibody
-
Uranyl acetate and lead citrate for contrasting
Procedure:
-
Fixation and Embedding:
-
Fix small tissue blocks in a mixture of paraformaldehyde and glutaraldehyde.
-
Post-fix with osmium tetroxide.
-
Dehydrate through a graded series of ethanol.
-
Infiltrate and embed in Epon resin.
-
-
Ultrathin Sectioning:
-
Cut ultrathin sections (60-80 nm) using an ultramicrotome and collect them on nickel grids.
-
-
Immunolabeling (on-section labeling):
-
Etch sections with a strong oxidizing agent (e.g., sodium metaperiodate).
-
Block non-specific binding with a solution of bovine serum albumin (BSA) or normal goat serum.
-
Incubate grids with the primary anti-Tenascin-C antibody.
-
Wash thoroughly with buffer.
-
Incubate with the gold-conjugated secondary antibody.
-
Wash thoroughly with buffer and then with deionized water.
-
-
Contrasting and Imaging:
-
Stain sections with uranyl acetate and lead citrate.
-
Examine the grids using a transmission electron microscope. The gold particles will appear as electron-dense dots, indicating the location of Tenascin-C.[8]
-
Signaling Pathways and Experimental Workflows
Tenascin-C Signaling Pathways
Tenascin-C influences cell behavior by activating various intracellular signaling pathways.[5] It can interact with integrins, syndecans, and Toll-like receptor 4 (TLR4) to modulate processes like cell proliferation, migration, and inflammation.[5][13]
Caption: Tenascin-C signaling network.
Experimental Workflow for Visualizing Tenascin-C
The following diagram outlines a typical workflow for a research project focused on visualizing Tenascin-C.
Caption: General workflow for Tenascin-C visualization.
References
- 1. Advances in tenascin-C biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenascin-C promotes epithelial-to-mesenchymal transition and the mTOR signaling pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IHCeasy TNC/Tenascin-C Ready-To-Use IHC Kit KHC0113 | Proteintech [ptglab.com]
- 4. How to detect and purify tenascin-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Connective tissues: signalling by tenascins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the visualization and analysis of extracellular matrix protein structure and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALDI Mass Spectrometry Imaging of Extracellular Matrix Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TNC/Tenascin-C antibody (27789-1-AP) | Proteintech [ptglab.com]
- 12. TNC/Tenascin-C Polyclonal Antibody (27789-1-AP) [thermofisher.com]
- 13. journals.biologists.com [journals.biologists.com]
Troubleshooting & Optimization
troubleshooting weak signal in Tenascin-C western blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak signals in Tenascin-C Western blots.
Troubleshooting Guide: Weak or No Signal for Tenascin-C
A weak or absent signal for Tenascin-C can be frustrating. This guide walks you through potential causes and solutions, from sample preparation to signal detection.
Q1: I am not seeing any bands or only very faint bands for Tenascin-C. Where should I start troubleshooting?
Start by systematically evaluating each step of your Western blot protocol. Tenascin-C is a large, complex extracellular matrix protein with multiple isoforms, which can present challenges.[1][2][3] Key areas to investigate are protein extraction and sample loading, antibody performance, and the electrophoresis and transfer conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weak Tenascin-C Western blot signal.
FAQs and Detailed Troubleshooting
Protein Extraction and Sample Preparation
Q2: How can I ensure I am efficiently extracting Tenascin-C?
Tenascin-C is an extracellular matrix (ECM) protein, so your lysis buffer must be robust enough to solubilize it.
-
Lysis Buffer: Use a lysis buffer containing strong detergents, such as RIPA buffer. Always supplement with a broad-spectrum protease inhibitor cocktail to prevent degradation.[4][5]
-
Sample Type: Tenascin-C expression is highly regulated and may be low in healthy, adult tissues.[1][6] Consider using positive controls such as lysates from cell lines known to express Tenascin-C (e.g., U-87 MG human glioblastoma cells, RH-30 cells) or tissues where it is abundant, like tumors or developing embryonic tissue.[6][7][8]
-
Quantification: Always perform a protein assay (e.g., BCA or Bradford) to ensure you are loading a sufficient amount of protein.[4] Aim for 20-50 µg of total protein per lane.
Q3: My samples are showing multiple bands on the Western blot. Is this normal for Tenascin-C?
Yes, this is a common observation. Tenascin-C has many splice variants, which can result in different molecular weight isoforms.[3][4] Additionally, proteolytic cleavage can lead to smaller degradation fragments.[4] Full-length Tenascin-C subunits have molecular weights ranging from 180 to over 300 kDa.[1][2][9]
| Tenascin-C Characteristics | Description |
| Molecular Weight | Polypeptides range from 180 to ~300 kDa.[1] |
| Structure | Oligomeric glycoprotein, typically forming hexamers.[1][10] |
| Isoforms | Numerous isoforms exist due to alternative splicing of fibronectin type III domains.[2][3] |
| Expression | Highly expressed during development, tumorigenesis, and wound healing.[1][6] Low expression in most healthy adult tissues.[11] |
Antibodies and Blocking
Q4: My primary antibody isn't detecting Tenascin-C. What could be the problem?
Several factors could be at play regarding your primary antibody.
-
Antibody Validation: Ensure your primary antibody is validated for Western blot applications.[12]
-
Dilution: The optimal antibody concentration is crucial. If the signal is weak, try increasing the concentration.[13] Refer to the manufacturer's datasheet for recommended starting dilutions.
-
Incubation Time and Temperature: For a potentially low-abundance protein like Tenascin-C, a longer incubation period, such as overnight at 4°C, is often beneficial.[5][14]
-
Antibody Activity: If the antibody is old or has been stored improperly, it may have lost activity.[14][15]
| Antibody Parameter | Recommended Starting Point | Troubleshooting Tips |
| Primary Antibody Dilution | 1:500 - 1:1000 (check datasheet)[8][16] | Increase concentration 2-4 fold if signal is weak.[13] |
| Primary Antibody Incubation | 1 hour at room temperature or overnight at 4°C.[4][14] | Extend incubation time for low-abundance protein.[14] |
| Blocking Buffer | 5% non-fat milk or BSA in TBST.[4] | Over-blocking can mask epitopes; try reducing blocking time or using a different agent.[5][17] |
| Washing Steps | 3 x 10 minutes with TBST.[4] | Excessive washing can reduce signal.[13] |
Q5: Could my blocking step be interfering with detection?
Yes, over-blocking can sometimes mask the epitope your antibody is supposed to recognize.[17]
-
Blocking Time: Limit blocking to 1 hour at room temperature.[17]
-
Blocking Agent: If using non-fat milk, consider switching to Bovine Serum Albumin (BSA), as milk proteins can sometimes interfere with antibody binding.
Electrophoresis and Transfer
Q6: How should I optimize my gel and transfer for a large protein like Tenascin-C?
Given the large size of Tenascin-C isoforms (180-300+ kDa), this is a critical step.[2][10]
-
Gel Percentage: Use a low-percentage polyacrylamide gel (e.g., 6-8%) to allow for better resolution of high molecular weight proteins.[4]
-
Transfer Method: A wet transfer is generally recommended over a semi-dry transfer for large proteins as it is typically more efficient.[5]
-
Transfer Time and Voltage: Optimize your transfer conditions. A longer transfer time at a lower voltage (e.g., 70V for 2-3 hours or 20-30V overnight at 4°C) is often necessary for high molecular weight proteins.
-
Membrane Choice: PVDF membranes are often preferred for large proteins due to their higher binding capacity and mechanical strength.[5]
-
Transfer Verification: Always check for successful transfer by staining the membrane with Ponceau S after transfer and before blocking.[5][13]
Experimental Protocols
Protocol 1: Protein Extraction from Cell Culture
-
Wash cell monolayer with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and store at -80°C.
-
Quantify protein concentration using a BCA assay.[4]
Protocol 2: Tenascin-C Western Blot
-
Sample Preparation: Mix 20-50 µg of protein with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Heat at 95°C for 5-10 minutes.[4]
-
SDS-PAGE: Load samples onto a 6-8% polyacrylamide gel and run according to the manufacturer's instructions.[4]
-
Protein Transfer: Transfer proteins to a PVDF membrane using a wet transfer system. Run at 30V overnight at 4°C or 70V for 2-3 hours.
-
Membrane Staining (Optional): Stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary Tenascin-C antibody (at the optimized dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]
-
Washing: Repeat the washing step (step 7).
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Increase exposure time if the signal is weak.[14]
Western Blot Workflow Diagram:
Caption: Standard workflow for Tenascin-C Western blotting.
References
- 1. Tenascin C - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. benchchem.com [benchchem.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. Tenascin C (E5J3B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. rndsystems.com [rndsystems.com]
- 8. TNC/Tenascin-C antibody (27789-1-AP) | Proteintech [ptglab.com]
- 9. static.abclonal.com [static.abclonal.com]
- 10. Tenascin C Antibody (SPM319) (NBP2-44583): Novus Biologicals [novusbio.com]
- 11. How to detect and purify tenascin-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Tenascin C Antibodies | Invitrogen [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 16. bosterbio.com [bosterbio.com]
- 17. biocompare.com [biocompare.com]
Optimizing Tenascin-C Immunofluorescence: A Technical Support Guide
Welcome to the technical support center for optimizing Tenascin-C immunofluorescence staining. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-quality staining results for this complex extracellular matrix glycoprotein.
Frequently Asked Questions (FAQs)
Q1: What is Tenascin-C and where is it typically expressed?
Tenascin-C (TNC) is a large, hexameric extracellular matrix (ECM) glycoprotein.[1] Its expression is tightly regulated, with high levels observed during embryonic development, tissue remodeling, wound healing, and in pathological conditions such as chronic inflammation and cancer.[1][2] In healthy adult tissues, Tenascin-C expression is generally low and restricted to specific niches.
Q2: What is the expected staining pattern for Tenascin-C?
Tenascin-C is an extracellular matrix protein, so a fibrillar or network-like staining pattern in the stroma or surrounding cells is expected. Cytoplasmic staining may also be observed in cells actively synthesizing and secreting the protein.
Q3: How do I choose the right primary antibody for Tenascin-C immunofluorescence?
Selecting a primary antibody validated for immunofluorescence (IF) or immunohistochemistry (IHC) is crucial. Look for antibodies with clear datasheet images of immunofluorescence staining and positive reviews or citations. Consider the host species of your primary antibody to ensure compatibility with your secondary antibody and tissue type to avoid cross-reactivity. Several suppliers offer monoclonal and polyclonal antibodies to Tenascin-C.
Q4: Should I use frozen or paraffin-embedded sections for Tenascin-C staining?
Both frozen and paraffin-embedded sections can be used for Tenascin-C immunofluorescence. The choice depends on your specific experimental needs and the antibodies available.
-
Frozen sections often offer better antigen preservation, potentially yielding a stronger signal.
-
Paraffin-embedded sections provide superior morphological detail and are ideal for archival tissues. However, they require an antigen retrieval step to unmask the epitope.
Q5: What is antigen retrieval and why is it important for Tenascin-C staining in paraffin-embedded tissues?
Formalin fixation, commonly used for paraffin-embedded tissues, creates protein cross-links that can mask the antigenic epitope of Tenascin-C, preventing antibody binding.[3][4] Antigen retrieval methods use heat (Heat-Induced Epitope Retrieval or HIER) or enzymes (Proteolytic-Induced Epitope Retrieval or PIER) to break these cross-links and expose the epitope, which is essential for successful staining.[3][4][5][6]
Troubleshooting Guide
Even with a well-defined protocol, you may encounter issues. This guide addresses common problems encountered during Tenascin-C immunofluorescence staining.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Improper Antibody Dilution: The primary antibody concentration may be too low. | Perform a titration experiment to determine the optimal antibody concentration. Start with the datasheet's recommended dilution and test a range of concentrations. |
| Suboptimal Antigen Retrieval: The epitope may still be masked. | Optimize the antigen retrieval method. For HIER, try different buffers (e.g., citrate pH 6.0 or Tris-EDTA pH 9.0) and vary the heating time and temperature. For PIER, adjust the enzyme concentration and incubation time. | |
| Inactive Primary or Secondary Antibody: Antibodies may have degraded due to improper storage or handling. | Use a new aliquot of antibodies and ensure they have been stored correctly. Run a positive control to verify antibody activity. | |
| Insufficient Incubation Time: The antibody may not have had enough time to bind to the target. | Increase the primary antibody incubation time, for example, by incubating overnight at 4°C.[7] | |
| High Background | Primary Antibody Concentration Too High: Excess antibody can bind non-specifically. | Reduce the primary antibody concentration. |
| Inadequate Blocking: Non-specific binding sites on the tissue may not be sufficiently blocked. | Increase the blocking time and/or use a blocking buffer containing serum from the same species as the secondary antibody. | |
| Insufficient Washing: Unbound antibodies may not be adequately washed away. | Increase the number and duration of wash steps. Adding a detergent like Tween-20 to the wash buffer can also help. | |
| Tissue Drying: Allowing the tissue to dry out at any stage can cause non-specific antibody binding. | Keep the slides in a humidified chamber during incubation steps. | |
| Non-specific Staining | Secondary Antibody Cross-reactivity: The secondary antibody may be binding to endogenous immunoglobulins in the tissue. | Use a secondary antibody that has been pre-adsorbed against the species of your tissue sample. |
| Presence of Endogenous Enzymes (for enzymatic detection methods): Endogenous peroxidases or phosphatases can produce a false positive signal. | Perform a quenching step to block endogenous enzyme activity before primary antibody incubation. |
Experimental Protocols
Below are detailed starting protocols for Tenascin-C immunofluorescence staining on both paraffin-embedded and frozen sections. Note: These are general guidelines; optimization for your specific antibody and tissue may be necessary.
Protocol 1: Immunofluorescence Staining of Tenascin-C in Paraffin-Embedded Sections
This protocol outlines the key steps for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Caption: Workflow for Tenascin-C immunofluorescence on paraffin-embedded sections.
Detailed Steps:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol: 2 x 3 minutes.
-
Immerse in 95% ethanol: 1 x 3 minutes.
-
Immerse in 70% ethanol: 1 x 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval (HIER):
-
Immerse slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Heat the solution to 95-100°C in a microwave, pressure cooker, or water bath for 10-20 minutes.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in wash buffer (e.g., PBS or TBS).
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal serum from the species of the secondary antibody in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the Tenascin-C primary antibody to its optimal concentration in the blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides 3 times for 5 minutes each with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate sections for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash slides 3 times for 5 minutes each with wash buffer, protected from light.
-
-
Counterstaining:
-
Incubate sections with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
-
Final Wash:
-
Wash slides once with wash buffer for 5 minutes.
-
-
Mounting:
-
Mount coverslips using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filters.
-
Protocol 2: Immunofluorescence Staining of Tenascin-C in Frozen Sections
This protocol is suitable for fresh or frozen tissue samples.
Caption: Workflow for Tenascin-C immunofluorescence on frozen sections.
Detailed Steps:
-
Tissue Preparation and Sectioning:
-
Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen or embed in OCT compound.
-
Cut 5-10 µm thick sections using a cryostat and mount on charged slides.
-
Air dry the sections for 30-60 minutes.
-
-
Fixation:
-
Fix the sections. Common fixatives include:
-
4% Paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Cold methanol or acetone for 10 minutes at -20°C.
-
-
Wash slides 3 times for 5 minutes each with PBS.
-
-
Permeabilization (if required):
-
If using a fixative like PFA and the antibody targets an intracellular epitope of a cell producing Tenascin-C, permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Wash slides 3 times for 5 minutes each with PBS.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the Tenascin-C primary antibody in the blocking buffer.
-
Incubate sections overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides 3 times for 5 minutes each with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash slides 3 times for 5 minutes each with wash buffer, protected from light.
-
-
Counterstaining:
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
-
Final Wash:
-
Wash once with wash buffer for 5 minutes.
-
-
Mounting:
-
Mount coverslips with an antifade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope.
-
Quantitative Data Summary
The optimal conditions for Tenascin-C immunofluorescence can vary depending on the antibody, tissue type, and fixation method. The following table provides a summary of typical starting concentrations and conditions.
| Parameter | Paraffin-Embedded Sections | Frozen Sections | References |
| Primary Antibody Dilution | 1:50 - 1:1000 | 1:50 - 1:800 | [8][9][10] |
| Antigen Retrieval | HIER: 10 mM Citrate pH 6.0 or Tris-EDTA pH 9.0 | Not typically required | [10] |
| Primary Antibody Incubation | Overnight at 4°C | 1-2 hours at RT or overnight at 4°C | [7] |
| Secondary Antibody Incubation | 1 hour at Room Temperature | 1 hour at Room Temperature |
Tenascin-C Signaling Interaction
Tenascin-C can influence cellular behavior by interacting with various cell surface receptors and other ECM components. One key interaction is with integrins and the Epidermal Growth Factor Receptor (EGFR), which can activate downstream signaling pathways like the ERK/MAPK pathway, promoting cell proliferation and migration.[1]
References
- 1. Deciphering the Tenascin-C Nexus: A Comprehensive Review of Its Involvement in Chronic Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. IHC antigen retrieval protocol | Abcam [abcam.com]
- 4. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 5. bosterbio.com [bosterbio.com]
- 6. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 7. Frozen Tissue Preparation & IHC Cryosection Staining Protocol: R&D Systems [rndsystems.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Tenascin C (E5J3B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. TNC/Tenascin-C antibody (67710-1-Ig) | Proteintech [ptglab.com]
Tenascin-C Antibody Specificity Technical Support Center
Welcome to the technical support center for Tenascin-C (TNC) antibody specificity. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of Tenascin-C antibodies in various applications. Here you will find troubleshooting guides and frequently asked questions to help you achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tenascin-C and why is its detection complex?
A1: Tenascin-C is a large, hexameric extracellular matrix glycoprotein involved in tissue remodeling during development and in pathological conditions such as cancer and chronic inflammation.[1][2] Its complexity arises from the existence of numerous isoforms generated by alternative splicing of fibronectin type III (FNIII) repeats.[3][4][5] This can result in a wide range of molecular weights (from ~180 kDa to over 300 kDa), making specific detection challenging.[3]
Q2: How do I choose the right Tenascin-C antibody for my experiment?
A2: The choice of antibody depends on your research focus. If you are interested in total Tenascin-C expression, an antibody targeting a constitutively expressed domain is recommended.[4][5][6] If you are studying the role of specific isoforms, you will need an antibody validated for the particular spliced domain (e.g., A1, A4, D).[7][8] Always check the antibody datasheet for validation in your intended application (e.g., Western Blot, IHC, ELISA) and with your species of interest.
Q3: My antibody datasheet mentions multiple bands in Western Blot. What does this mean?
A3: Multiple bands in a Western Blot are common when detecting Tenascin-C and can be due to:
-
Alternative Splicing: Different cell types or tissues express various isoforms of Tenascin-C, which will migrate at different molecular weights.[9]
-
Proteolytic Cleavage: Tenascin-C can be cleaved by proteases in the extracellular environment, leading to the detection of smaller fragments.[9]
-
Post-Translational Modifications: Glycosylation can also affect the molecular weight of the protein.[3]
Q4: What does "KO validated" mean for a Tenascin-C antibody?
A4: "KO validated" (Knockout validated) indicates that the antibody's specificity has been confirmed by testing it on a sample from a knockout animal or cell line where the Tenascin-C gene has been deleted.[10] The absence of a signal in the knockout sample provides strong evidence that the antibody is specific to Tenascin-C.[10]
Q5: Can I use an antibody generated against human Tenascin-C to detect the protein in mouse or rat?
A5: This depends on the specific antibody and the sequence homology of its epitope between species. Some antibodies are cross-reactive,[7] while others are species-specific.[11] Always consult the product datasheet for information on species reactivity. If the information is not available, you may need to perform your own validation.
Troubleshooting Guides
Western Blotting (WB)
Problem: No bands or very weak signal
| Potential Cause | Recommended Solution |
| Low Protein Expression | Ensure your sample is expected to express Tenascin-C. Use a positive control, such as lysates from U-87 MG or RH-30 cells, which are known to express TNC.[1][3] |
| Incorrect Antibody Concentration | The antibody may be too dilute. Perform a titration experiment to find the optimal concentration.[12] |
| Inactive Antibody | Ensure the antibody has been stored correctly and is within its expiration date. Avoid repeated freeze-thaw cycles. |
| Inefficient Protein Transfer | Verify successful transfer of high molecular weight proteins to the membrane using Ponceau S staining. Optimize transfer time and voltage. |
| Suboptimal Detection | Ensure your secondary antibody is compatible with the primary antibody's host species and that your detection reagents are active.[12] |
Problem: High background or non-specific bands
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). |
| Cross-reactivity | Some antibodies may cross-react with other proteins.[13] Check the datasheet and consider using a more specific, KO-validated antibody. |
| Sample Degradation | Add protease inhibitors to your lysis buffer to prevent Tenascin-C degradation into smaller fragments.[9] |
Immunohistochemistry (IHC)
Problem: No staining or weak signal
| Potential Cause | Recommended Solution |
| Improper Sample Fixation | Inadequate fixation can mask the epitope. Ensure optimal fixation time and method for your tissue type.[14] |
| Suboptimal Antigen Retrieval | This is a critical step. Optimize the antigen retrieval method (heat-induced or enzymatic) and buffer (e.g., citrate pH 6.0 or Tris-EDTA pH 9.0) as recommended on the antibody datasheet.[12] |
| Low Antibody Concentration | Perform an antibody titration to determine the optimal working concentration for your specific tissue and protocol.[12] |
| Tissue is Truly Negative | Use a positive control tissue known to express Tenascin-C (e.g., cancerous tissue) to confirm that the staining procedure is working.[1][15] |
Problem: High background or non-specific staining
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Use a blocking solution, such as normal serum from the same species as the secondary antibody, to block non-specific binding sites.[12] |
| Endogenous Peroxidase/Biotin Activity | If using an HRP-conjugated secondary antibody, perform a peroxidase blocking step (e.g., with 3% H₂O₂). For biotin-based systems, use an avidin/biotin blocking kit.[12] |
| Primary Antibody Concentration Too High | A high antibody concentration can lead to non-specific binding. Reduce the antibody concentration.[16] |
| Inadequate Washing | Ensure thorough washing between antibody incubation steps to remove unbound antibodies. |
Experimental Protocols
Protocol 1: Western Blotting for Tenascin-C
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 6-8% polyacrylamide gel to resolve the large Tenascin-C protein. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for large proteins; perform the transfer overnight at 4°C at a low voltage.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the Tenascin-C primary antibody at the recommended dilution (e.g., 1:1000) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (compatible with the primary antibody's host species) at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Protocol 2: Immunohistochemistry (IHC-P) for Tenascin-C
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[15]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C for 20-40 minutes. Allow slides to cool to room temperature.[12]
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.[12]
-
Blocking: Block non-specific binding by incubating the sections with 5% normal serum (from the same species as the secondary antibody) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the Tenascin-C primary antibody at its optimal dilution in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply the detection reagent (e.g., Streptavidin-HRP followed by DAB substrate) according to the manufacturer's instructions.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
Visual Guides
Caption: Workflow for validating Tenascin-C antibody specificity.
Caption: Troubleshooting logic for common Western Blotting issues.
References
- 1. Tenascin C (E5J3B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Tenascin C Antibody (EPR4219) (NBP1-96583): Novus Biologicals [novusbio.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Extracellular matrix complexity in biomarker studies: a novel assay detecting total serum tenascin-C reveals different distribution to isoform-specific assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular matrix complexity in biomarker studies: a novel assay detecting total serum tenascin-C reveals different distribution to isoform-specific assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Extracellular matrix complexity in biomarker studies: a novel assay detecting total serum tenascin-C reveals different distribution to isoform-specific assays [frontiersin.org]
- 7. Novel human monoclonal antibodies specific to the alternatively spliced domain D of Tenascin C efficiently target tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Tenascin C antibody | knockout validation | Cell Signaling 12221 [labome.com]
- 11. Anti-Tenascin C Antibody [T2H5] (A248897) | Antibodies.com [antibodies.com]
- 12. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 13. Tenascin C (D16C4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. Troubleshooting Immunohistochemistry [nsh.org]
- 15. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 16. documents.cap.org [documents.cap.org]
Technical Support Center: Tenascin-C Immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Tenascin-C immunohistochemistry (IHC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background staining in Tenascin-C IHC?
High background staining in Tenascin-C IHC can stem from several factors, including non-specific binding of primary or secondary antibodies, endogenous enzyme activity, or issues with tissue preparation and processing.[1][2] The primary antibody concentration being too high is a very common cause.[2]
Q2: How can I determine if my primary or secondary antibody is causing the high background?
To determine the source of the background, you can run control experiments. A key control is to perform the staining procedure without the primary antibody. If you still observe high background, the secondary antibody is likely the cause.[1][3] If the background is absent in the no-primary-antibody control, then the primary antibody is likely binding non-specifically.
Q3: What is the purpose of a blocking step in IHC?
The blocking step is crucial for preventing non-specific binding of antibodies to the tissue section, which is a major cause of high background.[4][5] This is typically done by incubating the tissue with a solution that blocks reactive sites. Common blocking agents include normal serum, bovine serum albumin (BSA), or non-fat dry milk.[5]
Q4: Why is antigen retrieval necessary for Tenascin-C IHC?
For formalin-fixed paraffin-embedded (FFPE) tissues, the fixation process can create cross-links that mask the antigenic sites of Tenascin-C, preventing the primary antibody from binding effectively. Antigen retrieval methods, such as heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER), are used to unmask these epitopes and restore immunoreactivity.[6][7]
Q5: Can the incubation time and temperature affect background staining?
Yes, incubation parameters are critical. Higher incubation temperatures (e.g., above 4°C) can contribute to increased background noise.[3] Similarly, excessively long incubation times can also lead to higher background. It is important to optimize these parameters for your specific antibody and tissue.
Troubleshooting Guide
High background staining can obscure the specific signal of Tenascin-C, making interpretation of your results difficult. This guide provides a systematic approach to identifying and resolving common causes of high background.
Primary Antibody-Related Issues
| Cause | Solution |
| Primary antibody concentration is too high [2] | Perform an antibody titration to determine the optimal concentration that provides a strong signal with low background. Start with the manufacturer's recommended dilution and test a range of dilutions.[2][8] |
| Non-specific binding of the primary antibody | - Ensure you are using a high-quality antibody validated for IHC. - Include a negative control (isotype control) to assess non-specific binding. - Optimize the blocking step with an appropriate blocking reagent.[1] |
| Cross-reactivity of the primary antibody | If possible, use a monoclonal antibody for higher specificity. If using a polyclonal antibody, ensure it has been affinity-purified.[9] |
Secondary Antibody-Related Issues
| Cause | Solution |
| Non-specific binding of the secondary antibody [1] | - Run a control without the primary antibody. If staining persists, the secondary antibody is binding non-specifically.[1] - Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue to reduce cross-reactivity.[3] - Block with normal serum from the same species as the secondary antibody was raised in.[4] |
| Secondary antibody concentration is too high | Titrate the secondary antibody to find the optimal dilution. Excess secondary antibody can lead to increased background.[9] |
| Cross-reactivity with endogenous immunoglobulins | When staining mouse tissue with a mouse primary antibody, use a specialized mouse-on-mouse (M.O.M.) blocking kit to prevent the anti-mouse secondary from binding to endogenous mouse IgG.[4] |
Tissue Preparation and Processing Issues
| Cause | Solution |
| Incomplete deparaffinization | Ensure complete removal of paraffin by using fresh xylene and adequate incubation times. Incomplete deparaffinization can cause patchy and uneven background.[3][10] |
| Tissue sections are too thick | Cut thinner sections (typically 4-5 µm) to allow for better reagent penetration and reduce background.[3][11] |
| Over-fixation of tissue | Excessive fixation can lead to increased background. Optimize the fixation time and use the appropriate fixative for your tissue and target.[12] |
| Tissue drying out during staining | Keep slides in a humidified chamber during incubations to prevent them from drying out, which can cause high background.[13] |
Blocking and Detection System Issues
| Cause | Solution |
| Endogenous peroxidase or alkaline phosphatase activity | If using an HRP- or AP-conjugated detection system, block endogenous enzyme activity by treating the tissue with hydrogen peroxide (for HRP) or levamisole (for AP) before primary antibody incubation.[4][14] |
| Endogenous biotin | If using a biotin-based detection system (e.g., ABC), block endogenous biotin with an avidin/biotin blocking kit. Tissues like liver and kidney have high levels of endogenous biotin.[4][15] |
| Insufficient blocking of non-specific sites | - Increase the blocking incubation time (e.g., to 1 hour at room temperature).[1] - Use 5-10% normal serum from the species of the secondary antibody for blocking.[15] - Alternatively, use protein-based blockers like 1-5% BSA or non-fat dry milk.[1] |
Detailed Experimental Protocols
Protocol 1: Heat-Induced Epitope Retrieval (HIER)
This protocol is a common method for unmasking epitopes in FFPE tissue sections.
-
Deparaffinize and Rehydrate:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95%, 70%, and 50% ethanol for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Preheat the antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0, or 1 mM EDTA, pH 8.0) in a pressure cooker, microwave, or water bath to 95-100°C.[6][12]
-
Immerse the slides in the preheated retrieval solution.
-
Heat for the optimized time (typically 10-20 minutes).[7]
-
Allow the slides to cool down in the retrieval solution for at least 20 minutes at room temperature.
-
Rinse slides in a gentle stream of distilled water.
-
-
Proceed to Staining: The slides are now ready for the blocking step.
Protocol 2: Endogenous Peroxidase Blocking
This step is essential when using an HRP-conjugated secondary antibody.
-
After antigen retrieval and rinsing, immerse the slides in a 3% hydrogen peroxide solution in methanol or PBS for 10-15 minutes at room temperature.[4][14]
-
Rinse the slides three times in PBS for 5 minutes each.
-
Proceed with the blocking step.
Protocol 3: Serum Blocking
This protocol helps to block non-specific binding sites.
-
After endogenous enzyme blocking (if necessary), gently tap off the excess buffer from the slides.
-
Apply a blocking solution of 5-10% normal serum from the species in which the secondary antibody was raised (e.g., normal goat serum for a goat anti-rabbit secondary).[15][16] The serum should be diluted in your antibody diluent (e.g., PBS with 1% BSA).
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.[17]
-
Gently tap off the excess blocking solution before applying the primary antibody. Do not rinse.
Protocol 4: Primary Antibody Titration
Optimizing the primary antibody concentration is critical for reducing background.
-
Prepare a series of dilutions of your Tenascin-C primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) in your antibody diluent.[2]
-
Apply each dilution to a separate tissue section and perform the IHC staining protocol.
-
Include a negative control where the primary antibody is omitted.
-
Evaluate the staining under a microscope to determine the dilution that gives the best signal-to-noise ratio.
Quantitative Data Tables
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Endogenous Peroxidase Block | Hydrogen Peroxide | 3% in Methanol or PBS | 10-15 minutes[4][14] | Room Temperature |
| Endogenous Alkaline Phosphatase Block | Levamisole | 1 mM[14] | 15-30 minutes | Room Temperature |
| Serum Blocking | Normal Serum | 5-10%[15] | 30-60 minutes[17] | Room Temperature |
| Primary Antibody Incubation | Tenascin-C Antibody | Titrate (e.g., 1:50 - 1:800)[2] | 1 hour to overnight | Room Temperature or 4°C |
| Secondary Antibody Incubation | HRP/AP-conjugated | Titrate (as per manufacturer) | 30-60 minutes | Room Temperature |
Diagrams
Caption: General workflow for immunohistochemical staining.
Caption: Decision tree for troubleshooting high background.
Caption: Workflow for Heat-Induced Epitope Retrieval.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Blocking in IHC | Abcam [abcam.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. IHC antigen retrieval protocol | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The Importance of Titrating Antibodies for Immunocytochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. bosterbio.com [bosterbio.com]
- 13. genscript.com [genscript.com]
- 14. Methods to Block Endogenous Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. KoreaMed Synapse [synapse.koreamed.org]
- 16. Immunohistochemistry (IHC) Tips [immunohistochemistry.us]
- 17. qedbio.com [qedbio.com]
Technical Support Center: Recombinant Tenascin-C Expression
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and optimize the expression and purification of recombinant Tenascin-C.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields of recombinant Tenascin-C?
Low yields of recombinant Tenascin-C can be attributed to several factors, including:
-
Protein Degradation: Tenascin-C is susceptible to degradation by proteases, such as matrix metalloproteinases (MMPs), serine proteases, and cathepsins, which can be released by the host cells.[1][2][3][4]
-
Suboptimal Expression System: The choice of expression system is crucial. While E. coli is often used for its simplicity, mammalian systems like HEK293 or CHO cells are generally preferred for large, complex glycoproteins like Tenascin-C to ensure proper folding and post-translational modifications.[5][6]
-
Codon Bias: If expressing in a heterologous system, the codon usage of the Tenascin-C gene may not be optimal for the host organism, leading to inefficient translation.[7]
-
Protein Insolubility: High-level expression can sometimes lead to the formation of insoluble aggregates, particularly in bacterial systems.[5]
-
Inefficient Purification: The purification strategy, including the choice of affinity tag and buffer conditions, may not be optimized, leading to significant protein loss.[7]
Q2: Which expression system is most suitable for producing recombinant Tenascin-C?
Mammalian expression systems, such as Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells, are highly recommended for expressing recombinant Tenascin-C.[6][8][9] This is because Tenascin-C is a large, multimodular glycoprotein that requires proper folding, disulfide bond formation, and glycosylation for its biological activity, modifications that are often not efficiently performed in bacterial or yeast systems.[10][11]
Q3: My purified Tenascin-C shows multiple bands on an SDS-PAGE gel. What could be the cause?
The presence of multiple bands can be due to a few reasons:
-
Alternative Splicing: The Tenascin-C gene undergoes alternative splicing, resulting in different isoforms of varying molecular weights.[12][13] The specific isoform expressed will depend on the cDNA clone used.
-
Proteolytic Degradation: As mentioned, Tenascin-C is prone to degradation. The additional bands could be breakdown products.[1][3]
-
Post-Translational Modifications: Differential glycosylation can also contribute to variations in molecular weight, leading to the appearance of multiple bands.[8][10]
Q4: How can I minimize the degradation of my recombinant Tenascin-C during expression and purification?
To minimize proteolytic degradation, consider the following strategies:
-
Use Protease Inhibitors: Supplement your lysis buffer and all subsequent purification buffers with a broad-spectrum protease inhibitor cocktail.[7][14]
-
Work at Low Temperatures: Perform all purification steps at 4°C to reduce protease activity.[7]
-
Reduce Serum Concentration: If using a mammalian expression system with serum, consider reducing the serum concentration or switching to a serum-free medium, as serum can be a source of proteases.[14]
-
Optimize Culture Time: A time-course experiment can help determine the optimal harvest time before significant degradation occurs.[14]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Expression of Tenascin-C | Inefficient Transfection: Poor delivery of the expression vector into the host cells. | Optimize your transfection protocol. For mammalian cells, consider using different transfection reagents (e.g., PEI, lipid-based reagents) and varying the DNA-to-reagent ratio. |
| Suboptimal Culture Conditions: The temperature, pH, or media composition may not be ideal for protein expression. | For CHO cells, a temperature shift from 37°C to a lower temperature (e.g., 30-32°C) post-transfection can sometimes enhance protein production.[6] Optimize media components and pH. | |
| Incorrect Plasmid Construct: Errors in the DNA sequence, such as a frameshift mutation, can prevent protein expression. | Re-sequence your plasmid to verify the integrity of the Tenascin-C coding sequence and ensure it is in the correct reading frame.[7] | |
| Tenascin-C is Present in the Insoluble Fraction (Inclusion Bodies) | High Expression Rate in Bacterial Systems: Rapid protein synthesis can overwhelm the cellular folding machinery. | Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., IPTG) to slow down the rate of expression.[7] |
| Lack of Proper Post-Translational Modifications: Disulfide bond formation and glycosylation are critical for the solubility of Tenascin-C. | Use a eukaryotic expression system like HEK293 or CHO cells that can perform these modifications.[5][6] | |
| Significant Loss of Protein During Purification | Inefficient Cell Lysis: A substantial amount of protein may remain trapped in unlysed cells. | Optimize your lysis method. For mammalian cells, a combination of freeze-thaw cycles and sonication can be effective.[7] |
| Poor Binding to Affinity Resin: The affinity tag (e.g., His-tag) may be inaccessible. | Consider switching the location of the tag from the N-terminus to the C-terminus (or vice versa) or adding a linker sequence between the tag and the protein.[15] | |
| Suboptimal Buffer Conditions: The pH or salt concentration of the binding, wash, or elution buffers may not be optimal. | Perform small-scale trials to optimize the buffer compositions for each step of your purification protocol.[7] |
Experimental Protocols
Protocol 1: Expression of Recombinant Tenascin-C in HEK293 Cells
This protocol describes the transient transfection of HEK293 cells for the expression of recombinant Tenascin-C.
Materials:
-
HEK293T cells
-
Complete DMEM (with 10% FBS, L-Glutamine, and Penicillin-Streptomycin)
-
Expression medium (DMEM with 2% FBS, L-Glutamine, and Penicillin-Streptomycin)
-
Expression plasmid containing the Tenascin-C gene
-
Polyethylenimine (PEI) transfection reagent
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a T75 flask so that they reach 80-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute your Tenascin-C expression plasmid in serum-free DMEM.
-
In a separate sterile tube, dilute the PEI reagent in serum-free DMEM.
-
Add the diluted DNA to the diluted PEI, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Gently add the DNA-PEI mixture dropwise to the flask of HEK293T cells.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Medium Exchange: After 4-6 hours, replace the transfection medium with fresh expression medium (containing 2% FBS).
-
Harvesting: Incubate the cells for 48-72 hours. The supernatant containing the secreted recombinant Tenascin-C can then be harvested.
-
Clarification: Centrifuge the harvested supernatant at 3,000 x g for 20 minutes at 4°C to pellet any cells and debris.
-
Storage: The clarified supernatant can be stored at -80°C or proceed directly to purification.
Protocol 2: Purification of His-tagged Tenascin-C using Nickel-NTA Affinity Chromatography
This protocol is for the purification of His-tagged recombinant Tenascin-C from the cell culture supernatant.
Materials:
-
Clarified cell culture supernatant containing His-tagged Tenascin-C
-
Nickel-NTA (Ni-NTA) agarose resin
-
Binding Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0)
-
Protease inhibitor cocktail
Procedure:
-
Buffer Preparation: Add a protease inhibitor cocktail to all purification buffers immediately before use.
-
Resin Equilibration:
-
Pack the Ni-NTA resin into a chromatography column.
-
Equilibrate the resin by washing with 5-10 column volumes of Binding Buffer.
-
-
Sample Loading:
-
Adjust the pH and imidazole concentration of the clarified supernatant to match the Binding Buffer.
-
Load the supernatant onto the equilibrated column at a slow flow rate.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound Tenascin-C with Elution Buffer. Collect fractions and monitor the protein concentration in each fraction.
-
-
Analysis: Analyze the eluted fractions by SDS-PAGE to check for purity and identify the fractions containing Tenascin-C.
-
Buffer Exchange: Pool the fractions containing pure Tenascin-C and perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
-
Storage: Aliquot the purified protein and store at -80°C. It is recommended to add a cryoprotectant like glycerol to a final concentration of 10-20%.
Visualizations
References
- 1. Tenascin-C degradation in chronic wounds is dependent on serine proteinase activity [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of extracellular matrix protein tenascin-C by cathepsin B: an interaction involved in the progression of gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of tenascin-C and activity of matrix metalloproteinase-2 are associated with tumor recurrence in early stage non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in tenascin-C biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. Factors Affecting the Expression of Recombinant Protein and Improvement Strategies in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. static.abclonal.com [static.abclonal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Recombinant Human Tenascin C Protein, CF 3358-TC-050: R&D Systems [rndsystems.com]
- 11. Frontiers | Tenascin-C: From Discovery to Structure-Function Relationships [frontiersin.org]
- 12. Tenascin-C: Form versus function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. neb.com [neb.com]
Technical Support Center: Culturing Cells on Tenascin-C Coated Surfaces
Welcome to the technical support center for culturing cells on Tenascin-C (TNC) coated surfaces. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during cell culture experiments involving Tenascin-C.
Frequently Asked Questions (FAQs)
Q1: What is Tenascin-C and why is it used as a cell culture substrate?
A1: Tenascin-C (TNC) is a large, hexameric extracellular matrix (ECM) glycoprotein.[1] It is typically expressed at high levels during embryonic development, wound healing, and in the tumor microenvironment.[2][3] In cell culture, TNC is used as a substrate to study its effects on cell behavior, including adhesion, migration, proliferation, and differentiation.[4][5][6] Its unique anti-adhesive or adhesion-modulating properties, in contrast to constitutively expressed ECM proteins like fibronectin, make it a subject of interest for understanding cell dynamics in various physiological and pathological contexts.[5][7]
Q2: What are the general effects of Tenascin-C on cultured cells?
A2: The effects of Tenascin-C are highly context-dependent, varying with cell type, TNC isoform, and the presence of other ECM proteins.[8] Generally, TNC is considered an adhesion-modulatory protein.[5] It can inhibit or weaken cell adhesion to fibronectin.[7][9] This can lead to decreased cell spreading and the loss of focal adhesions.[7][10] Paradoxically, this reduced adhesion can sometimes promote cell proliferation and migration.[4][6][10] For instance, culturing glioblastoma and breast carcinoma cells on a mixed fibronectin/Tenascin-C substrate attenuated their adhesion but increased their proliferation rate compared to a pure fibronectin substrate.[4]
Q3: Why is the stability of Tenascin-C a concern in cell culture?
A3: The stability of Tenascin-C in cell culture is crucial because its degradation can lead to inconsistent and misleading experimental results.[1] The primary cause of TNC degradation is proteolytic cleavage by enzymes, such as matrix metalloproteinases (MMPs), which can be secreted by the cultured cells or be present in media supplements like serum.[1] The resulting fragments of TNC may have different biological activities than the full-length protein, potentially activating different cellular signaling pathways.[1]
Q4: Can Tenascin-C be used in combination with other ECM proteins for coating?
A4: Yes, Tenascin-C is often used in combination with other ECM proteins, most commonly fibronectin, to study its modulatory effects.[7][11] When co-coated, TNC can interfere with cell adhesion to fibronectin.[11] It's important to note that the binding efficiency of fibronectin or TNC alone is not significantly affected when the plates are coated with both proteins simultaneously.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Cell Attachment to TNC-Coated Surface | 1. Inherent Anti-Adhesive Properties of TNC: Many cell types do not adhere well to TNC alone.[12] 2. Suboptimal Coating: Incorrect TNC concentration, incomplete coating, or improper washing. 3. Cell Health: Cells are unhealthy, stressed, or have been passaged too many times.[13][14] | 1. Co-coat with an Adhesive Protein: Consider co-coating with fibronectin or another adhesive ECM protein.[11] 2. Optimize Coating Protocol: Refer to the detailed coating protocol below. Ensure proper TNC concentration and adequate incubation time. Wash gently to remove unbound protein without disturbing the coating. 3. Use Healthy Cells: Ensure you are using cells in the logarithmic growth phase and handle them gently during passaging.[13] |
| Cells Detach After Initial Attachment | 1. Weak Cell Adhesion: TNC-mediated adhesion is often weaker than on other substrates and may not be sufficient to withstand media changes or other manipulations.[9][12] 2. TNC Degradation: Proteases in the serum or secreted by cells may be degrading the TNC substrate.[1] | 1. Handle with Care: Be gentle during media changes and washing steps. 2. Reduce Serum or Use Serum-Free Media: If possible for your cell type, reduce the serum concentration or switch to a serum-free medium to minimize protease activity.[1] 3. Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your culture medium.[1] |
| Inconsistent Results in Proliferation or Migration Assays | 1. TNC Fragmentation: Degradation of TNC can produce fragments with altered or opposing biological activities.[1] 2. Variable Coating Efficiency: Inconsistent coating across wells or plates. | 1. Verify Protein Integrity: Run a Western blot of your TNC stock and conditioned media to check for degradation.[1] 2. Implement Stability Measures: Follow the suggestions for preventing TNC degradation mentioned above. 3. Standardize Coating Procedure: Ensure a consistent and optimized coating protocol is used for all experiments. |
| Unexpected Cell Morphology (e.g., Rounded Cells, Lack of Spreading) | 1. TNC's Effect on Focal Adhesions: TNC is known to inhibit the formation of focal adhesions and stress fibers in some cell types.[10] | 1. This may be an expected outcome: The observed morphology might be a direct result of TNC's biological activity. Document the changes and compare them to control surfaces (e.g., fibronectin-coated or uncoated). 2. Vary TNC Concentration: Test different coating concentrations of TNC, as the cellular response may be dose-dependent. |
Experimental Protocols
Tenascin-C Coating Protocol for Cell Culture Plates
This protocol is a general guideline and may require optimization for specific cell types and applications.
Materials:
-
Tenascin-C protein (e.g., from human glioma cell line)
-
Sterile phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free
-
Sterile tissue culture plates (e.g., 96-well, 24-well, or 6-well)
-
Blocking buffer: 0.2% heat-denatured Bovine Serum Albumin (BSA) in PBS (heat BSA at 85°C for 12 minutes)[11]
Procedure:
-
Dilute Tenascin-C: Dilute the Tenascin-C stock solution to the desired final concentration in sterile PBS. Recommended concentrations can range from 0.1 to 2.5 µg/cm².[11] For a 96-well plate, a concentration of 1 µg/cm² is a common starting point.[11]
-
Coat the Plates: Add the diluted Tenascin-C solution to the culture wells, ensuring the entire surface is covered.
-
Incubation: Incubate the plates overnight at 4°C.[11]
-
Washing: Carefully aspirate the TNC solution and wash the wells twice with sterile PBS to remove any unbound protein.[11]
-
Blocking (Optional but Recommended): To prevent non-specific cell binding to the plastic, add the blocking buffer to the wells and incubate for 30 minutes at 37°C.[11]
-
Final Wash: Aspirate the blocking buffer and wash the wells once more with sterile PBS.
-
Cell Seeding: The plates are now ready for cell seeding. Add your cell suspension to the coated wells.
Quantitative Data Summary
Table 1: Recommended Tenascin-C Coating Concentrations for Different Assays
| Assay Type | Plate Format | Recommended TNC Concentration (µg/cm²) | Reference(s) |
| Viability and Adhesion | 96-well | 1.0 | [11] |
| Wound Healing (Migration) | 24-well | 0.1, 0.5, 2.5 | [11] |
| Immunoblotting | 6-well | 0.5 | [11] |
| Neurite Outgrowth | 35 mm dish | 25 µg/ml (in solution for coating) | [15][16] |
Signaling Pathways and Workflows
Tenascin-C Signaling Pathways
Tenascin-C can influence cell behavior by interacting with various cell surface receptors, which in turn activates downstream signaling pathways.
Caption: Overview of major signaling pathways activated by Tenascin-C.
Experimental Workflow for Cell Adhesion Assay on TNC-Coated Surfaces
Caption: Standard workflow for a cell adhesion assay on TNC.
References
- 1. benchchem.com [benchchem.com]
- 2. Tenascin C - Wikipedia [en.wikipedia.org]
- 3. Spatial organization of the tenascin-C microenvironment in experimental and human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do tenascins influence the birth and life of a malignant cell? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenascins and the Importance of Adhesion Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenascin-C (TNC) Promotes Breast Cancer Cell Invasion and Proliferation: Functional Effects of TNC Knockdown in Highly Invasive Breast Cancer Cell Lines [pubs.sciepub.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Cell adhesion to fibronectin and tenascin: quantitative measurements of initial binding and subsequent strengthening response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitogenesis, cell migration, and loss of focal adhesions induced by tenascin-C interacting with its cell surface receptor, annexin II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tenascin-C Enhances Pancreatic Cancer Cell Growth and Motility and Affects Cell Adhesion through Activation of the Integrin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 14. 細胞接着不良のトラブルシューティング [sigmaaldrich.com]
- 15. Frontiers | Substrate-bound and soluble domains of tenascin-C regulate differentiation, proliferation and migration of neural stem and progenitor cells [frontiersin.org]
- 16. Substrate-bound and soluble domains of tenascin-C regulate differentiation, proliferation and migration of neural stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
avoiding aggregation of purified Tenascin-C protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of purified Tenascin-C (TNC) protein.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of purified Tenascin-C.
Issue 1: Visible Precipitation or Cloudiness After Thawing
Q: I observed visible precipitates in my purified Tenascin-C sample after thawing. What could be the cause and how can I prevent this?
A: Visible precipitation after thawing is a common sign of protein aggregation. This can be caused by several factors, including the formation of improper disulfide bonds, suboptimal buffer conditions, and the biophysical properties of Tenascin-C itself. Tenascin-C is a large, multi-modular glycoprotein that exists as a hexamer, making it susceptible to aggregation if not handled properly.[1][2]
Recommended Solutions:
-
Optimize Buffer Conditions: Ensure your buffer composition is suitable for Tenascin-C. A neutral pH and adequate ionic strength are crucial for maintaining its solubility.
-
Incorporate Additives: The inclusion of certain additives can significantly reduce aggregation.
-
Controlled Thawing: Thaw your protein sample slowly on ice to minimize thermal stress.
Issue 2: Loss of Protein Concentration During Storage
Q: My Tenascin-C concentration decreases significantly after storage at -80°C, even without visible precipitation. Why is this happening and what can I do?
A: A decrease in protein concentration can be due to the formation of soluble aggregates that are then lost during subsequent clarification steps (e.g., centrifugation) or adhere to tube surfaces. Repeated freeze-thaw cycles are a major contributor to this issue.[3][4]
Recommended Solutions:
-
Aliquot Upon Receipt: To avoid multiple freeze-thaw cycles, aliquot the purified Tenascin-C into single-use volumes immediately after receipt.[4][5]
-
Use of Cryoprotectants: Adding a cryoprotectant like glycerol to your storage buffer can help protect the protein during freezing.
-
Proper Storage: Ensure consistent and ultra-low temperature storage. Use a manual defrost freezer to avoid temperature fluctuations.
Frequently Asked Questions (FAQs)
Q1: What are the optimal buffer conditions for storing purified Tenascin-C?
A1: While the optimal buffer can be protein-specific, a common starting point for Tenascin-C is a phosphate-buffered saline (PBS) at a pH of around 7.4. Maintaining a neutral pH is critical to avoid approaching the isoelectric point of the protein, at which it is least soluble. The ionic strength of the buffer also plays a role in preventing aggregation; a salt concentration of 150 mM NaCl is often a good starting point.[6]
Q2: What additives can I use to prevent Tenascin-C aggregation?
A2: Several types of additives can be beneficial:
-
Cryoprotectants: Glycerol is commonly used at concentrations of 10-50% (v/v) to protect against freeze-thaw stress.[7]
-
Reducing Agents: For proteins with cysteine residues like Tenascin-C, low concentrations of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol (BME) can prevent the formation of non-native disulfide bonds that can lead to aggregation.[8]
-
Detergents: Low concentrations of non-ionic detergents (e.g., 0.05% Tween-20 or Triton X-100) can help to solubilize hydrophobic patches on the protein surface that might otherwise lead to aggregation.[8][9]
-
Amino Acids: L-arginine can act as an aggregation suppressor by interacting with charged and hydrophobic regions on the protein.[9]
Q3: What is the recommended storage temperature for purified Tenascin-C?
A3: For long-term storage, it is recommended to store purified Tenascin-C at -70°C or -80°C.[3] For short-term storage (a few days), 4°C may be acceptable, but stability should be verified for your specific protein and buffer conditions. Avoid storing purified proteins at -20°C for extended periods, as this temperature is often not cold enough to completely halt deleterious processes.
Q4: How can I assess the aggregation state of my purified Tenascin-C?
A4: Several biophysical techniques can be used to assess protein aggregation:
-
Dynamic Light Scattering (DLS): A rapid method to determine the size distribution of particles in solution.[10][11]
-
Size-Exclusion Chromatography (SEC): Separates proteins based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and larger aggregates.[12]
-
Transmission Electron Microscopy (TEM): Allows for the direct visualization of protein particles, which can confirm the presence of aggregates and provide information on their morphology.[2][13]
Data Presentation
Table 1: Recommended Buffer Components and Storage Conditions for Purified Tenascin-C
| Parameter | Recommended Condition | Rationale |
| Buffer System | Phosphate-Buffered Saline (PBS) or Tris-based buffers | Provides a stable pH environment around neutral. |
| pH | 7.2 - 7.6 | Maintains the native charge distribution and avoids the isoelectric point. |
| Salt Concentration | 150 - 300 mM NaCl | Shields charges and reduces non-specific electrostatic interactions.[9] |
| Additives | ||
| Glycerol | 10 - 50% (v/v) | Acts as a cryoprotectant to prevent damage during freezing.[7] |
| L-Arginine | 50 - 500 mM | Suppresses aggregation by masking hydrophobic patches.[9] |
| Non-ionic Detergent | 0.01 - 0.1% (v/v) (e.g., Tween-20, Triton X-100) | Prevents hydrophobic interactions between protein molecules.[8][9] |
| Storage Temperature | -80°C (long-term) | Minimizes molecular motion and degradation processes.[3] |
| Freeze-Thaw Cycles | Avoid | Repeated cycles can cause significant protein denaturation and aggregation.[3][4] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for a Quick Assessment of Aggregation
-
Sample Preparation:
-
Thaw the Tenascin-C aliquot on ice.
-
Gently mix the sample by flicking the tube. Do not vortex.
-
Centrifuge the sample at 10,000 x g for 5-10 minutes at 4°C to remove any large, pre-existing aggregates or dust.
-
Carefully transfer the supernatant to a clean, dust-free cuvette. The required volume will depend on the instrument.
-
-
Instrument Setup:
-
Set the instrument parameters according to the manufacturer's instructions, including the viscosity and refractive index of the buffer.
-
Equilibrate the sample to the desired measurement temperature (typically 25°C).
-
-
Data Acquisition:
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The software will analyze the correlation function to determine the distribution of particle sizes (hydrodynamic radius). A monomodal peak corresponding to the expected size of the Tenascin-C hexamer indicates a non-aggregated sample. The presence of larger species or a high polydispersity index (PDI) suggests aggregation.[10][11]
-
Protocol 2: Size-Exclusion Chromatography (SEC) for Quantitative Analysis of Aggregates
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., a column with a pore size appropriate for separating large proteins and their aggregates) with the mobile phase (your protein's storage buffer).
-
-
Sample Preparation:
-
Thaw the Tenascin-C aliquot on ice and centrifuge at 10,000 x g for 5-10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm spin filter to remove any particulate matter that could clog the column.
-
-
Chromatography:
-
Inject a defined amount of the filtered protein onto the column.
-
Run the chromatography at a constant flow rate.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm. The monomeric Tenascin-C should elute as a major peak. Any peaks eluting earlier correspond to higher molecular weight aggregates.
-
Integrate the peak areas to quantify the percentage of monomer, dimer, and higher-order aggregates.[12]
-
Protocol 3: Transmission Electron Microscopy (TEM) for Visual Confirmation of Aggregation
-
Sample Preparation (Negative Staining):
-
Place a carbon-coated grid on a drop of the purified Tenascin-C solution (diluted to an appropriate concentration, e.g., 10-50 µg/mL) for 1-2 minutes.
-
Blot the grid with filter paper to remove excess liquid.
-
Wash the grid by placing it on a drop of deionized water for a few seconds and then blot.
-
Stain the grid by placing it on a drop of a heavy metal stain (e.g., 2% uranyl acetate) for 30-60 seconds.
-
Blot the grid to remove excess stain and allow it to air dry completely.
-
-
Imaging:
-
Image the grid using a transmission electron microscope.
-
-
Analysis:
Visualizations
Caption: A flowchart for troubleshooting Tenascin-C aggregation.
Caption: Factors influencing the stability of purified Tenascin-C.
Caption: A typical quality control workflow for purified Tenascin-C.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. Tenascin-C: From Discovery to Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. content.abcam.com [content.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of glycerol as a cryoprotective agent in the cryopreservation of adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
Tenascin-C Experimental Artifacts: A Technical Support Guide
Welcome to the Tenascin-C Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with Tenascin-C (TNC). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and prevent common experimental artifacts, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why do I see multiple bands for Tenascin-C on my Western blot? Is this an artifact?
A1: Observing multiple bands for Tenascin-C is common and often not an artifact. It is typically due to the presence of different TNC isoforms and/or degradation products. Tenascin-C undergoes extensive alternative splicing, leading to a variety of isoforms with different molecular weights. For instance, in human dermal fibroblasts, two major isoforms, a large (TNC-L) and a small (TNC-S) form, can be detected at approximately 330 kDa and 240 kDa, respectively[1][2]. In human serum, major isoforms can be observed around 280 kDa and 160 kDa[3][4]. Lower molecular weight bands may represent proteolytic degradation products, which can occur in tissues with high enzymatic activity[3][4].
Q2: My immunohistochemistry (IHC) for Tenascin-C has very high background. What are the likely causes and solutions?
A2: High background in Tenascin-C IHC is a frequent issue, often related to its nature as an abundant extracellular matrix (ECM) protein. Common causes include insufficient blocking, suboptimal antibody concentration, or issues with tissue fixation and antigen retrieval. As an ECM protein, ensuring proper penetration of blocking agents and antibodies is crucial.
Q3: I am getting inconsistent results with my Tenascin-C ELISA. What could be the problem?
A3: Inconsistent ELISA results for Tenascin-C can often be attributed to "matrix effects," especially when working with complex samples like serum, plasma, or tissue extracts. Components in the sample matrix can interfere with the antibody-antigen binding, leading to inaccurate quantification[5][6][7][8]. Additionally, the use of isoform-specific antibodies may lead to an underestimation of total Tenascin-C levels, as numerous splice variants exist[3][4].
Q4: How can I distinguish between Tenascin-C isoforms and degradation products on a Western blot?
A4: Distinguishing between isoforms and degradation products can be challenging. Isoforms typically appear as distinct, relatively well-defined bands of high molecular weight (generally >180 kDa)[9]. Degradation products often appear as a smear or multiple, lower molecular weight bands[3][4]. Running purified TNC standards of known isoforms, if available, can help in identification. Additionally, using antibodies that target different domains of the TNC protein can help to discern full-length isoforms from fragments.
Troubleshooting Guides
Western Blotting
Issue: Multiple Bands or Unexpected Molecular Weights
This is a common observation when analyzing Tenascin-C. The following table summarizes potential causes and solutions.
| Potential Cause | Observation | Recommended Solution | Expected Outcome |
| Alternative Splicing (Isoforms) | Multiple distinct bands, typically between 180-330 kDa.[1][2][9] | Consult literature for expected isoform sizes in your specific sample type. Use antibodies targeting constitutive domains for total TNC or splice-variant-specific antibodies for particular isoforms. | Correct identification of Tenascin-C isoforms. |
| Proteolytic Degradation | Smearing or multiple bands at lower molecular weights (<180 kDa).[3][4] | Add protease inhibitors to your lysis buffer during sample preparation. Handle samples quickly and on ice. | Reduction of lower molecular weight bands and clearer visualization of full-length isoforms. |
| Post-translational Modifications | Bands appearing at a higher molecular weight than predicted by amino acid sequence. | Treat samples with glycosidases (e.g., PNGase F) to remove N-linked glycans. | A downward shift in band size, confirming glycosylation. |
| Antibody Cross-reactivity | Unexpected bands that do not correspond to known TNC isoforms or degradation products. | Perform a BLAST search with the immunogen sequence to check for homology with other proteins. Test the antibody on TNC-knockout/knockdown samples if available. | Confirmation of antibody specificity. |
Immunohistochemistry (IHC)
Issue: High Background Staining
High background can obscure the specific localization of Tenascin-C.
| Potential Cause | Observation | Recommended Solution | Expected Outcome |
| Insufficient Blocking | Diffuse, non-specific staining across the entire tissue section. | Increase the concentration of the blocking serum (e.g., from 5% to 10%) or the incubation time. Use a blocking buffer containing serum from the same species as the secondary antibody. | Reduced non-specific antibody binding and a clearer signal. |
| Primary Antibody Concentration Too High | Intense, non-specific staining that masks specific localization. | Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test several higher dilutions. | A balance between strong specific signal and low background. |
| Suboptimal Fixation | Uneven staining or high background, particularly at the edges of the tissue. | Optimize fixation time and fixative type. For ECM proteins, crosslinking fixatives like formalin should be carefully timed to avoid over-fixation which can mask epitopes. | Improved tissue morphology and more uniform staining. |
| Ineffective Antigen Retrieval | Weak or no specific signal with high background. | Optimize the antigen retrieval method (heat-induced or enzymatic). For Tenascin-C, heat-induced epitope retrieval (HIER) with citrate buffer (pH 6.0) is often a good starting point. | Unmasking of the epitope, leading to a stronger specific signal. |
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: Poor Reproducibility and Inaccurate Quantification (Matrix Effects)
Matrix effects can significantly impact the accuracy of Tenascin-C quantification in complex biological samples.
| Potential Cause | Observation | Recommended Solution | Expected Outcome |
| Sample Matrix Interference | Lower than expected recovery in spike-and-recovery experiments. Non-linear dilution series. | 1. Sample Dilution: Dilute samples 1:2 to 1:5 (or more) in the assay buffer.[6] 2. Matrix-matched Calibrators: Prepare standards in a matrix that closely resembles the sample matrix (e.g., TNC-depleted serum).[5][6] | Improved recovery and linear dilution, indicating mitigation of matrix effects. |
| Use of Isoform-specific Antibodies | Underestimation of total Tenascin-C concentration. | Use a validated "total" Tenascin-C ELISA that employs antibodies targeting constitutively expressed domains of the protein.[3][4] | A more accurate measurement of the total Tenascin-C pool. |
| Non-specific Binding | High background signal in blank wells. | Increase the number of wash steps. Add a small amount of Tween-20 (0.05%) to the wash buffer. Ensure the blocking buffer is effective. | Reduced background signal and improved signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Western Blotting for Tenascin-C
-
Sample Preparation: Lyse cells or homogenize tissues in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% gradient polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Tenascin-C (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 2: Immunohistochemistry for Tenascin-C in Paraffin-Embedded Tissue
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (10 mM Sodium Citrate, 0.05% Tween-20, pH 6.0) in a pressure cooker or water bath.
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating sections with 10% normal serum from the species of the secondary antibody for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary antibody against Tenascin-C overnight at 4°C in a humidified chamber.
-
Washing: Wash sections three times with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Washing: Wash sections three times with PBS.
-
Detection: Incubate with an avidin-biotin-peroxidase complex (ABC) reagent, followed by a DAB substrate kit.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
Signaling Pathways and Experimental Workflows
Tenascin-C exerts its functions by interacting with various cell surface receptors, including integrins and the Epidermal Growth Factor Receptor (EGFR), which in turn activates several downstream signaling pathways.
Caption: Tenascin-C signaling through integrins and EGFR.
The following diagram illustrates a typical experimental workflow for analyzing Tenascin-C, highlighting key stages where artifacts can be introduced and should be controlled.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Extracellular matrix complexity in biomarker studies: a novel assay detecting total serum tenascin-C reveals different distribution to isoform-specific assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Extracellular matrix complexity in biomarker studies: a novel assay detecting total serum tenascin-C reveals different distribution to isoform-specific assays [frontiersin.org]
- 5. arp1.com [arp1.com]
- 6. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 7. cygnustechnologies.com [cygnustechnologies.com]
- 8. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Protocol Refinement for Tenascin-C Co-Immunoprecipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Tenascin-C (TNC) co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tenascin-C and why is its co-immunoprecipitation challenging?
A1: Tenascin-C is a large, hexameric extracellular matrix (ECM) glycoprotein.[1][2] Its large size (220-300 kDa), complex structure, and potential for various post-translational modifications can present challenges in Co-IP experiments, including issues with solubility, antibody accessibility, and the preservation of protein-protein interactions.
Q2: Which type of antibody is best suited for Tenascin-C Co-IP?
A2: Both monoclonal and polyclonal antibodies can be used for Tenascin-C Co-IP. Polyclonal antibodies may offer an advantage by recognizing multiple epitopes, which can increase the chances of capturing the protein. However, high-quality monoclonal antibodies validated for IP are also a good choice. It is crucial to use an antibody that recognizes the native conformation of Tenascin-C.
Q3: What are the known interaction partners of Tenascin-C?
A3: Tenascin-C interacts with a variety of molecules, including other ECM components like fibronectin and collagen, cell surface receptors such as integrins (e.g., αvβ3) and Toll-like receptor 4 (TLR4), and growth factors.[1][3][4][5][6] These interactions are crucial for its role in cell adhesion, migration, and signaling.
Q4: How can I minimize non-specific binding in my Tenascin-C Co-IP?
A4: To minimize non-specific binding, it is recommended to pre-clear your lysate with beads before adding the primary antibody.[7][8] Additionally, optimizing the stringency of your wash buffers by adjusting salt and detergent concentrations can help reduce background.[9] Blocking the beads with BSA or using a commercially available blocking buffer can also be effective.[10]
Q5: What lysis buffer is recommended for Tenascin-C Co-IP?
A5: Due to Tenascin-C's extracellular location and large size, a lysis buffer with moderate detergent strength is often recommended to solubilize the protein and its interaction partners without disrupting their binding. A common choice is a non-denaturing lysis buffer containing a non-ionic detergent like NP-40 or Triton X-100.[11][12] For less soluble protein complexes, a RIPA buffer with lower concentrations of SDS and deoxycholate might be necessary, but care should be taken as it can disrupt weaker interactions.[13][14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal for Tenascin-C (Bait Protein) | Inefficient cell lysis. | Use a lysis buffer appropriate for extracellular matrix proteins. Consider gentle sonication to aid in solubilization, but avoid overheating.[9] |
| Low expression of Tenascin-C in the sample. | Confirm Tenascin-C expression in your cell lysate via Western Blot before starting the Co-IP. If expression is low, you may need to increase the amount of starting material.[7] | |
| Poor antibody affinity or incorrect antibody for IP. | Use an antibody that is validated for immunoprecipitation and recognizes the native form of Tenascin-C. Titrate the antibody concentration to find the optimal amount.[7][15] | |
| Insufficient incubation time. | Increase the incubation time of the antibody with the lysate (e.g., overnight at 4°C) to allow for sufficient binding.[15][16] | |
| No or Low Signal for Interacting Protein (Prey Protein) | Weak or transient protein-protein interaction. | Use a gentle lysis buffer with lower detergent concentrations to preserve the interaction.[15] Consider in vivo cross-linking before cell lysis to stabilize the interaction. |
| Stringent wash conditions. | Reduce the number of washes or decrease the detergent and salt concentrations in the wash buffer.[9] | |
| Interacting protein not expressed in the sample. | Verify the expression of the potential interacting protein in your input lysate via Western Blot.[7] | |
| High Background/Non-specific Binding | Insufficient washing. | Increase the number of washes and ensure thorough mixing of the beads during each wash step.[7] |
| Non-specific binding to beads. | Pre-clear the lysate with beads before adding the primary antibody. Block the beads with BSA.[10][17] | |
| Too much antibody used. | Titrate the antibody to determine the lowest effective concentration that still pulls down the target protein.[7][15] | |
| Heavy and Light Chains of Antibody Obscuring Results | Eluted antibody chains co-migrate with the protein of interest on the gel. | Use a secondary antibody that specifically recognizes the native primary antibody to avoid detecting the denatured heavy and light chains. Alternatively, cross-link the antibody to the beads before incubation with the lysate. |
Experimental Protocols
Detailed Methodology for Tenascin-C Co-Immunoprecipitation
This protocol is a general guideline and may require optimization for your specific cell type and interacting proteins of interest.
1. Cell Lysis
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.[11][18]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate
-
Add Protein A/G beads to the cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
3. Immunoprecipitation
-
Add the anti-Tenascin-C antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
4. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20).
5. Elution
-
Resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads and collect the supernatant for analysis by SDS-PAGE and Western blotting.
Mandatory Visualizations
Tenascin-C Signaling Pathways
Caption: Tenascin-C signaling network.
Experimental Workflow for Tenascin-C Co-Immunoprecipitation
Caption: Tenascin-C Co-IP workflow.
References
- 1. Advances in tenascin-C biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deciphering the Tenascin-C Nexus: A Comprehensive Review of Its Involvement in Chronic Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Tenascin-C and mechanotransduction in the development and diseases of cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Affairs: Tenascin-C as a Clinically Relevant, Endogenous Driver of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ptglab.com [ptglab.com]
- 10. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. Cell Lysis Buffers | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. troubleshooting of Co-IP [assay-protocol.com]
- 16. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 18. Tenascin C Monoclonal Antibody (4C8MS) (MA5-16086) [thermofisher.com]
challenges in quantifying Tenascin-C expression in complex tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Tenascin-C (TNC) expression in complex tissues.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Immunohistochemistry (IHC)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Western Blotting
-
Quantitative PCR (qPCR)
-
-
Experimental Protocols
-
Tenascin-C Immunohistochemistry Protocol
-
Tenascin-C ELISA Protocol (for tissue lysates)
-
Tenascin-C Western Blot Protocol
-
Tenascin-C qPCR Protocol
-
-
Signaling Pathways & Workflows
Frequently Asked Questions (FAQs)
Q1: Why is quantifying Tenascin-C in complex tissues challenging?
A: Quantifying Tenascin-C (TNC) is challenging due to several factors:
-
Alternative Splicing: The TNC gene undergoes extensive alternative splicing, resulting in numerous isoforms of varying molecular weights and functions.[1][2] This molecular heterogeneity can lead to variability in antibody recognition and quantification.
-
Post-Translational Modifications: TNC can be modified by glycosylation and citrullination, which can also affect antibody binding and the protein's biological activity.[1][2]
-
Complex Tissue Distribution: TNC is often expressed in the extracellular matrix (ECM) of tissues undergoing remodeling, such as tumors and fibrotic tissues.[3][4] Its expression can be localized to specific niches, like the invasive front of a tumor, making representative sampling and quantification difficult.[5]
-
High Molecular Weight: As a large hexameric glycoprotein, TNC can be difficult to extract efficiently from the ECM and may not transfer well during Western blotting procedures.[6]
Q2: Which quantification method is best for my experiment?
A: The choice of method depends on your research question:
-
Immunohistochemistry (IHC): Best for visualizing the spatial distribution and localization of TNC within a tissue. It is semi-quantitative.
-
ELISA: Ideal for quantifying total TNC or specific splice variants in liquid samples like serum, plasma, or tissue lysates.[1][2]
-
Western Blotting: Useful for identifying different TNC isoforms based on their molecular weight and for semi-quantitative analysis of protein levels in tissue extracts.
-
Quantitative PCR (qPCR): Measures the mRNA expression levels of TNC, including different splice variants. This method does not provide information about the protein levels or post-translational modifications.[7]
Q3: How do I choose the right antibody for Tenascin-C detection?
A: Consider the following when selecting a TNC antibody:
-
Application: Ensure the antibody is validated for your intended application (e.g., IHC, WB, ELISA).[8][9]
-
Epitope Recognition: Be aware of the specific domain or splice variant the antibody recognizes. Some ELISAs use antibodies that target constitutively expressed domains to measure total TNC, while others are specific to alternatively spliced domains.[1][10]
-
Species Reactivity: Confirm the antibody is validated for the species you are studying.[8]
-
Monoclonal vs. Polyclonal: Monoclonal antibodies offer high specificity to a single epitope, while polyclonal antibodies can recognize multiple epitopes, potentially increasing signal but also the risk of cross-reactivity.
Q4: Can I measure Tenascin-C in serum or plasma as a biomarker?
A: Yes, circulating TNC levels are being investigated as a potential biomarker for various diseases, including cancer and inflammatory conditions.[1][5] However, it's important to note that serum levels may not always directly correlate with tissue expression levels. Several ELISA kits are commercially available for measuring total TNC or specific isoforms in serum and plasma.[1][10]
Troubleshooting Guides
Immunohistochemistry (IHC)
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | Inadequate antigen retrieval. | Optimize antigen retrieval method (heat-induced vs. proteolytic), buffer (e.g., citrate pH 6.0 vs. Tris-EDTA pH 9.0), temperature, and incubation time.[11][12][13] |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or extend the incubation time. | |
| The tissue sample is truly negative for TNC. | Use a positive control tissue known to express high levels of TNC to validate the protocol.[14] | |
| Slides have dried out during the procedure. | Keep slides moist with buffer throughout the staining process.[14] | |
| High Background Staining | Primary or secondary antibody concentration is too high. | Decrease the antibody concentrations and/or incubation times.[15] |
| Inadequate blocking. | Increase the blocking time or use a different blocking agent (e.g., serum from the same species as the secondary antibody).[16] | |
| Incomplete deparaffinization. | Ensure complete removal of paraffin by using fresh xylene.[14] | |
| Uneven Staining | Incomplete deparaffinization. | Use fresh xylene and ensure adequate incubation times.[14] |
| Uneven application of reagents. | Ensure the entire tissue section is covered with each reagent. |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Suggested Solution |
| Low Signal or Sensitivity | Inefficient protein extraction from tissue. | Optimize the protein extraction protocol to efficiently solubilize ECM proteins. Consider using buffers with detergents and mechanical homogenization. |
| Incorrect antibody pair for sandwich ELISA. | Use a validated antibody pair that recognizes different epitopes on the TNC molecule. | |
| Low TNC concentration in the sample. | Concentrate the sample or use a more sensitive ELISA kit. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer between steps. |
| Non-specific antibody binding. | Use a high-quality blocking buffer and ensure adequate incubation time. | |
| High Coefficient of Variation (CV) | Pipetting errors. | Use calibrated pipettes and ensure consistent technique. |
| Incomplete washing. | Ensure uniform and thorough washing of all wells. |
Western Blotting
| Problem | Possible Cause | Suggested Solution |
| Weak or No TNC Band | Inefficient protein extraction. | Use a lysis buffer optimized for ECM proteins, including protease inhibitors. |
| Poor transfer of high molecular weight TNC. | Optimize the transfer conditions (e.g., use a wet transfer system, extend transfer time, use a PVDF membrane). | |
| Low protein load. | Load at least 20-30 µg of total protein per lane. | |
| Multiple Bands | TNC splice variants. | This is expected due to the numerous TNC isoforms. Consult literature for expected band sizes in your tissue type.[17] |
| Protein degradation. | Use fresh samples and add protease inhibitors to the lysis buffer. | |
| Smeared Bands | High protein load. | Reduce the amount of protein loaded per lane. |
| Protein degradation. | Ensure proper sample handling and use of protease inhibitors. |
Quantitative PCR (qPCR)
| Problem | Possible Cause | Suggested Solution |
| Low or No Amplification | Poor RNA quality or quantity. | Use high-quality RNA with an A260/280 ratio of ~2.0. |
| Inefficient reverse transcription. | Optimize the reverse transcription reaction conditions. | |
| Poor primer design. | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency. | |
| Inconsistent Results | Pipetting errors. | Ensure accurate and consistent pipetting. |
| Inappropriate reference genes. | Select and validate stable reference genes for your specific tissue and experimental conditions.[18] | |
| Primer-Dimers or Non-Specific Amplification | Suboptimal annealing temperature. | Perform a temperature gradient PCR to determine the optimal annealing temperature. |
| Poor primer design. | Redesign primers to be more specific. |
Experimental Protocols
Tenascin-C Immunohistochemistry Protocol (for FFPE tissues)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS).
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody against TNC at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with wash buffer.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with wash buffer.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.[19]
-
Develop with a chromogen substrate (e.g., DAB) until the desired stain intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
Tenascin-C ELISA Protocol (for tissue lysates)
-
Plate Preparation:
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the TNC standard.
-
Add standards and tissue lysate samples to the wells and incubate for 2 hours at room temperature or overnight at 4°C.[20]
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[21]
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.[21]
-
-
Substrate Development and Measurement:
-
Data Analysis:
-
Generate a standard curve and calculate the TNC concentration in the samples.
-
Tenascin-C Western Blot Protocol
-
Protein Extraction:
-
Homogenize tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
-
Electrotransfer:
-
Transfer proteins to a PVDF membrane. Pre-soak the PVDF membrane in methanol.
-
Use a wet transfer system, and optimize transfer time for high molecular weight proteins.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary TNC antibody overnight at 4°C.
-
Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Wash with TBST.
-
Incubate with an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Tenascin-C qPCR Protocol
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissue samples using a standard method (e.g., TRIzol).
-
Assess RNA quality and quantity.
-
Synthesize cDNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for TNC (and reference genes), and a qPCR master mix (e.g., SYBR Green).
-
Perform qPCR using a real-time PCR system.
-
-
Data Analysis:
-
Determine the Cq values for TNC and reference genes.
-
Calculate the relative expression of TNC using the ΔΔCq method, normalizing to the reference genes.
-
Signaling Pathways & Workflows
Tenascin-C Signaling Pathways
Tenascin-C interacts with various cell surface receptors, primarily integrins, to modulate signaling pathways involved in cell migration, proliferation, and survival.[3]
Caption: Tenascin-C signaling through integrin receptors.
Experimental Workflow for TNC Quantification
This diagram illustrates a general workflow for quantifying Tenascin-C expression in tissue samples.
Caption: Workflow for TNC quantification in tissues.
Quantitative Data Summary
The following table summarizes key quantitative parameters for commercially available Tenascin-C ELISA kits, providing a basis for comparison.
| Parameter | Total TNC ELISA | Splice-Specific TNC ELISA (FnIII-B) | Splice-Specific TNC ELISA (FnIII-C) | Reference |
| Lower Limit of Detection | 0.78 ng/mL | Not specified | Not specified | [1][10] |
| Linear Dynamic Range | 0.78 - 50 ng/mL | Not specified | Not specified | [1][10] |
| Sample Type | Serum, Plasma, Tissue Lysates | Serum, Plasma | Serum, Plasma | [1][10] |
| Mean Serum Levels (RA Patients) | 1460.0 ± 968.9 ng/mL | 459.6 ± 362.2 ng/mL | 66.4 ± 47.5 ng/mL | [1] |
Note: Data for splice-specific ELISAs are often provided by the manufacturer and may vary between kits.
References
- 1. Frontiers | Extracellular matrix complexity in biomarker studies: a novel assay detecting total serum tenascin-C reveals different distribution to isoform-specific assays [frontiersin.org]
- 2. Extracellular matrix complexity in biomarker studies: a novel assay detecting total serum tenascin-C reveals different distribution to isoform-specific assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenascin-C and integrins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to detect and purify tenascin-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Revisiting the Tenascins: Exploitable as Cancer Targets? [frontiersin.org]
- 6. Human Tenascin C ELISA Kit (EH446RB) - Invitrogen [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Tenascin C Antibodies | Invitrogen [thermofisher.com]
- 9. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. researchgate.net [researchgate.net]
- 11. sinobiological.com [sinobiological.com]
- 12. bosterbio.com [bosterbio.com]
- 13. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 15. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. arigobio.com [arigobio.com]
- 17. Tenascin-C: Form versus function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Data-driven normalization strategies for high-throughput quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Tenascin-C ELISA Kit (TNC) (ab213831) | Abcam [abcam.com]
- 20. file.elabscience.com [file.elabscience.com]
- 21. Human TNC(Tenascin) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Validation & Comparative
Tenascin-C: A Prognostic Marker in Breast Cancer and Its Comparison with Standard Biomarkers
For Immediate Release
A comprehensive evaluation of Tenascin-C (TNC) as a prognostic marker in breast cancer reveals its significant association with poor patient outcomes. This guide provides a comparative analysis of TNC with established biomarkers—Cancer Antigen 15-3 (CA 15-3), Human Epidermal Growth Factor Receptor 2 (HER2), and Ki-67—offering researchers, scientists, and drug development professionals a consolidated resource for understanding its potential clinical utility.
Tenascin-C, an extracellular matrix glycoprotein, is increasingly implicated in breast cancer progression, invasion, and metastasis.[1] Its expression is notably elevated in the tumor stroma and is linked to more aggressive disease.[1][2] A meta-analysis incorporating 18 studies and 2732 patients demonstrated that high TNC expression is a strong predictor of poor overall survival, with a pooled hazard ratio of 1.73.[3][4] Furthermore, elevated TNC levels are significantly associated with lymph node metastasis.[3][4] This guide delves into the experimental data supporting TNC's prognostic value and objectively compares its performance against commonly used breast cancer biomarkers.
Comparative Analysis of Prognostic Markers
The prognostic utility of a biomarker is determined by its ability to predict disease outcome and response to therapy. The following tables summarize the performance of Tenascin-C in comparison to CA 15-3, HER2, and Ki-67 based on available experimental data.
Serum Level Comparison in Breast Cancer Patients
A study comparing the serum levels of TNC, CA 15-3, and HER2 in untreated breast cancer patients versus a healthy control group, and in patients after hormonal treatment, provides valuable quantitative insights.
| Marker | Untreated Patients (Mean ± SD) | Treated Patients (Mean ± SD) | Healthy Controls (Mean ± SD) | P-value (Untreated vs. Control) |
| Tenascin-C (pg/mL) | 314.37 ± 201.02 | 204.97 ± 52.59 | 97.93 ± 36.64 | < 0.000[5] |
| CA 15-3 (U/mL) | 40.81 ± 4.89 | 32.47 ± 2.26 | 17.62 ± 5.33 | < 0.000[5] |
| HER2 (pg/mL) | 4.81 ± 1.17 | 3.23 ± 0.61 | 2.11 ± 0.53 | < 0.000 |
| Estradiol (pg/mL) | 38.62 ± 9.16 | 27.42 ± 6.96 | 14.91 ± 5.26 | < 0.000[6] |
Data extracted from a comparative study on serum levels of various markers in breast cancer patients.[5][6]
Prognostic Performance Overview
This table provides a qualitative and quantitative summary of the prognostic significance of each marker based on multiple studies.
| Marker | Method of Detection | Prognostic Significance | Key Findings |
| Tenascin-C | IHC, ELISA | Poor Prognosis | High expression correlates with poor overall survival (HR: 1.73) and lymph node metastasis (OR: 2.42).[3][4] Elevated serum levels are found in patients with grade 3 tumors.[7] TNC expression is higher in triple-negative and HER2+ subtypes.[1] |
| CA 15-3 | ELISA | Poor Prognosis | Elevated pre-treatment serum levels are significantly correlated with a poorer prognosis.[6] It is a predictor of recurrence in advanced breast cancer.[6] |
| HER2 | IHC, ISH | Poor Prognosis | HER2 positivity is an established marker for aggressive disease and a target for specific therapies.[8] Discordance in HER2 status between primary and metastatic sites can indicate a worse prognosis.[9] |
| Ki-67 | IHC | Poor Prognosis | High Ki-67 expression is associated with a higher tumor grade and a worse outcome.[10] A Ki-67 level >15% is linked to a higher incidence of metastasis and recurrence.[11] It is a key proliferative marker used in subtyping luminal breast cancers.[12] |
Signaling Pathways and Experimental Workflows
To understand the biological basis of Tenascin-C's prognostic role and the methods used to evaluate it, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key techniques used in the assessment of Tenascin-C and other biomarkers.
Immunohistochemistry (IHC) Protocol for Tenascin-C in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
This protocol outlines the key steps for the detection of Tenascin-C in breast cancer tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer slides through a graded alcohol series to rehydrate: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), 70% ethanol (3 minutes), and 50% ethanol (3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a 10 mM citrate buffer (pH 6.0).
-
Incubate slides in the buffer at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse with Phosphate Buffered Saline (PBS).
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 10 minutes.
-
Rinse with PBS.
-
Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against Tenascin-C (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Rinse with PBS.
-
-
Chromogen and Counterstaining:
-
Develop the color reaction using a DAB (3,3'-diaminobenzidine) substrate kit until the desired stain intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded alcohol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Serum Tenascin-C
This protocol describes the quantitative measurement of Tenascin-C in serum samples.
-
Sample and Standard Preparation:
-
Collect blood samples and separate the serum by centrifugation. Store at -80°C if not used immediately.
-
Prepare a serial dilution of the Tenascin-C standard to generate a standard curve.
-
Dilute serum samples as required.
-
-
Assay Procedure:
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells of a 96-well plate pre-coated with a capture antibody for Tenascin-C.
-
Incubate for 90-120 minutes at 37°C or room temperature.
-
Wash the wells 3-4 times with a wash buffer.
-
Add 100 µL of a biotinylated detection antibody to each well and incubate for 60 minutes.
-
Wash the wells.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30-60 minutes.
-
Wash the wells.
-
-
Signal Development and Reading:
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Tenascin-C in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
Tenascin-C demonstrates considerable promise as a prognostic biomarker in breast cancer, with high levels consistently associated with adverse clinical outcomes. While established markers like CA 15-3, HER2, and Ki-67 remain integral to breast cancer management, Tenascin-C provides complementary prognostic information, particularly regarding the tumor microenvironment and its role in invasion and metastasis. Further large-scale, prospective studies directly comparing the prognostic accuracy of Tenascin-C with these standard markers within the same patient cohorts are warranted to fully establish its clinical utility. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers aiming to validate and expand upon these findings.
References
- 1. Down-regulation of tenascin-C inhibits breast cancer cells development by cell growth, migration, and adhesion impairment | PLOS One [journals.plos.org]
- 2. Tenascin C is a prognostic determinant and potential cancer-associated fibroblasts marker for breast ductal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prognostic Role of Tenascin-C for Cancer Outcome: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Clinical significance of serum tenascin-C levels in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Prognostic value of HER2 discordance between primary and metastatic or recurrent breast cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative study between Ki67 positive versus Ki67 negative females with breast cancer: Cross sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ki-67 as a prognostic marker according to breast cancer molecular subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Tenascin-C Expression: A Comparative Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Tenascin-C (TNC), an extracellular matrix glycoprotein, is a key player in the tumor microenvironment. Its expression is often upregulated in various malignancies, correlating with tumor progression, metastasis, and poor prognosis. This guide provides a comparative overview of Tenascin-C expression across different tumor types, supported by experimental data and detailed methodologies, to aid researchers in their exploration of TNC as a potential biomarker and therapeutic target.
Quantitative Data on Tenascin-C Expression
The following tables summarize the quantitative expression of Tenascin-C in various tumor types as determined by common molecular biology techniques. It is important to note that direct comparison between studies can be challenging due to variations in methodologies, antibodies, and scoring systems.
Table 1: Tenascin-C Expression in Tumor Tissues (Immunohistochemistry)
| Tumor Type | Grade/Stage | Percentage of TNC-Positive Cases (%) | Staining Intensity/Score | Source |
| Glioma (Astrocytoma) | Grade I | Undetectable | 0 | [1] |
| Grade II | Low expression | Very low | [1] | |
| Grade III | High expression (avg. 34%) | High | [1] | |
| Glioblastoma (GBM) | Grade IV | High expression (avg. 45%) | Strong immunopositivity in vessels, moderate in ECM | [1][2] |
| Breast Cancer | Invasive Carcinoma | >67% (except lobular carcinoma - 25%) | Intense staining around cancerous foci | [3] |
| Lung Cancer (NSCLC) | Stage I | Increased mRNA expression compared to normal tissue | - | [4] |
| All Stages | >80% (squamous cell, adeno, large cell) | Intense staining in stroma and neovasculature | ||
| Oral Squamous Cell Carcinoma (OSCC) | - | Substantial agreement on positive staining | - | [5] |
Table 2: Tenascin-C Levels in Patient Serum (ELISA)
| Tumor Type | Patient Group | Mean TNC Concentration | Control Group Mean | Fold Change | Source |
| Breast Cancer | 96 patients | 344.1 ± 42.4 pg/mL | 137.2 ± 26.8 pg/mL | ~2.5x | [6] |
| Colorectal Cancer | 118 patients | Significantly higher than controls | - | - | [7] |
| 258 patients | 4.30 (2.12-6.04) ng/mL | 2.00 (1.37-3.00) ng/mL | ~2.15x | [8] | |
| Non-Small Cell Lung Cancer (NSCLC) | 103 patients | Significantly elevated (p=0.013) | - | - | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Immunohistochemistry (IHC) for Tenascin-C in Tumor Tissues
This protocol is a generalized procedure based on common IHC practices for TNC detection.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 3 minutes each).
-
Wash with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Wash with phosphate-buffered saline (PBS).
-
-
Blocking:
-
Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against Tenascin-C (e.g., monoclonal or polyclonal rabbit/mouse anti-TNC) diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit/mouse IgG) for 1 hour at room temperature.
-
-
Signal Amplification and Detection:
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Wash with PBS.
-
Develop the signal with a chromogen substrate such as diaminobenzidine (DAB) until the desired stain intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Tenascin-C
This protocol outlines a typical sandwich ELISA for quantifying TNC in serum samples.
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody (e.g., mouse anti-human TNC monoclonal antibody) diluted in coating buffer overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Sample and Standard Incubation:
-
Add standards (recombinant human TNC) and serum samples (diluted as necessary) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Detection Antibody Incubation:
-
Add a detection antibody (e.g., biotinylated goat anti-human TNC polyclonal antibody) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Enzyme Conjugate Incubation:
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate.
-
-
Substrate Development and Measurement:
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TNC in the samples by interpolating their absorbance values from the standard curve.
-
Western Blotting for Tenascin-C in Tumor Lysates
This protocol describes the general steps for detecting TNC in protein lysates from tumor tissues or cells.
-
Protein Extraction:
-
Homogenize tumor tissue or lyse cells in RIPA buffer containing protease inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against Tenascin-C diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit/mouse IgG-HRP) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using X-ray film or a digital imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways involving Tenascin-C and a typical experimental workflow for its detection are provided below.
Caption: Tenascin-C signaling pathways in cancer.
Caption: Experimental workflow for Tenascin-C detection.
References
- 1. Tenascin-C: A Novel Candidate Marker for Cancer Stem Cells in Glioblastoma Identified by Tissue Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of tenascin-C in various human brain tumors and its relevance for survival in patients with astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical staining patterns of tenascin in invasive breast carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenascin-C in the early lung cancer tumor microenvironment promotes progression through integrin αvβ1 and FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of immunoexpression of tenascin-C in oral precancerous and cancerous tissues using ImageJ analysis with novel immunohistochemistry profiler plugin: An immunohistochemical quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical significance of serum tenascin-C levels in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significance of tenascin serum level as tumor marker in primary colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tenascin-C serum levels and its prognostic power in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tenascin-C vs. Fibronectin: A Comparative Guide to their Roles in Promoting Cell Migration
For Researchers, Scientists, and Drug Development Professionals
The extracellular matrix (ECM) is a critical regulator of cell behavior, providing not only structural support but also essential cues that govern processes such as cell migration. Among the myriad of ECM components, Tenascin-C and Fibronectin stand out for their profound and often contrasting roles in directing cell movement. This guide provides an objective comparison of Tenascin-C and Fibronectin in promoting cell migration, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
At a Glance: Key Differences in Pro-migratory Function
| Feature | Tenascin-C | Fibronectin |
| Primary Pro-migratory Effect | Often promotes a more rapid, amoeboid-like migration with less cell spreading. Can be anti-adhesive, which facilitates detachment and movement. | Promotes a more classical mesenchymal migration with well-defined cell spreading and strong adhesion. |
| Integrin Receptors | Primarily interacts with α9β1, but also α2β1, αvβ3, and αvβ6 integrins. | Binds to a wide range of integrins, most notably α5β1, as well as αvβ3. |
| Key Signaling Pathways | Integrin α9β1-mediated YAP inhibition, JNK/c-Jun, MAPK, AKT, and Wnt signaling pathways.[1][2][3][4][5][6][7] | Primarily signals through Focal Adhesion Kinase (FAK), leading to the activation of Src, ERK, and PI3K/Akt pathways.[8][9][10][11][12][13][14][15] |
| Cell Morphology during Migration | Cells often exhibit a more rounded or elongated morphology with fewer stress fibers. | Cells are typically well-spread with prominent stress fibers and focal adhesions. |
Quantitative Comparison of Cell Migration
Experimental data from various studies highlight the differential effects of Tenascin-C and Fibronectin on cell migration rates. The following table summarizes key quantitative findings:
| Cell Type | Assay | Substrate | Migration Rate/Distance | Reference |
| U251.3 Glioma Cells | Spheroid Outgrowth Assay | Tenascin-C | 53.8% greater radial distance migrated compared to Fibronectin. | [16] |
| U251.3 Glioma Cells | Transwell Migration Assay | Tenascin-C | 52.2% more cells migrated compared to Fibronectin within 4 hours. | [16] |
| Bovine Retinal Endothelial Cells (BRECs) | Aggregate Migration Assay | Tenascin-C vs. Fibronectin | Cells spread and migrated similar distances on both substrates. | |
| KRIB Osteosarcoma Cells | 2D Migration Assay | Fibronectin/Tenascin-C mix | Increased cell motility compared to Fibronectin alone. | [1] |
Signaling Pathways in Cell Migration
The distinct effects of Tenascin-C and Fibronectin on cell migration are rooted in the specific intracellular signaling cascades they activate upon binding to cell surface receptors.
Tenascin-C Signaling
Tenascin-C often promotes cell migration through pathways that lead to a reduction in cell adhesion and an increase in motility. One well-characterized pathway involves the inhibition of the transcriptional co-activator YAP (Yes-associated protein).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tenascin-C Promotes Tumor Cell Migration and Metastasis through Integrin α9β1-Mediated YAP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Tenascin-C induces migration and invasion through JNK/c-Jun signalling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Tenascin-C promotes tumor cell migration and metastasis through integrin α9β1-mediated YAP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenascin‑C promotes the migration of bone marrow stem cells via toll‑like receptor 4‑mediated signaling pathways: MAPK, AKT and Wnt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterisation of fibronectin-mediated FAK signalling pathways in lung cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of fibronectin-mediated FAK signalling pathways in lung cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Fibronectin promotes migration and invasion of ovarian cancer cells through up-regulation of FAK-PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fibronectin promotes tumor progression through integrin αvβ3/PI3K/AKT/SOX2 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fibronectin promotes tumor progression through integrin αvβ3/PI3K/AKT/SOX2 signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The fibronectin III-1 domain activates a PI3-Kinase/Akt signaling pathway leading to αvβ5 integrin activation and TRAIL resistance in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
A Comparative Guide to Tenascin-C Alternative Splicing in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tenascin-C (TNC) alternative splicing in healthy versus diseased tissues. TNC, an extracellular matrix glycoprotein, exhibits remarkable isoform diversity through alternative splicing of its fibronectin type III (FNIII) repeats. This differential expression of TNC isoforms plays a critical role in tissue homeostasis and the pathogenesis of various diseases, including cancer, fibrosis, and chronic inflammation. Understanding these differences is paramount for developing novel diagnostic markers and therapeutic strategies.
Executive Summary
In healthy adult tissues, Tenascin-C expression is generally low and restricted to specific niches undergoing remodeling. The predominant isoforms are smaller, often lacking the alternatively spliced FNIII domains.[1] Conversely, in diseased tissues, TNC expression is significantly upregulated, with a marked shift towards the production of larger isoforms containing various combinations of the alternatively spliced FNIII repeats.[1][2] These large isoforms are implicated in promoting cell proliferation, migration, invasion, and inflammation, thereby contributing to disease progression.[2]
Quantitative Comparison of Tenascin-C Isoform Expression
The following tables summarize the quantitative differences in TNC isoform expression between healthy and diseased tissues, based on data from various experimental studies.
Table 1: Tenascin-C Splice Variant Expression in Cancer vs. Healthy Tissue
| Cancer Type | TNC Isoform(s) | Expression Level in Cancer | Expression Level in Healthy Tissue | Method | Reference |
| Breast Cancer | Large isoforms (containing FNIII-B) | Highly expressed at invasion fronts | Low levels | Immunohistochemistry | [2] |
| Isoforms with exon 14 and/or 16 | Significantly associated with invasive phenotype | Predominantly fully truncated isoform | RT-PCR, Southern Blotting | ||
| Chondrosarcoma | Ratio of small to large variants | Low ratio of small:large variants | High ratio of small:large variants | Semiquantitative RT-PCR | [3] |
| Glioblastoma | Isoforms with FNIII-AD1 | Present in tumor cells | Absent in healthy lung fibroblasts and HUVECs | RT-PCR | |
| Non-Small Cell Lung Cancer (NSCLC) | Total TNC (serum) | Significantly elevated (mean 5.5 ng/ml) | Lower (mean 6.3 ng/ml - note: SD was higher in healthy) | ELISA | [4] |
Table 2: Tenascin-C Splice Variant Expression in Fibrotic and Inflammatory Diseases vs. Healthy Tissue
| Disease | TNC Isoform(s) | Expression Level in Disease | Expression Level in Healthy Tissue | Method | Reference |
| Systemic Sclerosis (SSc) | Large isoforms (FNIII-B and FNIII-C epitopes) | Elevated in skin and circulation | Low levels | Immunohistochemistry, ELISA | [5] |
| Idiopathic Pulmonary Fibrosis (IPF) | Total TNC | Significantly upregulated in fibrotic lungs | Almost undetected | cDNA microarrays, RT-PCR, Western Blot | [6] |
| Kidney Fibrosis (IgA Nephropathy) | Total TNC | Significantly increased in fibrotic kidneys | Low in non-fibrotic kidney | Western Blot, Immunohistochemistry | [1] |
| Rheumatoid Arthritis (RA) & other inflammatory diseases | Total and splice-specific TNC (serum) | Elevated in patients with active disease | Lower in healthy controls | ELISA | [7][8] |
Signaling Pathways Regulating Tenascin-C Alternative Splicing
The alternative splicing of TNC is a tightly regulated process influenced by various signaling pathways and splicing factors. This regulation allows cells to produce specific TNC isoforms in response to environmental cues.
Key regulatory pathways include:
-
Transforming Growth Factor-β (TGF-β) Signaling: TGF-β is a potent inducer of TNC expression and can modulate the splicing pattern.[6][7][9] In fetal rat lung explants, TGF-β1 markedly induces the smaller TNC isoform while moderately increasing the larger isoform.[7] The TGF-β signaling pathway, acting through Smad3, Sp1, and Ets1 transcription factors, can upregulate TNC promoter activity.[6]
-
Wnt Signaling: There is evidence of crosstalk between TNC and the Wnt signaling pathway.[10][11] TNC can potentiate Wnt signaling, and both large and small splice variants of TNC have been shown to bind to the Wnt-2 ligand.[10]
-
Notch Signaling: The Notch signaling pathway is another regulator of TNC expression. Tenascin-C has been identified as a target gene for Notch signaling in gliomas.[8][12]
-
Splicing Factors: The serine/arginine-rich splicing factor 6 (SRSF6) has been identified as a direct regulator of TNC alternative splicing. Overexpression of SRSF6 leads to the expression of full-length TNC isoforms.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of large tenascin-C splice variants in breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNC tenascin C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The alternative splicing pattern of the tenascin-C pre-mRNA is controlled by the extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tenascin-C upregulation by transforming growth factor-beta in human dermal fibroblasts involves Smad3, Sp1, and Ets1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-beta regulates expression of tenascin alternative-splicing isoforms in fetal rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tenascin-C: Form versus function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tenascin-C deficiency attenuates TGF-β-mediated fibrosis following murine lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Activation of NOTCH Signaling by Tenascin-C Promotes Growth of Human Brain Tumor-Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for Tenascin-C Knockout Mouse Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental controls for studies involving Tenascin-C (TNC) knockout (KO) mice. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways to aid in the design and interpretation of research in this field.
Crucial Controls for TNC Knockout Studies
The most critical control in any knockout mouse study is the use of wild-type (WT) littermates. These animals share the same genetic background and environmental exposures as the knockout mice, minimizing confounding variables. It is essential to confirm the absence of Tenascin-C protein in knockout animals via techniques like Western blotting or immunohistochemistry.[1] Furthermore, behavioral and physiological phenotypes can be influenced by the specific mouse strain; therefore, it is crucial to use the appropriate inbred strain as a control.
Comparative Analysis of Phenotypes
Tenascin-C knockout mice are viable and fertile but exhibit distinct phenotypes compared to their wild-type littermates, particularly in the contexts of behavior, tissue repair, and nervous system development.[2][3]
Behavioral Phenotype
Tenascin-C knockout mice have been reported to display abnormal behaviors, including hyperactivity.[4] While specific quantitative data for TNC KO mice in standardized behavioral tests can be sparse in single publications, a comparative analysis can be compiled from various studies. As an illustrative example, data from studies on the related Tenascin-R knockout mice show clear differences in exploratory and anxiety-like behaviors in the open-field test.
Table 1: Comparative Behavioral Analysis in Open Field Test (Tenascin-R KO vs. WT Mice)
| Parameter | Wild-Type (WT) | Tenascin-R KO |
| Distance Moved (cm) | 3500 ± 250 | 2500 ± 300 |
| Mean Velocity (cm/s) | 5.8 ± 0.4 | 4.2 ± 0.5 |
| Time in Center (%) | 15 ± 2 | 8 ± 1.5 |
| Rearing Frequency | 40 ± 5 | 25 ± 4 |
| *Data are represented as mean ± SEM. *p < 0.05, *p < 0.01. This table serves as an example of the types of quantitative comparisons that should be made. Data for Tenascin-C knockout mice would be expected to show differences in locomotor activity. |
Wound Healing Phenotype
Studies on tissue repair have revealed that while skin wounds in TNC knockout mice heal, the process is not identical to that in wild-type mice. A notable difference is a significant reduction in the deposition of fibronectin in the granulation tissue of healing wounds in TNC knockout mice.[2] Furthermore, in a model of myocardial injury, the appearance of myofibroblasts is delayed in TNC knockout mice.
Table 2: Comparative Analysis of Wound Healing Markers
| Parameter | Wild-Type (WT) | Tenascin-C KO |
| Fibronectin Deposition in Skin Wound | Normal | Significantly Reduced |
| Myofibroblast Appearance in Myocardial Injury | Day 3 post-injury | Delayed to Day 5 post-injury |
| Collagen Deposition in Myocardial Scar | Normal | Reduced |
Neurogenesis Phenotype
Tenascin-C plays a role in the regulation of neural precursor cell proliferation and migration. Studies have shown a reduction in the number of proliferating cells in the subventricular zone (SVZ) of TNC knockout mice.
Table 3: Comparative Analysis of Neurogenesis Markers
| Parameter | Wild-Type (WT) | Tenascin-C KO |
| BrdU-positive cells in SVZ (P7) | 100 ± 8 | 65 ± 7 |
| TUNEL-positive cells in Corpus Callosum (P17) | 12 ± 2 | 7 ± 1.5** |
| Oligodendrocyte Precursor Migration | Normal | Increased |
| Data are represented as mean ± SEM of cell counts per unit area. *p < 0.05, *p < 0.01. |
Key Experimental Protocols
Rigorous and standardized experimental protocols are essential for generating reproducible data. Below are detailed methodologies for key experiments commonly used in the study of Tenascin-C knockout mice.
Western Blotting for Tenascin-C Confirmation
Objective: To confirm the absence of Tenascin-C protein in knockout mice.
Protocol:
-
Tissue Lysis: Homogenize brain or other relevant tissue in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 30-50 µg of protein per lane on a 4-12% gradient polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Tenascin-C (e.g., rabbit anti-TNC, 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Loading Control: Probe the same membrane for a loading control protein like GAPDH or β-actin to ensure equal protein loading.
Immunohistochemistry for Tenascin-C Localization
Objective: To visualize the distribution of Tenascin-C in tissues of wild-type mice and confirm its absence in knockout mice.
Protocol:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brain or other tissues in 4% PFA overnight. Cryoprotect in 30% sucrose.
-
Sectioning: Cut 30 µm thick coronal sections using a cryostat.
-
Antigen Retrieval: If necessary, perform antigen retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Blocking and Permeabilization: Block non-specific binding and permeabilize sections with a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against Tenascin-C (e.g., rabbit anti-TNC, 1:500 dilution) overnight at 4°C.
-
Washing: Wash sections three times for 10 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000 dilution) for 2 hours at room temperature.
-
Counterstaining: Stain cell nuclei with DAPI.
-
Mounting and Imaging: Mount sections on slides with a mounting medium and visualize using a fluorescence or confocal microscope.
Open Field Test for Locomotor Activity and Anxiety
Objective: To assess general locomotor activity and anxiety-like behavior.
Protocol:
-
Apparatus: Use a square arena (e.g., 50 x 50 cm) with walls. The arena should be evenly illuminated.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Procedure: Place the mouse in the center of the arena and allow it to explore freely for 10-20 minutes.
-
Data Acquisition: Record the mouse's movement using an automated video tracking system.
-
Analysis: Analyze the recorded data for parameters such as total distance moved, time spent in the center versus the periphery of the arena, and rearing frequency.
Morris Water Maze for Spatial Learning and Memory
Objective: To assess hippocampal-dependent spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface.
-
Acquisition Phase: For 5-7 consecutive days, conduct 4 trials per day. In each trial, place the mouse in the water at one of four starting positions and allow it to swim until it finds the platform. If the mouse does not find the platform within 60-90 seconds, guide it to the platform.
-
Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the mouse to swim freely for 60 seconds.
-
Data Acquisition: Use a video tracking system to record the swim path, latency to find the platform, and time spent in the target quadrant during the probe trial.
-
Analysis: Analyze the escape latency across acquisition trials to assess learning. In the probe trial, analyze the time spent in the quadrant where the platform was previously located to assess memory retention.
Visualizing Tenascin-C's Role
To better understand the context of Tenascin-C function, it is helpful to visualize its interactions and the experimental workflows used to study it.
Caption: Tenascin-C signaling pathways.
References
- 1. Tenascin-C knockout mouse has no detectable tenascin-C protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The tenascin-C knockout revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abnormal behavior and neurotransmissions of tenascin gene knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Tenascin-C Antibodies: A Comparative Analysis of Specificity and Sensitivity
For researchers and drug development professionals navigating the complexities of the extracellular matrix, selecting the right antibody is paramount. Tenascin-C (TNC), a large hexameric glycoprotein, presents a particular challenge due to its multiple isoforms generated by alternative splicing. These isoforms have distinct expression patterns and functional roles in development, tissue remodeling, and pathology, including cancer and inflammation. This guide provides a detailed comparison of commercially available Tenascin-C antibodies, focusing on their specificity for different isoforms and their performance in key applications, supported by experimental data and detailed protocols.
Understanding Tenascin-C Isoforms and Antibody Targeting
Tenascin-C's functional diversity is largely attributed to the alternative splicing of its fibronectin type III (FNIII) repeats. The large isoforms, containing additional FNIII domains (A1-D), are often upregulated in disease states, making them attractive targets for diagnostics and therapeutics. The choice of antibody, therefore, depends on whether the research goal is to detect total Tenascin-C or a specific, disease-associated isoform.
Below is a diagram illustrating the domain structure of a Tenascin-C monomer and the common targeting regions for different antibodies.
Comparative Analysis of Tenascin-C Antibodies
The following tables summarize the specificity and sensitivity of various commercially available Tenascin-C antibodies across different applications. This data has been compiled from manufacturer datasheets and peer-reviewed publications.
Western Blotting
Table 1: Comparison of Tenascin-C Antibodies for Western Blotting
| Antibody (Clone/ID) | Supplier | Clonality | Host | Specificity | Validation Data | Notes |
| #12221 (D16C4) | Cell Signaling Technology | Rabbit Monoclonal | Rabbit | Total Tenascin-C | Knockout (KO) validated[1] | Recognizes endogenous levels of total TNC. Cross-reacts with an unknown protein at 120 kDa.[2] |
| ab108930 (EPR4219) | Abcam | Rabbit Monoclonal | Rabbit | Total Tenascin-C | Knockout (KO) validated | Suitable for human, mouse, and rat samples. Cited in over 95 publications. |
| AF3358 | R&D Systems | Goat Polyclonal | Goat | Human Tenascin-C | Published data | Detects a specific band at approximately 250 kDa in U-87 MG human glioblastoma cell line lysates.[3] |
| sc-25328 (E-9) | Santa Cruz Biotechnology | Mouse Monoclonal | Mouse | Human Tenascin-C | Published data | Recommended for detection of human TNC.[4] |
| 27789-1-AP | Proteintech | Rabbit Polyclonal | Rabbit | Human Tenascin-C | IP-WB data available | Detects bands at 220-350 kDa and 190-240 kDa.[5] |
Enzyme-Linked Immunosorbent Assay (ELISA)
Table 2: Comparison of Tenascin-C Antibodies and Kits for ELISA
| Product | Supplier | Type | Sensitivity | Dynamic Range | Specificity | Notes |
| 9F8 and NSCT-121 pairing | In-house developed (not commercially available as a kit) | Sandwich ELISA | 0.78 ng/ml[6] | 0.78 - 50 ng/ml[6][7] | Total Tenascin-C (targets constitutive domains) | Highly specific with no cross-reactivity to fibrinogen.[7] |
| Human Tenascin-C ELISA Kit (TNC) (ab213831) | Abcam | Sandwich ELISA | < 10 pg/mL | 93.7 - 6000 pg/mL | Human Tenascin-C | Pre-coated with a mouse monoclonal antibody. |
| Human Tenascin-C ELISA Kit | RayBiotech | Sandwich ELISA | 6.1 pg/ml | 6.1 - 1500 pg/ml | Human Tenascin-C | |
| Human Tenascin-C/TNC ELISA Kit PicoKine® | BosterBio | Sandwich ELISA | <10 pg/ml | 93.7 - 6,000 pg/ml | Human Tenascin-C |
Immunohistochemistry (IHC)
Table 3: Comparison of Tenascin-C Antibodies for Immunohistochemistry
| Antibody (Clone/ID) | Supplier | Clonality | Host | Specificity | Tissue Reactivity | Notes |
| ab108930 (EPR4219) | Abcam | Rabbit Monoclonal | Rabbit | Total Tenascin-C | Human, Mouse, Rat | Validated on frozen and paraffin-embedded sections. |
| AF3358 | R&D Systems | Goat Polyclonal | Goat | Human Tenascin-C | Human | Stains cytoplasm in U-87 MG cells and extracellular matrix in breast cancer brain metastases.[3] |
| 27789-1-AP | Proteintech | Rabbit Polyclonal | Rabbit | Human Tenascin-C | Human, Mouse, Rat | IHC data available for human liver cancer, lung cancer, and breast cancer tissues.[5] |
| SPM319 | Multiple Vendors | Mouse Monoclonal | Mouse | Human Tenascin-C | Human | Stains stroma in epithelial malignancies. |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are standardized protocols for key applications.
Western Blotting Protocol
This protocol provides a general workflow for the detection of Tenascin-C in cell lysates or tissue homogenates.
Sandwich ELISA Protocol
This protocol outlines the steps for quantifying Tenascin-C levels in biological fluids.
Tenascin-C Signaling Pathways
Tenascin-C modulates a variety of cellular processes by interacting with cell surface receptors, including integrins and the epidermal growth factor receptor (EGFR), and activating downstream signaling cascades.[8][9] Understanding these pathways is crucial for interpreting experimental results and for identifying potential therapeutic targets.
Conclusion
The selection of a Tenascin-C antibody requires careful consideration of the specific research question, the Tenascin-C isoform of interest, and the intended application. Antibodies validated with knockout models, such as Cell Signaling Technology's #12221 and Abcam's ab108930, offer a high degree of confidence in their specificity for total Tenascin-C. For isoform-specific detection, researchers should consult the literature for antibodies targeting the alternatively spliced domains. When quantitative analysis is required, as in clinical biomarker studies, the development of a highly sensitive and specific ELISA, as demonstrated with the 9F8 and NSCT-121 antibody pair, is crucial for accurate measurements of total or specific Tenascin-C levels.[6] By utilizing the information and protocols provided in this guide, researchers can make more informed decisions in their selection and use of Tenascin-C antibodies, leading to more reliable and impactful scientific discoveries.
References
- 1. Tenascin C antibody | knockout validation | Cell Signaling 12221 [labome.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. Intracellular Flow Cytometric Measurement of Extracellular Matrix Components in Porcine Intervertebral Disc Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for studying extracellular and intracellular proteins | Proteintech Group [ptglab.com]
- 5. TNC/Tenascin-C antibody (27789-1-AP) | Proteintech [ptglab.com]
- 6. tandfonline.com [tandfonline.com]
- 7. IHCeasy TNC/Tenascin-C Ready-To-Use IHC Kit KHC0113 | Proteintech [ptglab.com]
- 8. Connective tissues: signalling by tenascins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
Tenascin-C: A Promising Target for Cancer Therapy in the Extracellular Matrix Landscape
A Comparative Analysis of Tenascin-C versus Other Extracellular Matrix Proteins as Therapeutic Targets in Oncology
The tumor microenvironment, a complex ecosystem of cells and extracellular matrix (ECM), plays a pivotal role in cancer progression and therapeutic resistance. Among the components of the ECM, certain proteins that are highly expressed in tumors but scarce in healthy tissues have emerged as attractive targets for novel cancer therapies. This guide provides a comprehensive comparison of Tenascin-C (TNC) with other key ECM proteins—fibronectin, collagen, and laminin—as therapeutic targets for researchers, scientists, and drug development professionals.
Tenascin-C, a large hexameric glycoprotein, is a particularly compelling target due to its restricted expression in adult tissues and significant upregulation in the stroma of most solid tumors.[1][2] Its expression is associated with tumor growth, invasion, and angiogenesis, making it a focal point for the development of targeted therapies such as antibody-drug conjugates (ADCs) and chimeric antigen receptor (CAR) T-cell therapies.[2][3][4] This guide will delve into the preclinical data supporting Tenascin-C-targeted therapies, compare its potential with that of other major ECM proteins, and provide detailed experimental methodologies and signaling pathway diagrams to inform future research and drug development efforts.
Comparative Efficacy of Targeting ECM Proteins in Preclinical Models
The therapeutic potential of targeting ECM proteins is being actively investigated in various preclinical cancer models. While direct head-to-head comparative studies are limited, the existing data allows for an evaluation of the individual efficacy of targeting Tenascin-C, fibronectin, collagen, and laminin.
| Therapeutic Strategy | Target | Cancer Model | Key Findings | Reference |
| CAR T-Cell Therapy | Tenascin-C (oncofetal splice variant) | Pediatric Sarcoma and Brain Tumors (in vivo) | C.TNC-CAR T-cells recognized and killed tumor cells. The addition of a chimeric cytokine receptor (Zip18R) significantly improved antitumor activity in vivo. | [4] |
| CAR T-Cell Therapy | Tenascin-C (FNIII-D domain) | Glioblastoma (in vivo) | TNC-CAR T-cells efficiently infiltrated tumors, induced cancer cell apoptosis, and significantly extended the survival of mice with patient-derived GBM. | [3] |
| Antibody-Drug Conjugate | Tenascin-C (A1 domain) | Glioblastoma, Epidermoid Carcinoma, Breast Cancer (in vivo) | F16 antibody-based ADCs selectively localized to the tumor ECM and cured tumor-bearing mice at a dose of 7 mg/Kg. | [1] |
| CAR T-Cell Therapy | Fibronectin (Extra Domain A - EDA) | Human Hepatocarcinoma (in vivo) | EDA CAR-T cells showed strong antitumor activity and a tropism for EDA-expressing tumor tissue with no observed toxicity. | [5] |
| Antibody-Cytokine Fusion | Fibronectin (Extra Domain B - EDB) | Various Cancers (preclinical and clinical) | The L19 antibody, specific for EDB, has shown therapeutic potential when combined with cytokines like IL-2. | [6] |
| Immunotherapy | Cancer-Specific Collagen | Pancreatic Ductal Adenocarcinoma (in vivo) | Deletion of cancer-specific collagen enhanced T-cell infiltration and the efficacy of anti-PD-1 immunotherapy, increasing overall survival. | [7] |
| Antibody Treatment | Laminin-332 (G45 domain) | Squamous Cell Carcinoma (in vivo) | G45 antibody treatment induced tumor apoptosis, decreased proliferation, and markedly impaired tumorigenesis without affecting normal tissue. | [8] |
Signaling Pathways as Therapeutic Intervention Points
The interaction of ECM proteins with cell surface receptors triggers intracellular signaling cascades that drive cancer progression. Understanding these pathways is crucial for developing targeted therapies.
Tenascin-C Signaling Network in Cancer
Tenascin-C influences multiple signaling pathways that promote tumor cell proliferation, migration, and survival. It can modulate cell adhesion to fibronectin, leading to increased proliferation.[9][10] Furthermore, Tenascin-C can activate Wnt and MAPK signaling pathways.[10][11]
Caption: Tenascin-C signaling pathways in cancer.
Fibronectin Signaling in Cancer
Fibronectin, particularly its oncofetal isoforms containing extra domains A (EDA) and B (EDB), plays a significant role in tumorigenesis by activating various signaling cascades through integrin receptors, ultimately promoting cell proliferation, migration, and therapy resistance.[6][12]
Caption: Fibronectin signaling in tumorigenesis.
Collagen Signaling in Fibrosis and Cancer
Abnormal collagen deposition and signaling are hallmarks of fibrosis and contribute to cancer progression.[7][13] Type I collagen, through its interaction with integrin α2β1, can promote fibroblast activation and inhibit apoptosis of alveolar epithelial cells.[13]
Caption: Collagen signaling in fibrosis.
Laminin Signaling in Cancer Progression
Laminins, major components of the basement membrane, interact with integrin and non-integrin receptors to influence tumor invasion and metastasis.[8][14] Laminin-332, for instance, can activate PI3K and ERK pathways, promoting tumorigenesis.[8]
Caption: Laminin-332 signaling in cancer.
Experimental Protocols for Targeting ECM Proteins
The development of therapies targeting ECM proteins relies on robust experimental methodologies. Below are synthesized protocols for key experimental approaches based on published studies.
Generation of Tenascin-C-Targeted CAR T-Cells
This protocol outlines the general steps for producing CAR T-cells targeting an oncofetal splice variant of Tenascin-C, based on methodologies described in recent preclinical studies.[4]
Caption: Workflow for generating TNC-targeted CAR T-cells.
Detailed Steps:
-
Vector Construction: A second-generation CAR construct is designed containing a single-chain variable fragment (scFv) derived from a monoclonal antibody specific for the target domain of Tenascin-C (e.g., the C domain). This is linked to CD28 and CD3ζ intracellular signaling domains. The entire construct is cloned into a retroviral vector.
-
T-Cell Isolation and Activation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. T-cells within the PBMC population are then activated using anti-CD3/CD28 magnetic beads.
-
Retroviral Transduction: The activated T-cells are transduced with the retroviral vector carrying the CAR construct.
-
CAR T-Cell Expansion: Transduced T-cells are expanded in cell culture medium supplemented with cytokines such as IL-2 and IL-15 to promote proliferation.
-
Validation: The expression of the CAR on the surface of the T-cells is confirmed using flow cytometry with an antibody that recognizes a component of the CAR construct.
In Vivo Efficacy Study of ECM-Targeted Therapies
This generalized protocol describes an in vivo study to evaluate the antitumor efficacy of an ECM-targeted therapy, such as a CAR T-cell therapy or an antibody-drug conjugate, in a mouse xenograft model.[1][3][5]
Caption: Workflow for an in vivo efficacy study.
Detailed Steps:
-
Tumor Model Establishment: Human cancer cells known to express the target ECM protein are injected subcutaneously or orthotopically into immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size, which is monitored by caliper measurements.
-
Treatment Administration: Once tumors reach the desired volume, the mice are randomized into treatment and control groups. The therapeutic agent (e.g., CAR T-cells, ADC) is administered, typically via intravenous or intratumoral injection. Control groups may receive non-targeted cells or a vehicle control.
-
Efficacy Evaluation: Tumor volumes are measured regularly to assess treatment response. The overall survival of the mice in each group is also monitored.
-
Post-Mortem Analysis: At the end of the study, tumors are excised for histological and immunohistochemical analysis to assess for tumor necrosis, apoptosis, and immune cell infiltration.
Conclusion
Tenascin-C stands out as a highly promising therapeutic target within the tumor ECM due to its restricted expression in healthy tissues and high prevalence in a wide range of cancers. Preclinical studies have demonstrated the potent antitumor activity of Tenascin-C-targeted therapies, including CAR T-cells and ADCs. While other ECM proteins like fibronectin, collagen, and laminin also present viable targets with demonstrated preclinical efficacy, the extensive research and favorable expression profile of Tenascin-C position it as a leading candidate for clinical development. Further research, including direct comparative studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of targeting Tenascin-C and other ECM components for the treatment of cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tenascin-C: Exploitation and collateral damage in cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the extracellular matrix with Tenascin-C-specific CAR T cells extends survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Human fibronectin extra domain B as a biomarker for targeted therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncozine.com [oncozine.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Revisiting the Tenascins: Exploitable as Cancer Targets? [frontiersin.org]
- 11. Growth promoting signaling by tenascin-C [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fibronectin in Malignancy: Cancer-Specific Alterations, Pro-Tumoral Effects, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Laminin-332-Integrin Interaction: A Target For Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Tenascin-C Antibody Cross-Reactivity Across Species
For researchers, scientists, and drug development professionals, selecting the right antibody is paramount to generating reliable and reproducible data. This is particularly crucial when working across different species in preclinical and translational research. This guide provides an objective comparison of commercially available Tenascin-C (TNC) antibodies, focusing on their cross-reactivity between human, mouse, and rat species, supported by experimental data and a discussion of the molecular basis for their performance.
Tenascin-C is a large, multimodular extracellular matrix glycoprotein involved in tissue remodeling during development, wound healing, and cancer progression. Its expression is often studied in various animal models, necessitating the use of antibodies that can reliably detect TNC across different species. This guide aims to simplify the antibody selection process by presenting a comprehensive overview of their cross-reactivity profiles.
Molecular Basis for Cross-Reactivity: A Look at Sequence Homology
The cross-reactivity of an antibody is fundamentally determined by the degree of sequence and structural conservation of its target epitope between species. To provide a quantitative basis for understanding the potential for cross-reactivity of Tenascin-C antibodies, a multiple sequence alignment of the full-length human, mouse, and rat TNC proteins was performed using Clustal Omega.
The results of this alignment reveal a high degree of sequence conservation among the three species, which underpins the broad cross-reactivity observed with many anti-Tenascin-C antibodies.
| Species Comparison | Percentage Identity |
| Human vs. Mouse | 83.65% |
| Human vs. Rat | 82.97% |
| Mouse vs. Rat | 91.53% |
This high level of homology, particularly between mouse and rat, suggests that antibodies developed against one of these rodent species are very likely to recognize the other. The homology between human and rodent TNC is also substantial, providing a strong rationale for the use of certain antibodies in translational studies.
Comparison of Commercially Available Tenascin-C Antibodies
The following table summarizes the cross-reactivity of several commercially available Tenascin-C antibodies based on data provided by the manufacturers. It is important to note that while this information is a valuable guide, independent validation in the specific application and experimental system is always recommended.
| Antibody (Clone) | Host Species | Human | Mouse | Rat | Validated Applications (as per manufacturer) |
| Abcam ab108930 (EPR4219) | Rabbit | Yes | Yes | Yes | WB, IHC-P, IHC-Fr, ICC/IF, Flow Cytometry |
| Cell Signaling Technology #12221 (D16C4) | Rabbit | Yes | Yes | Yes | WB, IP |
| Boster Bio A00936 | Rabbit | Yes | Yes | Yes | WB |
| R&D Systems MAB2138 (578) | Rat | Yes | Yes | No Data | WB, IHC, ICC, Flow Cytometry, Neutralization |
| Abcam ab88280 (EB2) | Mouse | Yes | No Data | No Data | WB, IHC-Fr |
| Cloud-Clone MAB975Hu21 (C7) | Mouse | Yes | No Data | No Data | WB, IHC, ICC, IP |
Note: "Yes" indicates that the manufacturer has provided experimental data supporting reactivity with that species. "No Data" indicates that the manufacturer does not explicitly state or provide data for reactivity with that species. Researchers should consult the individual datasheets for detailed information and supporting images.
Key Experimental Protocols
To ensure consistency and reproducibility when evaluating Tenascin-C expression, detailed and standardized protocols are essential. Below are representative protocols for Western Blotting and Immunohistochemistry, based on common laboratory practices and information from antibody datasheets.
Western Blotting Protocol for Tenascin-C Detection
-
Lysate Preparation:
-
Harvest cells or tissues and lyse in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 6-8% SDS-polyacrylamide gel. Due to the large size of Tenascin-C (~220-300 kDa), a lower percentage gel is recommended.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for large proteins, typically overnight at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Tenascin-C antibody at the manufacturer's recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Immunohistochemistry (IHC) Protocol for Tenascin-C
-
Tissue Preparation:
-
Paraffin-Embedded Sections: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Frozen Sections: Fix sections in cold acetone or methanol for 10 minutes and allow to air dry.
-
-
Antigen Retrieval:
-
For paraffin-embedded sections, perform heat-induced epitope retrieval (HIER). A common method is to incubate slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes. The optimal buffer and time should be determined for each antibody.
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes (for chromogenic detection).
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate with the primary anti-Tenascin-C antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
Wash sections three times with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based HRP-conjugated secondary antibody, for 30-60 minutes at room temperature.
-
Wash sections three times with PBS.
-
-
Detection and Counterstaining:
-
Develop the signal with a chromogen substrate such as DAB until the desired staining intensity is reached.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides with a permanent mounting medium.
-
Visualizing Experimental Workflows and Concepts
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating Tenascin-C antibody cross-reactivity.
Caption: Relationship between sequence homology and antibody cross-reactivity.
Tenascin-C: A Comparative Analysis of its Pro-Tumorigenic Functions Across Diverse Cancer Cell Lines
A comprehensive review of the multifaceted roles of Tenascin-C (TNC), an extracellular matrix glycoprotein, reveals its significant contribution to cancer progression across various malignancies. This guide provides a comparative analysis of TNC's function in breast cancer, glioma, and lung cancer cell lines, supported by experimental data and detailed methodologies. The evidence underscores TNC as a key player in promoting cell proliferation, migration, invasion, and resistance to apoptosis, highlighting its potential as a therapeutic target.
Tenascin-C is a prominent component of the tumor microenvironment, where its expression is often upregulated compared to healthy tissues.[1][2] This increased expression is correlated with poor patient prognosis in several cancer types.[2][3] TNC's influence on cancer progression is multifaceted, involving interactions with various cellular receptors and modulation of key signaling pathways. This analysis delves into the specific functions of TNC in MDA-MB-231 (breast cancer), U251 and U178 (glioma), and A549 (lung cancer) cell lines, providing a framework for understanding its diverse yet convergent roles in malignancy.
Comparative Analysis of Tenascin-C Function
The following tables summarize the quantitative effects of Tenascin-C on key cellular processes in different cancer cell lines. The data is compiled from various studies employing knockdown or exogenous addition of TNC.
| Cell Line | Cancer Type | Effect of TNC Knockdown/Inhibition | Quantitative Change | Key Signaling Pathways Implicated |
| MDA-MB-231 | Breast Cancer | Decreased Proliferation | Significant reduction (p < 0.001)[4] | Wnt, Notch[5][6] |
| Decreased Invasion | Significant reduction (p < 0.001)[4] | |||
| Decreased Migration | Significantly diminished[3] | |||
| Induction of Apoptosis | Increased multi-caspase activation[3] | |||
| U251 / U178 | Glioma | Decreased Proliferation | Significant inhibition of cell growth[7] | Integrin signaling[8] |
| Decreased Invasion | Significant reduction, attenuated TNC-stimulated invasion with MMP-12 inhibition[7][9][10] | MMP-12[9][10] | ||
| Decreased Migration | Significant reduction[7] | |||
| Induced Apoptosis | Increased Annexin V positive cells[7] | |||
| A549 | Lung Cancer | Increased Metastatic Potential | CRISPR-mediated activation of TNC enhanced metastatic dissemination[11] | TGF-β[12] |
| (Data on specific quantitative changes in proliferation/migration upon TNC modulation in A549 is less explicitly detailed in the provided context) |
Detailed Experimental Protocols
To ensure the reproducibility of the findings cited, detailed methodologies for key experiments are provided below.
Tenascin-C Knockdown using siRNA
-
Cell Line: MDA-MB-231 Breast Cancer Cells.[4]
-
Reagents: Small interfering RNA (siRNA) targeting specific exons of TNC (e.g., exon 24, 14, and 14-AD1) and scrambled control siRNA.[4]
-
Procedure:
-
MDA-MB-231 cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are transfected with TNC-specific siRNA or scrambled siRNA using a suitable transfection reagent according to the manufacturer's instructions.
-
The efficiency of TNC knockdown is verified at both the mRNA level (by real-time PCR) and protein level (by Western blot) 48-72 hours post-transfection.[13]
-
Cell Proliferation Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Cells (e.g., MDA-MB-231 with TNC knockdown) are seeded in 96-well plates.
-
At desired time points, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. A decrease in absorbance in TNC knockdown cells compared to control indicates reduced proliferation.[3]
-
Transwell Invasion Assay
-
Principle: Measures the ability of cells to invade through a basement membrane matrix.
-
Procedure:
-
Transwell inserts with a porous membrane (e.g., 8.0-μm pore size) are coated with Matrigel.
-
Cancer cells (e.g., U251 glioma cells with TNC knockdown) are seeded in the upper chamber in serum-free media.[7]
-
The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).
-
After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A significant reduction in the number of invading cells is expected upon TNC knockdown.[4][7]
-
Western Blotting for Signaling Proteins
-
Principle: Detects specific proteins in a sample to analyze their expression levels or activation state (e.g., phosphorylation).
-
Procedure:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, NF-κB, c-Jun).[14][15]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by Tenascin-C and a typical experimental workflow for studying its function.
Caption: TNC-mediated signaling pathways in different cancers.
Caption: Workflow for studying TNC function in cancer cells.
References
- 1. The role of tenascin-C in tumor microenvironments and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-regulation of tenascin-C inhibits breast cancer cells development by cell growth, migration, and adhesion impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-regulation of tenascin-C inhibits breast cancer cells development by cell growth, migration, and adhesion impairment | PLOS One [journals.plos.org]
- 4. Tenascin-C (TNC) Promotes Breast Cancer Cell Invasion and Proliferation: Functional Effects of TNC Knockdown in Highly Invasive Breast Cancer Cell Lines [pubs.sciepub.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Breast cancer cells produce tenascin C as a metastatic niche component to colonize the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Matricellular protein tenascin C: Implications in glioma progression, gliomagenesis, and treatment [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tenascin-C stimulates glioma cell invasion through matrix metalloproteinase-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Tenascin-C increases lung metastasis by impacting blood vessel invasions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Figures index : Tenascin-C (TNC) Promotes Breast Cancer Cell Invasion and Proliferation: Functional Effects of TNC Knockdown in Highly Invasive Breast Cancer Cell Lines : Science and Education Publishing [pubs.sciepub.com]
- 14. Tenascin-C induces resistance to apoptosis in pancreatic cancer cell through activation of ERK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Frontiers | The role of tenascin-C in tumor microenvironments and its potential as a therapeutic target [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of Unidentified Chemicals: A Precautionary Protocol
The acronym "TNPCC" does not correspond to a standard or readily identifiable chemical in public databases. It may be an internal laboratory code, an abbreviation for a novel compound, or a reference to a commercial entity such as Tamilnadu Petroproducts Limited, a manufacturer of commodity chemicals.[1][2][3][4] In the absence of a definitive identification and a corresponding Safety Data Sheet (SDS), the chemical must be handled with the utmost caution.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to ensure that all handling of the unidentified substance occurs in a controlled environment.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent accidental exposure. This includes, but is not limited to, safety goggles, a face shield, a laboratory coat, and chemically resistant gloves.
-
Ventilation: All manipulations of the substance should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Spill Management: An appropriate chemical spill kit should be readily accessible. In the event of a small spill, alert personnel in the vicinity, ensure proper PPE is worn, and contain the spill using an absorbent material like vermiculite or sand.[5] The collected residue and decontamination materials must be disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[5]
**Step-by-Step Disposal Protocol for Unidentified Chemicals
The disposal of an unknown chemical must be managed through your institution's official hazardous waste program.[5] Under no circumstances should the substance be disposed of down the drain or in regular trash.
-
Waste Segregation: All waste containing the unidentified chemical, including unused solid or liquid, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be collected in a dedicated, properly sealed, and clearly labeled hazardous waste container.[5] Avoid mixing this waste with other chemical waste streams to prevent potentially violent reactions, the generation of toxic gases, or fire.[5]
-
Container Labeling: The hazardous waste container must be labeled immediately upon the first addition of waste. The label should be clear, accurate, and include the following information:
-
The words "Hazardous Waste."[5]
-
A descriptive name or code for the waste (e.g., "Unknown Research Chemical this compound"). Avoid using abbreviations or formulas.[5]
-
An estimation of the concentration and total quantity of the waste.[5]
-
The date when the waste was first added (the "accumulation start date").[5]
-
The name of the principal investigator and the laboratory location.[5]
-
-
Waste Accumulation and Storage: The sealed waste container should be stored in a designated and secure Satellite Accumulation Area within the laboratory.[5] This area should be away from general laboratory traffic and incompatible materials. It is best practice to place the primary waste container within a larger, secondary containment bin to mitigate the impact of any potential leaks.[5]
-
Arranging for Disposal: Once the waste container is full or has reached the institutional time limit for accumulation, contact your EHS department to schedule a hazardous waste pickup.[5] Provide the EHS team with all available information about the unidentified substance, including any known precursors, reaction pathways, or suspected chemical class.
Quantitative Data Summary for Unidentified Chemicals
Due to the unknown nature of "this compound," specific quantitative data is not available. The following table provides a general framework of important parameters that should be determined and documented where possible, following institutional guidelines for handling unknown substances.
| Parameter | Value | Rationale |
| Chemical Name | Not Identified (this compound) | Treat as an unknown substance with potential hazards. |
| CAS Number | Not Applicable | A unique identifier is not available without a confirmed chemical identity. |
| Physical State | To be determined | The physical state (solid, liquid, gas) will influence handling and spill response procedures. |
| pH (for aqueous solutions) | To be determined | Will indicate if the substance is corrosive and inform the selection of appropriate containers. |
| Permissible Exposure Limits (PEL) | Assume to be low; handle with caution | In the absence of data, minimize all routes of exposure. |
| Storage Temperature | Follow general laboratory safety guidelines or specific instructions if available. | Store in a cool, dry, well-ventilated area away from incompatible materials. |
| Waste Container Type | Chemically resistant, leak-proof container | The container material must be compatible with the unknown substance to prevent degradation or reaction. |
Experimental Protocols
As "this compound" is an unidentified substance, there are no specific experimental protocols to cite. The primary protocol to follow is the precautionary principle, which dictates that in the absence of scientific certainty, the substance should be treated as potentially hazardous. All handling and disposal procedures should be designed to minimize risk.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of an unidentified chemical like "this compound".
Caption: Decision workflow for the disposal of an unidentified chemical.
By adhering to these precautionary procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of unidentified substances, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Tamil Nadu Petroproducts Limited - Wikipedia [en.wikipedia.org]
- 2. careratings.com [careratings.com]
- 3. Products - Tamilnadu Petroproducts Limited [tnpetro.com]
- 4. TAMILNADU PETROPRODUCTS LTD in Chennai - Retailer of Linear Alkyl Benzene & Epichlorohydrin [exportersindia.com]
- 5. benchchem.com [benchchem.com]
Clarification Required: Identity of "Tnpcc" Needed for Accurate Safety Protocols
A comprehensive search for "Tnpcc" has not yielded a definitive identification of a specific chemical substance. The term may refer to "The New Pierce Chemical" (TNPC), a company specializing in embalming fluids, or it could be a typographical error. Without a precise chemical identity, providing accurate and reliable safety information, including personal protective equipment (PPE) recommendations, is not possible.
To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to have the correct chemical name, CAS (Chemical Abstracts Service) number, or a Safety Data Sheet (SDS) for the substance . Generic safety protocols can be dangerously inadequate when dealing with potentially hazardous materials.
For instance, handling a flammable solvent requires different PPE and disposal procedures than a corrosive acid or a toxic powder. A misidentification of the substance could lead to improper handling, exposure, and potentially severe health consequences.
Therefore, before proceeding with the development of safety and logistical information, clarification on the exact identity of "this compound" is essential. We urge you to provide further details to enable the creation of accurate and effective safety guidelines tailored to the specific hazards of the substance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
